Methionylmethionine
Beschreibung
Eigenschaften
IUPAC Name |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTPOUNUXRBYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886013 | |
| Record name | Methionine, methionyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methionyl-Methionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52715-93-2, 7349-78-2, 89680-20-6 | |
| Record name | Methionylmethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52715-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionylmethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052715932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methionylmethionine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC522615 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methionine, methionyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methionine, methionyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DL-methionyl-DL-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of Methionylmethionine
Abstract
This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for the dipeptide methionylmethionine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of peptide synthesis, from the seminal work of pioneers like Emil Fischer to contemporary solid-phase and industrial techniques. We will explore the causal relationships behind experimental choices, provide detailed, validated protocols for key synthetic routes, and present quantitative data to compare different methodologies. The aim is to offer not just a historical account, but a practical and insightful resource for the synthesis and understanding of this important dipeptide.
The Genesis of a Dipeptide: A Historical Perspective
The story of methionylmethionine is intrinsically linked to the broader history of peptide chemistry. To appreciate the synthesis of this specific dipeptide, we must first understand the groundbreaking discoveries that laid the groundwork for creating peptide bonds in a controlled manner.
The Discovery of Methionine: An Essential Building Block
The journey begins with the isolation of the constituent amino acid, methionine. In 1921, American biochemist John Howard Mueller first isolated a sulfur-containing amino acid from casein.[1][2] However, it was Satoru Odake in 1925 who correctly determined its molecular formula and bestowed the name "methionine."[2][3] The definitive structure of methionine was later confirmed through synthesis by George Barger and Frederick Philip Coyne in 1928.[3] This discovery of an essential amino acid was a critical prerequisite for any subsequent synthesis of its peptides.
The Dawn of Peptide Synthesis: Emil Fischer's Pioneering Work
The conceptual and practical framework for synthesizing peptides was established by the legendary German chemist, Emil Fischer. His work in the late 19th and early 20th centuries was nothing short of revolutionary. Fischer was the first to propose that proteins were composed of amino acids linked by what he termed the "peptide bond" – an amide linkage between the carboxyl group of one amino acid and the amino group of another.[4]
In a landmark achievement, Fischer and his collaborator Ernest Fourneau reported the first successful synthesis of a dipeptide, glycyl-glycine, in 1901.[4] This seminal work demonstrated that peptide bonds could be formed in the laboratory, opening the door to the synthesis of more complex peptides and the verification of protein structures. Fischer's contributions laid the essential theoretical and experimental foundation upon which all subsequent peptide synthesis, including that of methionylmethionine, is built.
While the exact first synthesis of methionylmethionine is not prominently documented in historical records, it is highly probable that it was first synthesized in the mid-20th century using the methods developed in the decades following Fischer's initial work. The techniques discussed in the following sections represent the logical evolution of synthetic strategies that would have been employed for this purpose.
Early Synthetic Methodologies: The N-Carboxyanhydride (NCA) Approach
One of the earliest and most direct methods for peptide synthesis involves the use of α-amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides. First synthesized by Hermann Leuchs, these reactive cyclic monomers offered a pathway to peptide bond formation without the need for extensive protecting group strategies for the backbone.
The Chemistry of NCA Polymerization and Dipeptide Formation
NCAs are highly reactive molecules that readily undergo ring-opening polymerization upon initiation by a nucleophile, such as the amino group of another amino acid or amino acid ester. This reaction releases carbon dioxide and forms a new peptide bond. For the synthesis of a dipeptide like methionylmethionine, a controlled reaction is necessary to prevent polymerization.
The primary challenge in using NCAs for controlled dipeptide synthesis is preventing the newly formed dipeptide's free amino group from acting as a nucleophile and initiating further polymerization. This is typically managed by controlling stoichiometry, temperature, and pH.
Experimental Protocol: NCA Synthesis of Methionylmethionine
This protocol is a representative procedure based on the principles of NCA chemistry.
Part A: Synthesis of Methionine N-Carboxyanhydride
-
Phosgenation: In a well-ventilated fume hood, suspend L-methionine (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C. Bubble phosgene gas (or a solution of triphosgene) through the suspension with vigorous stirring until the solid dissolves.
-
Causality: Phosgene reacts with the amino and carboxyl groups of the amino acid to form the cyclic NCA. Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive phosgene and NCA.
-
-
Solvent Removal: Remove the excess phosgene and solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude methionine NCA from a suitable solvent system (e.g., THF/hexane) to obtain a pure, crystalline solid.
Part B: Dipeptide Formation
-
Reaction Setup: Dissolve L-methionine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF). Neutralize the hydrochloride salt with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1 equivalent).
-
NCA Addition: Add a solution of methionine NCA (1 equivalent) in DMF dropwise to the stirred solution of methionine methyl ester at a controlled temperature (typically 0°C to room temperature).
-
Causality: Slow addition and controlled temperature help to favor the initial dipeptide formation over polymerization.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture and extract the dipeptide ester.
-
Saponification: Hydrolyze the methyl ester of the dipeptide using a mild base (e.g., LiOH in a THF/water mixture) to yield methionylmethionine.
-
Purification: Purify the final dipeptide by recrystallization or chromatography.
The Rise of Protecting Groups: Solution-Phase Peptide Synthesis (SPPS)
The limitations of the NCA method for synthesizing longer or more complex peptides led to the development of solution-phase peptide synthesis (SPPS). This methodology relies on the strategic use of protecting groups to temporarily block reactive functional groups, allowing for the selective formation of peptide bonds.
Core Principles of Solution-Phase Synthesis
The fundamental workflow of solution-phase dipeptide synthesis is a four-step process:
-
Protection: Protect the amino group of one amino acid and the carboxyl group of the other.
-
Activation: Activate the carboxyl group of the N-protected amino acid to make it more susceptible to nucleophilic attack.
-
Coupling: React the activated N-protected amino acid with the C-protected amino acid to form the protected dipeptide.
-
Deprotection: Remove the protecting groups to yield the final dipeptide.
Key Reagents in Solution-Phase Synthesis
| Reagent Class | Example(s) | Function | Rationale for Use |
| N-Protecting Groups | Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the α-amino group from reacting. | Boc is acid-labile, while Fmoc is base-labile, allowing for orthogonal protection strategies. |
| C-Protecting Groups | Methyl ester (-OMe), Benzyl ester (-OBzl) | Protects the α-carboxyl group. | Esters are stable under coupling conditions and can be removed by saponification or hydrogenolysis. |
| Coupling Reagents | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxyl group for amide bond formation. | Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] |
Experimental Protocol: Solution-Phase Synthesis of Methionylmethionine (Boc Strategy)
This protocol details a classic approach using Boc for N-protection and a methyl ester for C-protection.
-
Preparation of Reactants:
-
Synthesize or procure Boc-L-methionine (Boc-Met-OH).
-
Synthesize or procure L-methionine methyl ester hydrochloride (H-Met-OMe·HCl).
-
-
Coupling Reaction:
-
Dissolve Boc-Met-OH (1 equivalent) and H-Met-OMe·HCl (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or DMF.
-
Add a base such as DIPEA (1 equivalent) to neutralize the hydrochloride salt.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in a minimal amount of DCM.
-
Causality: DCC activates the carboxyl group of Boc-Met-OH. The reaction is run at 0°C to minimize racemization.
-
-
Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.
-
-
Workup and Purification of Protected Dipeptide:
-
The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and can be removed by filtration.[6]
-
Wash the filtrate with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude Boc-Met-Met-OMe.
-
Purify by column chromatography if necessary.
-
-
Deprotection:
-
Boc Removal: Dissolve the protected dipeptide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA). Stir for 1-2 hours at room temperature.
-
Ester Hydrolysis: Following Boc removal (or in a separate step), dissolve the resulting peptide ester in a mixture of THF and water and add LiOH (1.5 equivalents). Stir until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a mild acid and purify the final product, methionylmethionine.
-
The Modern Era: Solid-Phase Peptide Synthesis (SPPS)
The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the early 1960s revolutionized the field.[7] By anchoring the growing peptide chain to an insoluble polymer resin, SPPS simplifies the purification process to simple filtration and washing steps, making it amenable to automation.
The SPPS Cycle
The synthesis of a dipeptide on a solid support follows a repetitive cycle of deprotection, washing, coupling, and washing.
Experimental Protocol: Solid-Phase Synthesis of Methionylmethionine (Fmoc Strategy)
This protocol outlines the synthesis using the popular Fmoc chemistry.
-
Resin Preparation:
-
Swell a suitable resin (e.g., Wang resin for a C-terminal carboxylic acid) in DMF in a reaction vessel.[8]
-
If starting from an unloaded resin, couple the first Fmoc-L-methionine (Fmoc-Met-OH) to the resin.
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the resin-bound methionine.[8]
-
Wash the resin thoroughly with DMF and DCM to remove the piperidine and the Fmoc-adduct.
-
-
Coupling:
-
In a separate vial, activate Fmoc-Met-OH (3-5 equivalents) with a coupling reagent like HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF.[9]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., the Kaiser test).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin.
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA. For methionine-containing peptides, scavengers are crucial to prevent side reactions.[1][10] A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).
-
Stir for 2-3 hours at room temperature.
-
-
Product Isolation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the peptide under vacuum.
-
Purify the crude methionylmethionine by reverse-phase HPLC.
-
Industrial Synthesis: The Diketopiperazine Route
For large-scale industrial production, efficiency and cost-effectiveness are paramount. One common industrial method for synthesizing methionylmethionine involves the formation and subsequent hydrolysis of the corresponding diketopiperazine.
The Diketopiperazine Intermediate
Diketopiperazines (DKPs) are cyclic dipeptides. 3,6-Bis[2-(methylthio)ethyl]-2,5-piperazinedione, the DKP of methionine, can be formed by heating a methionine ester.[13] This cyclic intermediate can then be hydrolyzed under controlled conditions to yield the linear dipeptide, methionylmethionine.
Industrial Synthesis Workflow
-
Esterification: Methionine is first converted to its isopropyl or methyl ester.
-
Cyclization: The methionine ester is heated, leading to the formation of methionine diketopiperazine (DKP).[13]
-
Hydrolysis: The DKP is then hydrolyzed, typically under basic conditions, to open the cyclic structure and form the salt of methionylmethionine.[13]
-
Acidification and Crystallization: The solution is acidified to the isoelectric point of methionylmethionine, causing it to crystallize out of the solution.[13] The product is then collected by filtration and dried.
This method is advantageous for its relative simplicity and the ease of purification of the final product by crystallization.
Comparative Analysis of Synthesis Methods
| Method | Advantages | Disadvantages | Typical Yields |
| NCA Synthesis | No need for extensive protecting groups; rapid reaction. | Prone to polymerization; can be difficult to control for dipeptide synthesis; moisture sensitive. | Variable, can be low to moderate. |
| Solution-Phase Synthesis | Scalable to large quantities; well-established and understood chemistry. | Requires purification after each step; can be time-consuming and labor-intensive. | Good to excellent (70-90% per step). |
| Solid-Phase Synthesis | Easy purification (filtration and washing); amenable to automation; high purity of final product. | Can be expensive for large-scale synthesis; potential for side reactions on the resin. | High crude purity; overall yields depend on the length and sequence. |
| Diketopiperazine Route | Cost-effective for industrial scale; final product purified by crystallization. | Limited to the synthesis of dipeptides; hydrolysis conditions need careful control. | Moderate to good (60-80%).[13] |
Conclusion
The synthesis of methionylmethionine, a seemingly simple dipeptide, is a microcosm of the evolution of peptide chemistry over the last century. From the foundational principles laid by Emil Fischer to the elegant and efficient solid-phase methods used today, the journey to create this molecule reflects the relentless pursuit of chemical precision and efficiency. For researchers and drug development professionals, a deep understanding of these synthetic pathways, their underlying chemical principles, and their respective advantages and limitations is essential for the rational design and production of peptide-based therapeutics and research tools. The protocols and analyses presented in this guide offer a robust framework for approaching the synthesis of methionylmethionine and other peptides with confidence and expertise.
References
-
Barger, G., & Coyne, F. P. (1928). The amino-acid methionine; constitution and synthesis. Biochemical Journal, 22(6), 1417–1425. [Link]
- Fischer, E., & Fourneau, E. (1901). Ueber einige Derivate des Glykocolls. Berichte der deutschen chemischen Gesellschaft, 34(2), 2868–2877.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Wikipedia. (n.d.). Methionine. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-Met-OH; CAS 71989-28-1. Retrieved from [Link]
- Leuchs, H. (1906). Ueber die Glycin-carbonsäure. Berichte der deutschen chemischen Gesellschaft, 39(1), 857–861.
- Google Patents. (n.d.). BRPI0920882B1 - “Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD”.
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 63(1), 18.1.1-18.1.20. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
- Mueller, J. H. (1923). A new sulfur-containing amino-acid isolated from the hydrolytic products of protein. Journal of Biological Chemistry, 56(1), 157-165.
-
Barger, G., & Coyne, F. P. (1928). A new synthesis of methionine. Biochemical Journal, 22(6), 1417–1425. [Link]
- Kricheldorf, H. R. (2006). Polypeptides and 100 Years of N-Carboxyanhydrides.
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266.
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of peptide research, 53(5), 548–553.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Steinauer, R., & Seebach, D. (1990). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Helvetica Chimica Acta, 73(7), 2006-2019.
-
Smeets, N. M. B., van der Weegen, R., van den Berg, O., & Heise, A. (2018). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 10(11), 1234. [Link]
-
Li, F., Fitz, D., Fraser, D. G., & Rode, B. M. (2008). Methionine peptide formation under primordial earth conditions. Journal of inorganic biochemistry, 102(5-6), 1212–1217. [Link]
-
Slideshare. (n.d.). Solution phase peptide synthesis. Retrieved from [Link]
- Lang, K., & Seebach, D. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
-
Lu, H., & Cheng, J. (2010). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature protocols, 5(10), 1612–1621. [Link]
-
MDPI. (n.d.). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Retrieved from [Link]
-
ACS Publications. (n.d.). Rapid, Continuous Solution-Phase Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. Methionine - Wikipedia [en.wikipedia.org]
- 3. Methionine - a success story - Evonik Industries [history.evonik.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. mdpi.com [mdpi.com]
The Centrality of Methionine Metabolism in Cellular Function and Therapeutic Innovation: A Technical Guide
Foreword: The Pivotal Role of a Sulfur-Containing Amino Acid
Methionine, an essential sulfur-containing amino acid, holds a position of unique significance in the biochemical landscape of all living organisms.[1][2] Far from being a mere constituent of proteins, methionine serves as a critical precursor to a host of vital molecules, thereby influencing a vast array of cellular processes ranging from epigenetic regulation to antioxidant defense.[2][3] This technical guide provides an in-depth exploration of methionine metabolism, its intricate regulatory networks, and the burgeoning interest in methionine-related compounds for therapeutic and biotechnological applications. While the natural occurrence of the specific dipeptide methionylmethionine in organisms is not widely documented, this guide will also delve into the synthesis, physiological effects, and analytical considerations of this and other methionine-containing peptides, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
I. The Metabolic Crossroads: Biosynthesis and Catabolism of L-Methionine
The journey of methionine within an organism is a tightly regulated cycle of synthesis (in organisms capable of de novo production), activation, utilization, and regeneration. In mammals, methionine is an essential amino acid that must be obtained from dietary sources.[1] Foods rich in methionine include eggs, meat, fish, and certain nuts and seeds.[1][2]
De Novo Synthesis in Microorganisms and Plants
In contrast to animals, plants and many microorganisms possess the enzymatic machinery for the de novo synthesis of methionine.[4] This process typically begins with aspartic acid and involves a series of enzymatic steps to produce homocysteine, the immediate precursor to methionine.[4] Two primary pathways for sulfur incorporation are recognized:
-
Transsulfuration Pathway: Some bacteria utilize cysteine as the sulfur donor in a multi-step process to convert O-succinyl-L-homoserine to cystathionine and subsequently to homocysteine.[4]
-
Direct Sulfhydrylation Pathway: Other bacteria, yeast, and fungi can directly assimilate inorganic sulfur, typically in the form of hydrogen sulfide, to convert an activated homoserine derivative (such as O-acetyl-L-homoserine) into homocysteine.[4]
A final crucial step in both pathways is the methylation of homocysteine to form methionine, a reaction catalyzed by methionine synthase.[5]
The Activated Methionine Cycle: A Hub of Cellular Regulation
Once available in the cell, L-methionine enters a critical metabolic cycle, at the heart of which is the formation of S-adenosyl-L-methionine (SAM). This "activated methionine" is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT).[6] SAM is the primary methyl group donor for a vast number of transmethylation reactions, impacting:
-
Epigenetics: Methylation of DNA and histones.[3]
-
Protein Function: Post-translational modification of proteins.
-
Neurotransmitter Synthesis: Formation of epinephrine and melatonin.
-
Phospholipid Metabolism: Synthesis of phosphatidylcholine.[1]
Following the donation of its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH), which is then hydrolyzed to homocysteine. This homocysteine can then be either remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine, a precursor for the major intracellular antioxidant, glutathione.[2]
Sources
- 1. Methionine - Wikipedia [en.wikipedia.org]
- 2. Methionine: Functions, Food Sources and Side Effects [healthline.com]
- 3. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 4. L-methionine biosynthesis III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METABOLISM OF METHIONINE | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
Methionylmethionine (Met-Met): A Bioactive Regulator of Translation Initiation via mTORC1 and JAK2 Signaling
Topic: Methionylmethionine (Met-Met) Regulation of Protein Synthesis Initiation Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Biochemists, and Bioprocess Engineers.
Executive Summary
While L-Methionine (Met) is canonically known as the "start" amino acid (initiator) in protein synthesis, its dipeptide form, Methionylmethionine (Met-Met) , has emerged as a potent upstream regulator of the translation initiation machinery itself. Unlike free amino acids, Met-Met acts as a distinct signaling molecule that, upon cellular entry via peptide transporters (PepT2), triggers a dual-signaling cascade involving mTORC1 and JAK2-STAT5 .
This guide details the molecular mechanism by which Met-Met drives the assembly of the eIF4F complex , thereby upregulating cap-dependent translation initiation more effectively than free methionine. It serves as a blueprint for researchers aiming to modulate protein synthesis rates in mammalian cell culture systems (e.g., CHO, BMEC) or investigate nutrient-sensing pathways.
Mechanistic Architecture: How Met-Met Drives Initiation
The role of Met-Met in initiation is not structural (it is not loaded onto tRNA_i); rather, it is regulatory . It functions by removing the inhibitory "brakes" on the initiation factors eIF4E and eIF4B.
The Transport Advantage (PepT2)
Free methionine relies on System L transporters (e.g., LAT1). However, Met-Met utilizes the high-affinity Peptide Transporter 2 (PepT2) .
-
Kinetic Advantage: PepT2 allows for the rapid accumulation of intracellular Met-Met, creating a steep concentration gradient that drives downstream signaling more efficiently than equivalent molar concentrations of free Met.
-
Stability: The peptide bond protects the methionine residues from immediate oxidation or diversion into the trans-sulfuration pathway until hydrolysis occurs, sustaining the signaling pool.
The Dual-Signaling Axis
Once internalized, Met-Met activates two parallel pathways that converge on the ribosome:
-
The mTORC1 Axis (Cap-Binding Regulation):
-
Met-Met stimulates mTORC1 (mechanistic Target of Rapamycin Complex 1).
-
Effect: mTORC1 phosphorylates 4E-BP1 (eukaryotic initiation factor 4E-binding protein 1).
-
Result: Hyperphosphorylated 4E-BP1 releases eIF4E .[1] Free eIF4E can then bind the mRNA 5' cap and recruit eIF4G/eIF4A to form the eIF4F complex , the rate-limiting step in initiation.
-
-
The JAK2-STAT5 Axis (Ribosomal Competence):
-
The lncRNA Checkpoint (eIF4B Rescue):
-
Novel Mechanism: Met-Met suppresses the expression of a specific long non-coding RNA, MGPNCR (Mammary Gland Proliferation-Associated lncRNA).[4]
-
Inhibition of Inhibition: Normally, MGPNCR binds to eIF4B and promotes its dephosphorylation (inactivation) by recruiting Protein Phosphatase 2A (PP2A).[4]
-
Met-Met Action: By downregulating MGPNCR, Met-Met preserves the phosphorylation of eIF4B, which is essential for the helicase activity of eIF4A during ribosome scanning.
-
Visualization of the Signaling Pathway
The following diagram illustrates the flow from Met-Met transport to the assembly of the initiation complex.
Figure 1: The Met-Met signaling cascade. Met-Met activates mTORC1/JAK2 and suppresses lncRNA MGPNCR, leading to the release of eIF4E and activation of eIF4B.
Experimental Protocol: Optimizing Initiation in Mammalian Cells
This protocol describes how to utilize Met-Met to maximize translation initiation rates in bovine mammary epithelial cells (BMECs) or similar mammalian expression systems.
Reagents & Preparation
-
Met-Met Stock: Dissolve L-Methionyl-L-Methionine (purity >98%) in DPBS to create a 10 mg/mL stock. Filter sterilize (0.22 µm).
-
Basal Medium: Methionine-free DMEM or RPMI (custom formulation).
-
Detection Antibodies: Phospho-4E-BP1 (Thr37/46), Phospho-S6K1 (Thr389), Phospho-eIF4B (Ser422), Total eIF4E.
The "Pulse-Activation" Workflow
| Phase | Step | Action | Rationale |
| 1. Starvation | T-2h | Replace culture media with Met-free basal medium . | Depletes intracellular amino acid pools to sensitize mTORC1. |
| 2. Induction | T0 | Add Met-Met to a final concentration of 80 µg/mL (approx. 285 µM). | 80 µg/mL is the empirically determined optimum (Vmax) for PepT2-mediated signaling [1]. |
| 3. Incubation | T+12h | Incubate at 37°C, 5% CO2. | Allows sufficient time for lncRNA downregulation and steady-state phosphorylation of initiation factors. |
| 4. Lysis | T+12h | Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer. | Preserves phosphorylation states of 4E-BP1 and eIF4B. |
Validation of Initiation Efficiency
To confirm that Met-Met is driving initiation specifically (and not just elongation), perform a Polysome Profiling assay or Western Blot for the following markers:
-
p-4E-BP1 (Thr37/46): Expect >2-fold increase vs. free Met control. This indicates dissociation from eIF4E.
-
p-eIF4B (Ser422): Expect significant upregulation. This confirms the suppression of the MGPNCR/PP2A inhibitory axis.
-
Cyclin D1: A downstream target of the JAK2/STAT5 axis, serving as a proxy for global translation upregulation.
Comparative Data: Met-Met vs. Free Methionine[3]
The following table summarizes why Met-Met is a superior reagent for driving protein synthesis initiation in high-demand systems.
| Feature | Free L-Methionine (Met) | Methionylmethionine (Met-Met) | Impact on Initiation |
| Transporter | LAT1 / System L | PepT2 (High Affinity) | Faster intracellular accumulation triggers nutrient sensors more rapidly. |
| mTORC1 Activation | Moderate | High | Stronger phosphorylation of 4E-BP1 and S6K1 [2]. |
| eIF4B Regulation | Neutral | Positive | Uniquely prevents eIF4B dephosphorylation by suppressing MGPNCR lncRNA [3]. |
| Optimal Conc. | ~30-50 µg/mL | 80 µg/mL | Higher saturation point allows for greater maximal synthesis rate. |
References
-
Wang, W., et al. (2018). Dipeptide (Methionyl-Methionine) Transport and Its Effect on β-Casein Synthesis in Bovine Mammary Epithelial Cells.[3][5] Cellular Physiology and Biochemistry.
-
Liu, H., et al. (2018). Methionyl-methionine promotes milk protein synthesis via the JAK2-STAT5 and mTOR signaling pathways.[1][3] Journal of Agricultural and Food Chemistry.
-
Zhang, Y., et al. (2024). Methionyl-Methionine Dipeptide Enhances Mammogenesis and Lactogenesis by Suppressing the Expression of a Novel Long Noncoding RNA MGPNCR to Inhibit eIF4B Dephosphorylation.[4] Journal of Agricultural and Food Chemistry.
Sources
- 1. karger.com [karger.com]
- 2. Dipeptide (Methionyl-Methionine) Transport and Its Effect on β-Casein Synthesis in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Methionyl-Methionine Dipeptide Enhances Mammogenesis and Lactogenesis by Suppressing the Expression of a Novel Long Noncoding RNA MGPNCR to Inhibit eIF4B Dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Bioavailability of Methionylmethionine
Executive Summary
The oral bioavailability of amino acids is a critical factor in pharmaceutical and nutritional sciences. While free-form amino acids are common, their dipeptide counterparts, such as Methionylmethionine (Met-Met), present a potentially advantageous alternative. This is primarily due to their unique absorption pathway via the high-capacity peptide transporter 1 (PEPT1), which can offer superior uptake kinetics compared to the multiple carrier systems for free amino acids.[1][2] This guide provides a comprehensive technical overview of the mechanisms governing Met-Met bioavailability, from its physicochemical properties to the advanced methodologies used for its assessment. We will delve into the intricate processes of intestinal absorption, enzymatic hydrolysis, and systemic circulation. Detailed, field-proven protocols for in vitro, in vivo, and bioanalytical methodologies are provided to equip researchers and drug development professionals with the necessary tools to rigorously evaluate dipeptide bioavailability.
Introduction: The Rationale for Dipeptide Bioavailability Studies
Methionine is an essential amino acid, meaning it cannot be synthesized de novo by many organisms and must be obtained from the diet.[3] Its dipeptide form, Methionylmethionine, is of significant interest as it may circumvent some of the limitations associated with free methionine absorption, such as competition for amino acid transporters.[4] The primary hypothesis underpinning the study of Met-Met is that it is actively transported across the intestinal epithelium by the PEPT1 transporter, a high-capacity system for di- and tripeptides.[2][5][6][7] This transporter is located on the apical membrane of intestinal villi, strategically positioned for nutrient absorption.[6] Following transport into the enterocyte, Met-Met is expected to be rapidly hydrolyzed by intracellular peptidases into two molecules of free methionine, which then enter the systemic circulation. This pathway could lead to more efficient absorption and higher bioavailability compared to an equimolar dose of free methionine. Understanding these mechanisms is paramount for applications ranging from optimizing nutritional supplements in aquaculture to designing peptide-based therapeutics.[3][8]
Physicochemical and Biochemical Properties
A thorough understanding of a molecule's inherent properties is fundamental to predicting its biological fate.
Table 1: Key Properties of Methionylmethionine
| Property | Value/Characteristic | Significance for Bioavailability |
| Molecular Formula | C10H20N2O3S2 | Defines molecular weight and elemental composition. |
| Molecular Weight | 280.41 g/mol | Influences diffusion and transport characteristics. |
| Water Solubility | Low | Low water solubility can minimize leaching in aqueous environments, a desirable trait in applications like aquaculture feed.[3] |
| Stability | High hydrothermal stability | Ensures integrity during processing, such as feed pelleting.[3] |
| Stereoisomers | Four possible: L-L, D-D, L-D, D-L | The biological activity and metabolic fate can be stereospecific. The L-isomers are the naturally occurring and biologically preferred form.[3] |
| Susceptibility to Hydrolysis | Cleaved by peptidases | The peptide bond is the target of enzymatic action in the body, releasing constituent amino acids.[3][9][10] |
Mechanisms of Intestinal Absorption and Metabolism
The journey of orally administered Met-Met from the intestinal lumen to the bloodstream is a multi-step process involving specialized transporters and enzymes.
The Role of the PEPT1 Transporter
The intestinal peptide transporter 1 (PEPT1) is a high-capacity, low-affinity transporter that plays a crucial role in the absorption of di- and tripeptides from digested dietary proteins.[2][7] It is expressed along the small intestine, with the highest concentrations typically found in the duodenum and jejunum.[11][12] PEPT1 actively co-transports peptides with protons (H+) down an electrochemical gradient. This transport mechanism is a key reason why dipeptides like Met-Met can be absorbed more efficiently than free amino acids, which rely on a variety of different and potentially saturable amino acid transport systems.[4]
Enzymatic Hydrolysis
Once inside the enterocyte, Met-Met is rapidly cleaved by cytosolic peptidases into two individual methionine molecules.[13] This intracellular hydrolysis is a critical step, as it maintains the concentration gradient that drives the continued influx of the dipeptide via PEPT1 and releases the free amino acid for transport into the bloodstream. The efficiency of these enzymes ensures that intact dipeptides do not typically reach the portal circulation in significant amounts.
First-Pass Metabolism
The absorbed methionine molecules are transported across the basolateral membrane of the enterocyte into the portal vein, which leads directly to the liver. In the liver, methionine undergoes first-pass metabolism, where it can be utilized for protein synthesis, converted to other essential molecules like S-adenosylmethionine (SAM), or catabolized. The D-isomer of methionine, if present, can be converted to the L-form in the liver and kidneys through a process of oxidation and transamination.[1]
The overall metabolic pathway can be visualized as a sequential process of transport and transformation.
Figure 1: Proposed metabolic pathway of Methionylmethionine absorption.
Methodologies for Assessing Bioavailability
A multi-faceted approach combining in vitro, in vivo, and bioanalytical techniques is required for a comprehensive assessment of Met-Met bioavailability.
In Vitro Models: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting intestinal drug and nutrient absorption.[14][15][16] When cultured on semipermeable supports, these cells differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking the intestinal epithelium.[15][17][18]
-
Causality: This protocol is designed to determine the apparent permeability coefficient (Papp) of Met-Met and to assess if it is a substrate for active efflux transporters.[15][16] Measuring transport in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions allows for the calculation of an efflux ratio.[15]
-
Cell Culture: Seed Caco-2 cells onto Transwell® polycarbonate membrane inserts (e.g., 24-well format) at a density of approximately 150,000 cells/cm².[18] Culture for 21-29 days in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) to allow for full differentiation and monolayer formation.[18]
-
Monolayer Integrity Verification: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter.[16] TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to ensure tight junction integrity. Additionally, assess the permeability of a paracellular marker like Lucifer Yellow; low permeability confirms monolayer confluence.[17]
-
Transport Experiment (A-B):
-
Carefully wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Add HBSS containing the test concentration of Met-Met (e.g., 10 µM) to the apical (donor) compartment.[16]
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).[16]
-
At the end of the incubation, collect samples from both compartments for analysis.
-
-
Transport Experiment (B-A):
-
Perform the same procedure as above, but add the Met-Met solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
-
Controls: Run high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds with each batch to validate the assay performance.[16]
-
Analysis: Quantify the concentration of Met-Met and its metabolite (methionine) in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
-
Calculation of Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[15]
-
Figure 2: Workflow for the Caco-2 Permeability Assay.
In Vivo Models: Pharmacokinetic Studies in Rodents
In vivo animal models are indispensable for understanding the complete pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).[19][20][21] Rodent models (mice, rats) are commonly used in early-stage discovery.[22]
-
Causality: This protocol aims to determine key pharmacokinetic parameters (Cmax, Tmax, AUC) following oral administration of Met-Met and compare them to those of an equimolar dose of free L-methionine. This direct comparison is essential to evaluate the relative bioavailability.
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for at least one week with free access to standard chow and water.
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing to minimize food-drug interactions, but allow free access to water.
-
Dosing:
-
Group 1 (Test): Administer Met-Met via oral gavage at a specific dose (e.g., 50 mg/kg) in a suitable vehicle (e.g., water or 0.5% methylcellulose).
-
Group 2 (Control): Administer an equimolar dose of L-methionine via oral gavage.
-
Group 3 (IV Reference - for absolute bioavailability): Administer a lower dose of L-methionine (e.g., 10 mg/kg) intravenously via the tail vein. This group is necessary to calculate absolute bioavailability.[22]
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from a subset of animals at each time point to build a composite profile. A typical schedule would be: pre-dose, 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose. Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of L-methionine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the following parameters from the plasma concentration-time data:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Bioavailability Calculation:
-
Relative Bioavailability (Frel): Frel (%) = (AUCoral, Met-Met / AUCoral, Met) * (Dose_Met / Dose_Met-Met) * 100
-
Absolute Bioavailability (Fabs): Fabs (%) = (AUCoral / AUCiv) * (Dose_iv / Dose_oral) * 100
-
Figure 3: Workflow for an In Vivo Pharmacokinetic Study.
Bioanalytical Method: LC-MS/MS Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like amino acids and dipeptides in complex biological matrices due to its high selectivity, sensitivity, and accuracy.[23][24][25][26]
-
Causality: This protocol ensures accurate quantification by separating the analyte from matrix components and using a stable isotope-labeled internal standard to correct for variability.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing a known concentration of a stable isotope-labeled internal standard (e.g., d5-Glutamine).[26] The internal standard is crucial for accurate quantification, as it corrects for variations during sample preparation and analysis.[26]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for injection.
-
-
Chromatographic Separation (LC):
-
Mass Spectrometric Detection (MS/MS):
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Optimize the detection of methionine and the internal standard using Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor ion to product ion transition (e.g., for Methionine: m/z 150.1 → 104.1).
-
Develop a calibration curve using standards of known methionine concentrations prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
-
-
Data Analysis:
-
Integrate the peak areas for methionine and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Determine the concentration of methionine in the unknown samples by interpolating their peak area ratios against the calibration curve.
-
Data Interpretation and Expected Outcomes
The integration of data from these methodologies provides a holistic view of Met-Met's bioavailability.
Table 2: Interpreting Pharmacokinetic Parameters
| Parameter | Expected Outcome for Met-Met vs. L-Met | Interpretation |
| Cmax | Potentially higher or similar | A higher Cmax could indicate more rapid or efficient absorption. |
| Tmax | Potentially shorter | A shorter Tmax would strongly suggest rapid absorption via the PEPT1 transporter. |
| AUC | Higher or similar | A significantly higher AUC would confirm superior overall bioavailability. |
| Relative Bioavailability | >100% | A value greater than 100% indicates that Met-Met provides more systemic exposure to methionine than an equivalent oral dose of free L-methionine. |
Conclusion and Future Directions
The study of Methionylmethionine bioavailability is predicated on the efficiency of the PEPT1 transport system. The methodologies outlined in this guide provide a robust framework for testing this hypothesis. Evidence of a shorter Tmax and a higher relative bioavailability compared to free L-methionine would provide strong support for the advantages of dipeptide-based supplementation. Future research should focus on exploring the bioavailability of other methionine-containing di- and tripeptides, investigating potential saturation kinetics of the PEPT1 transporter at higher doses, and assessing the influence of dietary matrix components on absorption. Such studies will continue to refine our understanding of peptide transport and its applications in both therapeutic and nutritional contexts.
References
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Breves, G., Brandsch, M., & Ritter, M. (2000). Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. American Journal of Physiology-Gastrointestinal and Liver Physiology, 278(4), G636-G643. [Link]
-
Gertz, M., Harrison, A., Houston, J. B., & Galetin, A. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1572. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111-2119. [Link]
-
Hellier, M. D., Holdsworth, C. D., & Perrett, D. (1972). Absorption of l-methionine from the human small intestine. Gut, 13(11), 965-969. [Link]
-
Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical research, 27(9), 1772-1787. [Link]
-
Feng, L., He, L., Li, Y., Liu, Y., Jiang, J., Zhou, X., & Kuang, S. (2022). Optimal DL-Methionyl-DL-Methionine Supplementation Improved Intestinal Physical Barrier Function by Changing Antioxidant Capacity, Apoptosis and Tight Junction Proteins in the Intestine of Juvenile Grass Carp (Ctenopharyngodon idella). Antioxidants, 11(9), 1658. [Link]
-
Toth, I., Menon, J. U., & Hussain, M. A. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Pharmaceutics, 15(7), 1957. [Link]
-
Wang, T., Li, Y., Wang, Y., Zhang, R., & Li, J. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of pharmaceutical and biomedical analysis, 185, 113233. [Link]
-
Liederer, B. M., & Borchardt, R. T. (2006). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current drug metabolism, 7(5), 531-545. [Link]
-
Fitch, S. D., Wilson, J. C., & Jones, W. (2021). Structure and spectroscopy of methionyl-methionine for aquaculture. Scientific reports, 11(1), 1-10. [Link]
-
Wu, G. (2015). Bioavailability of different dietary supplemental methionine sources in animals. Amino acids, 47(6), 1135-1144. [Link]
-
Liederer, B. M., & Dean, B. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Current Drug Discovery Technologies, 7(1), 16-30. [Link]
-
Lane Lab of Chemistry. (2022). 396 BCH3023 Hydrolysis Reactions of Proteins Yielding Amino Acids. YouTube. [Link]
-
Ploch, S., & Miękus, N. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7904. [Link]
-
Bureau, D. P., & Encarnação, P. (2006). Assessing the bioavailability of L-methionine and a methionine hydroxy analogue (MHA-Ca) compared to DL-methionine in rainbow trout (Oncorhynchus mykiss). Aquaculture Nutrition, 12(6), 435-446. [Link]
-
Buddington, R. K., & Elnif, J. (2003). Ontogeny of dipeptide uptake and peptide transporter 1 (PepT1) expression along the gastrointestinal tract in the neonatal Yucatan miniature pig. British Journal of Nutrition, 90(4), 793-800. [Link]
-
Cook, G. C. (1972). Intestinal absorption rate of L-methionine in man and the effect of glucose in the perfusing fluid. Clinical Science, 43(3), 443-453. [Link]
-
Wang, J., & Yang, R. (2018). Regulation profile of the intestinal peptide transporter 1 (PepT1). Drug design, development and therapy, 12, 1329. [Link]
-
The superiority of L-methionine. (2019). Chemuniqué. [Link]
-
Featured method: Plasma amino acid LC-MS/MS analysis. (n.d.). CHUM Research Centre. [Link]
-
de Marchi, L., Bro-Jørgensen, K., & Schiøtt, B. (2020). Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase. Journal of Biological Chemistry, 295(1), 136-147. [Link]
-
Lofland, D., Black, J. A., & Blais, J. (2004). Pharmacokinetics in animals and humans of a first-in-class peptide deformylase inhibitor. Antimicrobial agents and chemotherapy, 48(1), 79-84. [Link]
-
Hu, Y., Smith, D. E., & Keep, R. F. (2004). Targeted disruption of peptide transporter Pept1 gene in mice significantly reduces dipeptide absorption in intestine. The Journal of pharmacology and experimental therapeutics, 310(2), 577-582. [Link]
-
Lane Lab of Chemistry. (2022). 397 BCH3023 Enzymes Catalyzing Protein Hydrolysis. YouTube. [Link]
-
del Amo, E. M., Rimpelä, A. K., & Urtti, A. (2021). Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems. Pharmaceutics, 13(7), 1017. [Link]
-
Rezaei, M., & Hajarian, H. (2022). Relative bioavailability of L-methionine and DL-methionine in growing broilers. Journal of Animal Science and Technology, 64(1), 115. [Link]
-
Dunning, C. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. [Link]
-
Vacchina, V., & Polec, K. (2004). Hydrolysis of proteins with methanesulfonic acid for improved HPLC-ICP-MS determination of seleno-methionine in yeast and nuts. Journal of analytical atomic spectrometry, 19(11), 1547-1553. [Link]
-
Feng, L., He, L., & Liu, Y. (2022). Optimal DL-Methionyl-DL-Methionine Supplementation Improved Intestinal Physical Barrier Function by Changing Antioxidant Capacity, Apoptosis and Tight Junction Proteins in the Intestine of Juvenile Grass Carp (Ctenopharyngodon idella). Antioxidants, 11(9), 1658. [Link]
-
Dalmasso, G., Nguyen, H. T., & Yan, Y. (2013). The peptide transporter PEPT1 is expressed in distal colon in rodents and humans and contributes to water absorption. Gastroenterology, 144(5), S-59. [Link]
-
Small intestine 3: Absorption. (n.d.). Khan Academy. [Link]
-
Zhang, Y., Wang, S., & Li, Y. (2020). DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia). Journal of Animal Science and Biotechnology, 11(1), 1-13. [Link]
-
Dr. Mike Todorovic. (2020). Protein Digestion and Absorption. YouTube. [Link]
Sources
- 1. Bioavailability of different dietary supplemental methionine sources in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and spectroscopy of methionyl-methionine for aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The superiority of L-methionine - Chemuniqué [chemunique.co.za]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Ontogeny of dipeptide uptake and peptide transporter 1 (PepT1) expression along the gastrointestinal tract in the neonatal Yucatan miniature pig | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. Targeted disruption of peptide transporter Pept1 gene in mice significantly reduces dipeptide absorption in intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimal DL-Methionyl-DL-Methionine Supplementation Improved Intestinal Physical Barrier Function by Changing Antioxidant Capacity, Apoptosis and Tight Junction Proteins in the Intestine of Juvenile Grass Carp (Ctenopharyngodon idella) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. enamine.net [enamine.net]
- 17. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
Technical Guide: Enzymatic Breakdown of Methionylmethionine (Met-Met) In Vivo
Executive Summary
Methionylmethionine (Met-Met) is a sulfur-containing dipeptide utilized as a stabilized precursor for L-methionine in pharmaceutical and nutritional applications. Unlike free methionine, which is susceptible to rapid oxidation and degradation in the gastrointestinal lumen, Met-Met utilizes high-affinity peptide transporters (PEPT1) for absorption, resulting in superior bioavailability.
This guide delineates the in vivo fate of Met-Met, distinguishing between luminal hydrolysis (mediated by membrane-bound dipeptidases) and intracellular hydrolysis (mediated by cytosolic metallopeptidases). Understanding this duality is critical for optimizing peptide-based drug delivery systems and nutritional formulations.
The Substrate Profile: Met-Met vs. Free Methionine
Before analyzing the enzymes, it is crucial to understand the physicochemical advantages of the substrate.
| Feature | L-Methionine (Free) | Methionylmethionine (Met-Met) |
| Solubility (Water) | ~50 g/L | < 2 g/L (Low solubility reduces leaching) |
| Oxidation Sensitivity | High (forms Met-Sulfoxide) | Moderate (Peptide bond stabilizes N-terminus) |
| Transport Mechanism | Amino Acid Transporters (CAT1, LAT1) | Peptide Transporters (PEPT1, PEPT2) |
| Absorption Kinetics | Saturable, competitive | Rapid, high-capacity (via proton gradient) |
Scientific Insight: The low solubility of Met-Met is a paradox; it acts as a "slow-release" reservoir in aqueous environments but is rapidly absorbed once it reaches the brush border membrane due to the high
Transport Mechanisms: The Gateway to Hydrolysis
Enzymatic breakdown cannot occur until the substrate reaches the enzyme. For Met-Met, the primary route of entry is the Solute Carrier Family 15 Member 1 (SLC15A1/PEPT1) .
-
Localization: Apical membrane of enterocytes (small intestine) and renal proximal tubules.
-
Mechanism: Proton-coupled symport (
/peptide co-transport). -
Kinetics: Met-Met exhibits a
of approximately 52 µM in epithelial models, indicating high affinity.
Critical Note: PEPT1 transport is stereoselective. While D-Met-D-Met is poorly transported, L-Met-L-Met is a prime substrate. This guide focuses on the L-isomer.
Enzymatic Hydrolysis Machinery
The breakdown of Met-Met occurs in three distinct physiological compartments. The "Senior Scientist" approach requires distinguishing these to avoid experimental artifacts.
A. The Brush Border: Membrane-Bound Hydrolysis
-
Enzyme: Dipeptidase 1 (DPEP1) (Also known as Renal Dipeptidase or Microsomal Dipeptidase).
-
EC Number: 3.4.13.19
-
Location: GPI-anchored to the extracellular face of the microvilli (kidney and intestine).
-
Mechanism: A zinc-dependent metallopeptidase. It cleaves dipeptides but is uniquely inhibited by Cilastatin .
-
Role: Scavenges Met-Met that is not transported by PEPT1, converting it to free methionine in the lumen/tubule.
B. The Cytosol: The Primary Bioavailability Driver
Once Met-Met is transported intact by PEPT1, it enters the cytosol. This is the primary site of nutritional activation.
-
Enzyme: Cytosolic Non-Specific Dipeptidase (CNDP2) (Also known as CN2 or Carnosine Dipeptidase II).
-
EC Number: 3.4.13.18
-
Location: Ubiquitous in the cytosol of liver, kidney, and intestinal cells.
-
Mechanism: A
or dependent metallopeptidase. Unlike its cousin CNDP1 (which is specific to carnosine), CNDP2 has broad specificity for X-His and X-X dipeptides, including Met-Met. -
Reaction:
C. The Lysosome: Protein Turnover
-
Enzyme: Cathepsin C (DiPeptidyl Peptidase I - DPPI) .[1]
-
EC Number: 3.4.14.1
-
Location: Lysosomal lumen.
-
Role: Removes dipeptides from the N-terminus of degrading proteins.[1] While it can cleave Met-Met, it is less relevant for dietary/exogenous Met-Met, which rarely enters the lysosome intact.
Visualization: The Metabolic Pathway
The following diagram illustrates the dual-fate pathway of Met-Met (Extracellular vs. Intracellular).
Caption: Dual-pathway mechanism showing PEPT1-mediated transport followed by cytosolic CNDP2 hydrolysis (Major Route) vs. extracellular DPEP1 hydrolysis (Minor Route).
Experimental Protocols: Validating Hydrolysis
To distinguish between the enzymes described above, a "self-validating" assay using specific inhibitors is required.
Protocol: Differential Hydrolysis Assay (HPLC-UV)
Objective: Quantify Met-Met breakdown and identify the responsible enzyme fraction (Cytosolic vs. Membrane).
Materials:
-
Substrate: L-Met-L-Met (10 mM stock in PBS).
-
Enzyme Source: Intestinal or Liver S9 Fraction (Cytosol + Microsomes).
-
Inhibitors:
-
Cilastatin (Specific DPEP1 inhibitor).[2]
-
Bestatin (Aminopeptidase inhibitor).
-
EDTA (Metalloprotease chelator - Pan-inhibitor).
-
-
Detection: HPLC with OPA (o-phthalaldehyde) derivatization (detects primary amines).
Workflow:
-
Preparation:
-
Thaw S9 fraction on ice.
-
Dilute to 1 mg/mL protein in Tris-HCl buffer (pH 7.4).
-
-
Inhibition Pre-incubation (30 min, 37°C):
-
Tube A: Enzyme + Buffer (Control)
-
Tube B: Enzyme + Cilastatin (10 µM) -> Blocks DPEP1
-
Tube C: Enzyme + Bestatin (50 µM) -> Blocks Aminopeptidases
-
Tube D: Enzyme + EDTA (5 mM) -> Blocks all Metallopeptidases (Negative Control)
-
-
Reaction Initiation:
-
Add Met-Met (Final conc: 1 mM) to all tubes.
-
-
Kinetics:
-
Aliquot 100 µL at t=0, 5, 10, 30, 60 min.
-
Quench: Add 100 µL 10% TCA (Trichloroacetic acid).
-
-
Analysis:
-
Centrifuge (10,000g, 5 min).
-
Derivatize supernatant with OPA reagent (1 min).
-
Inject on C18 Column (Mobile Phase: Acetate Buffer/Acetonitrile gradient).
-
Monitor: Disappearance of Met-Met peak / Appearance of Met peak.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the differential hydrolysis assay to identify enzymatic source.
Pharmacokinetics and Bioavailability Data
When designing Met-Met formulations, rely on the following kinetic parameters. Data is synthesized from comparative studies of dipeptides in mammalian systems.
| Parameter | Value | Interpretation |
| 52.4 ± 5.1 µM | High affinity for PEPT1 (rapid uptake). | |
| 14.8 pmol/min/mg | High capacity; unlikely to be the rate-limiting step. | |
| < 5 minutes | Met-Met is rarely found intact in plasma; hydrolysis is nearly instantaneous upon cytosolic entry. | |
| Bioavailability | > 95% (relative to Met) | Equivalent nutritional value to free Met, but with better stability. |
Mechanistic Implication: The rate-limiting step for Met-Met utilization is gastric emptying , not enzymatic hydrolysis. The cytosolic hydrolysis capacity (CNDP2) vastly exceeds the transport rate (PEPT1), ensuring no accumulation of the dipeptide intracellularly.
References
-
Dipeptide Transport and Hydrolysis: Title: Dipeptide (Methionyl-Methionine) Transport and Its Effect on β-Casein Synthesis in Bovine Mammary Epithelial Cells. Source: Cellular Physiology and Biochemistry (2018). Link:[Link]
-
PEPT1 Transporter Specificity: Title: Regulation profile of the intestinal peptide transporter 1 (PepT1).[3][4] Source: Drug Design, Development and Therapy (2017).[4] Link:[Link]
-
Cytosolic Dipeptidase (CNDP2) Function: Title: Carnosine dipeptidase II (CNDP2) protects cells under cysteine insufficiency by hydrolyzing glutathione-related peptides. Source: Redox Biology (2021).[5] Link:[Link]
-
DPEP1 (Renal Dipeptidase) Structure & Function: Title: Crystal structure of human renal dipeptidase involved in beta-lactam hydrolysis.[2][6] Source: Journal of Molecular Biology. Link:[Link]
-
Cathepsin C (DPPI) Specificity: Title: Cathepsin C: structure, function, and pharmacological targeting. Source: OAE Publishing Inc. (2023). Link:[Link][7]
Sources
- 1. Cathepsin C - Wikipedia [en.wikipedia.org]
- 2. Crystal structure of human renal dipeptidase involved in beta-lactam hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Structural basis for substrate specificity of l‐methionine decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of human renal dipeptidase involved in beta-lactam hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Fortress: A Technical Guide to the Aqueous Stability of Methionylmethionine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionylmethionine (Met-Met), a dipeptide of the essential amino-acid L-methionine, holds significant promise in various biomedical and pharmaceutical applications. Its utility, however, is intrinsically linked to its chemical stability in aqueous environments, a critical parameter for formulation development, storage, and in vivo efficacy. This in-depth technical guide provides a comprehensive analysis of the chemical stability of methionylmethionine in aqueous solutions. We will dissect the primary degradation pathways, explore the kinetics and influencing factors, detail robust analytical methodologies for stability assessment, and discuss strategic approaches for stabilization. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the challenges associated with the aqueous stability of this important dipeptide.
Introduction: The Significance of Methionylmethionine Stability
Methionylmethionine, as a simple dipeptide, serves as a valuable model system for understanding the behavior of methionine residues within larger peptides and proteins. Furthermore, its potential applications as a nutritional supplement and a therapeutic agent necessitate a thorough understanding of its stability profile. Degradation of methionylmethionine can lead to a loss of biological activity, the formation of potentially immunogenic species, and a decrease in product shelf-life. Therefore, a comprehensive grasp of its stability is not merely an academic exercise but a prerequisite for successful product development.
Primary Degradation Pathways in Aqueous Solution
The chemical stability of methionylmethionine in an aqueous environment is primarily dictated by two key degradation pathways: oxidation of the sulfur-containing side chains and hydrolysis of the peptide bond.
Oxidation: The Vulnerable Thioether
The thioether group in the methionine side chain is highly susceptible to oxidation, representing the principal degradation route for methionylmethionine.[1][2] This process typically involves the conversion of the sulfur atom to a sulfoxide and, under more stringent oxidative conditions, further to a sulfone.
-
Methionine Sulfoxide (Met(O)) Formation: This is the most common oxidation product.[3] The reaction is often mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which can be present as contaminants or generated under certain storage conditions.[1] The formation of methionine sulfoxide can alter the stereochemistry at the sulfur atom, leading to the formation of two diastereomers, (S)- and (R)-methionine sulfoxide. This modification can significantly impact the biological activity and conformational integrity of peptides.
-
Methionine Sulfone (Met(O₂)) Formation: Further oxidation of methionine sulfoxide can yield methionine sulfone. This is generally a slower process and occurs under more aggressive oxidative stress.
The propensity for oxidation is a critical concern during manufacturing, storage, and even in vivo administration of methionine-containing peptides.[1][4]
Hydrolysis: Cleavage of the Peptide Bond
The amide bond linking the two methionine residues in methionylmethionine is susceptible to hydrolysis, leading to the formation of two individual methionine molecules. This reaction is catalyzed by both acids and bases and is significantly influenced by temperature.[5][6]
While generally slower than oxidation under typical physiological and formulation conditions, hydrolysis can become a significant degradation pathway at extreme pH values and elevated temperatures.[5] The rate of peptide bond hydrolysis follows a first-order rate law and increases exponentially with rising temperature.[5]
Factors Influencing the Stability of Methionylmethionine
A multitude of factors can influence the rate and extent of methionylmethionine degradation in aqueous solutions. A thorough understanding of these factors is crucial for designing stable formulations.
-
pH: The pH of the aqueous solution plays a pivotal role in both oxidation and hydrolysis. The rate of methionine oxidation can be pH-dependent, with some studies suggesting an acid-catalyzed mechanism for oxidation by peroxides.[1] Peptide bond hydrolysis is well-known to be catalyzed by both H⁺ and OH⁻ ions, exhibiting a U-shaped pH-rate profile with the minimum rate typically occurring in the mid-pH range.
-
Temperature: As with most chemical reactions, temperature significantly accelerates the degradation of methionylmethionine. The hydrolysis rate, in particular, shows a strong exponential dependence on temperature.[5] Accelerated stability studies at elevated temperatures are therefore a common practice in formulation development to predict long-term stability at recommended storage conditions.[7][8]
-
Presence of Oxidizing Agents: The presence of oxidizing agents, such as peroxides, metal ions (e.g., Cu²⁺, Fe³⁺), and dissolved oxygen, will significantly increase the rate of methionine oxidation.[1][9] Careful control of these species during manufacturing and in the final formulation is essential.
-
Light Exposure: Photodegradation can also contribute to the degradation of peptides, potentially through the generation of reactive oxygen species.[8][10] Formulations should be protected from light to minimize this degradation pathway.
-
Ionic Strength and Excipients: The ionic strength of the solution and the presence of various excipients can influence the stability of peptides.[11][12] Some excipients can act as stabilizers, while others may inadvertently promote degradation. For instance, the addition of free L-methionine can act as a sacrificial antioxidant, protecting the methionylmethionine from oxidation.[13]
Analytical Methodologies for Stability Assessment
Robust and validated analytical methods are indispensable for monitoring the stability of methionylmethionine and quantifying its degradation products. Forced degradation studies are often employed to intentionally stress the molecule and identify potential degradation pathways and products.[8][10][14][15]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse technique for separating and quantifying methionylmethionine and its degradation products.[7]
-
Methodology: A C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile), both often containing an ion-pairing agent like trifluoroacetic acid (TFA). Detection is commonly performed using UV absorbance at around 210-220 nm.
-
Separation: The intact dipeptide, its oxidized forms (methionine sulfoxide and sulfone), and the hydrolysis product (methionine) can be effectively separated based on their differing polarities. The oxidized forms are generally more polar and will elute earlier than the parent dipeptide.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the identification and characterization of degradation products.[16]
-
Identification: By analyzing the mass-to-charge ratio (m/z) of the eluting peaks from the HPLC, the identity of the degradation products can be confirmed. For example, the formation of methionine sulfoxide results in a mass increase of 16 Da, while the sulfone shows a +32 Da shift.[16]
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the degradation products and obtain structural information, further confirming their identity. A characteristic loss of 64 Da (methanesulfenic acid) from the oxidized methionine side chain is a signature for the presence of methionine sulfoxide.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about degradation products and can be used for unambiguous identification and quantification.[3] While less commonly used for routine stability testing compared to HPLC, it is a valuable tool for in-depth characterization of novel degradation products.[3]
Experimental Protocols for Stability Assessment
A well-designed stability study is crucial for determining the shelf-life and optimal storage conditions for a methionylmethionine-containing product.
Forced Degradation Study Protocol
Objective: To identify potential degradation pathways and products under stressed conditions.
Methodology:
-
Prepare aqueous solutions of methionylmethionine at a known concentration.
-
Subject aliquots of the solution to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Expose to ICH-compliant light conditions.
-
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples by RP-HPLC and LC-MS to identify and quantify the degradation products.
Long-Term Stability Study Protocol
Objective: To determine the shelf-life under recommended storage conditions.
Methodology:
-
Prepare the final formulation of the methionylmethionine product.
-
Store the product at the intended long-term storage condition (e.g., 2-8°C) and accelerated conditions (e.g., 25°C/60% RH or 40°C/75% RH).
-
At predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples.
-
Analyze the samples for appearance, pH, concentration of methionylmethionine, and the presence of degradation products using a validated stability-indicating HPLC method.
Strategies for Stabilization
Several strategies can be employed to enhance the stability of methionylmethionine in aqueous solutions.
-
pH Optimization: Formulating the product at a pH where both hydrolysis and oxidation are minimized is a primary strategy. This typically involves selecting a pH in the mid-range (e.g., pH 5-7), but the optimal pH should be determined experimentally.
-
Use of Antioxidants: The inclusion of antioxidants can effectively mitigate oxidation.[7]
-
Sacrificial Antioxidants: Free L-methionine can be added to the formulation to preferentially react with oxidizing species.[13]
-
Other Antioxidants: Other common pharmaceutical antioxidants such as ascorbic acid, sodium metabisulfite, or edetate disodium (EDTA) to chelate metal ions can also be considered.
-
-
Control of Headspace Oxygen: For parenteral products, minimizing the oxygen content in the headspace of the vial by purging with an inert gas like nitrogen or argon can significantly reduce oxidation.
-
Protection from Light: Storing the product in light-protected containers (e.g., amber vials) is a simple yet effective way to prevent photodegradation.
-
Lyophilization: For highly unstable formulations, lyophilization (freeze-drying) to remove water can provide long-term stability. The product is then reconstituted with a suitable diluent prior to use.
Quantitative Data Summary
While specific kinetic data for methionylmethionine is not extensively available in the public domain and is often product-specific, the following table provides a conceptual summary of expected stability trends based on the principles discussed.
| Condition | Primary Degradation Pathway | Expected Rate of Degradation | Key Influencing Factors |
| Acidic pH (e.g., pH 2-3) | Hydrolysis, Oxidation | Moderate to High | Temperature, Presence of Oxidants |
| Neutral pH (e.g., pH 6-7) | Oxidation | Low to Moderate | Presence of Oxidants, Light, Temperature |
| Alkaline pH (e.g., pH 9-10) | Hydrolysis, Oxidation | Moderate to High | Temperature, Presence of Oxidants |
| Elevated Temperature (e.g., >40°C) | Hydrolysis, Oxidation | High | pH, Presence of Oxidants |
| Presence of Oxidizing Agents | Oxidation | High | Concentration of Oxidant, pH, Temperature |
Visualizing Degradation and Workflows
Diagram 1: Primary Degradation Pathways of Methionylmethionine
Caption: Primary degradation pathways of methionylmethionine in aqueous solution.
Diagram 2: Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study of methionylmethionine.
Conclusion
The chemical stability of methionylmethionine in aqueous solutions is a multifaceted challenge governed primarily by oxidation and hydrolysis. A comprehensive understanding of the degradation pathways, influencing factors, and appropriate analytical techniques is paramount for the successful development of products containing this dipeptide. By implementing strategic formulation approaches, such as pH optimization, the use of antioxidants, and protection from light and oxygen, the stability of methionylmethionine can be significantly enhanced, ensuring product quality, safety, and efficacy. This guide provides a foundational framework for researchers and developers to confidently navigate the complexities of methionylmethionine stability and unlock its full therapeutic and nutritional potential.
References
- Oxidation of Methionine Residues in Aqueous Solutions: Free Methionine and Methionine in Granulocyte Colony-Stimulating Factor. Journal of the American Chemical Society.
- High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics.
- Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry.
- Kinetics of peptide hydrolysis and amino acid decomposition at high temper
- Method for the stabilization of methionine-containing polypeptides.
- Factors affecting the physical stability (aggregation) of peptide therapeutics.
- Proteins & Peptides Forced Degradation Studies.
- Peptide Hydrolysis. Chemistry LibreTexts.
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- How to handle peptides th
- Protein Design: From the Aspect of Water Solubility and Stability. Chemical Reviews.
- Forced Degradation Studies for GLP-1 Peptide Drugs. Daicel Pharma Standards.
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
- Mechanism of oxidation of L-methionine by iron(III)-1,10-phenanthroline complex – A kinetic study. Indian Academy of Sciences.
- Forced Degradation Studies for Biopharmaceuticals.
- Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US5272135A - Method for the stabilization of methionine-containing polypeptides - Google Patents [patents.google.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Characteristics of Methionylmethionine Isomers: A Technical Guide
Executive Summary
The physicochemical behavior of Methionylmethionine (Met-Met) presents a distinct "solubility paradox" that is critical for its application in drug delivery and aquatic nutrition. While free Methionine is highly soluble in water (~30–50 g/L), the racemic dipeptide mixture (DL-Methionyl-DL-Methionine) exhibits extremely low solubility (~0.4 g/L ).
This guide dissects the stereochemical drivers behind this insolubility, providing a mechanistic understanding of how crystal lattice energy and diastereomeric packing influence solvation. We provide validated protocols for characterizing these isomers, ensuring that researchers can accurately quantify and utilize this unique property to prevent leaching in aqueous environments.
Chemical Identity and Stereochemistry
Methionylmethionine is a dipeptide composed of two methionine residues. Due to the chiral center at the
The Four Stereoisomers
The synthesis couples DL-Met with DL-Met, resulting in four isomers grouped into two enantiomeric pairs:
-
Homochiral Pair (Enantiomers):
-
Heterochiral Pair (Enantiomers):
Visualization of Isomer Formation
The following diagram illustrates the combinatorial formation of these isomers during non-stereoselective synthesis.
Figure 1: Combinatorial generation of Met-Met stereoisomers. The commercial "DL-Met-Met" product contains all four forms.
Physicochemical Characterization
The utility of Met-Met in aquaculture (e.g., AQUAVI® Met-Met) relies entirely on its insolubility. This prevents the nutrient from dissolving into the water before the target organism ingests it.
Comparative Solubility Profile
The following table contrasts the solubility of the free amino acid against the dipeptide forms. Note the drastic reduction in solubility for the dipeptide mixture.
| Compound | Form | Solubility (H₂O, 25°C) | Mechanism of Solvation |
| L-Methionine | Pure Enantiomer | ~53.0 g/L | Favorable hydration of zwitterions; lower lattice energy. |
| DL-Methionine | Racemic Mixture | ~33.8 g/L | Slightly lower solubility due to denser packing of D/L pairs. |
| DL-Met-DL-Met | 4-Isomer Mix | ~0.4 g/L | Crystal Lattice Stabilization: Strong hydrophobic stacking of side chains and intermolecular H-bonding create a highly stable, water-repellent lattice. |
The Mechanism of Insolubility
The insolubility of the DL-Met-DL-Met mixture is not merely a sum of its parts. It is a result of diastereomeric stabilization .
-
Hydrophobic Shielding: The two thioether side chains in the dipeptide can fold to create a hydrophobic domain, reducing the solvent-accessible surface area of the polar backbone.
-
Lattice Energy: The heterochiral (DL/LD) and homochiral (DD/LL) pairs co-crystallize to form a lattice with significantly higher stability than the pure enantiomers alone. This is characteristic of a racemic compound (as opposed to a conglomerate), where the affinity between enantiomers is stronger than the affinity between identical molecules.
Experimental Protocols
To ensure scientific integrity, solubility and isomer composition must be verified using standardized protocols.
Protocol: Equilibrium Solubility Determination
Objective: To determine the precise solubility of a Met-Met sample in a specific buffer or solvent.
Reagents:
-
Phosphate Buffer (pH 7.0) or Deionized Water (Milli-Q).
-
0.22 µm PVDF Syringe Filters.
-
HPLC-grade Acetonitrile.
Workflow:
-
Saturation: Add excess Met-Met solid (~100 mg) to 10 mL of solvent in a glass vial.
-
Equilibration: Shake at 200 RPM for 24 hours at controlled temperature (25°C).
-
Filtration: Filter the supernatant using a 0.22 µm syringe filter (pre-warmed to prevent precipitation).
-
Quantification: Analyze the filtrate via HPLC (see 4.2).
Protocol: Stereoisomer Analysis via Chiral HPLC
Objective: To quantify the ratio of LL, DD, DL, and LD isomers.
-
Column: Chiralpak ZWIX(+) or equivalent zwitterionic chiral stationary phase.
-
Mobile Phase: MeOH/Acetonitrile/Water (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.
-
Detection: UV at 210 nm (peptide bond) or ELSD.
-
Elution Order: Typically L-L < D-L < L-D < D-D (must be validated with pure standards).
Visualization of Analytical Workflow
Figure 2: Step-by-step workflow for determining equilibrium solubility.
Biological Implications[3][4][5][6][7]
The low solubility of DL-Met-Met is a functional feature, not a bug. In aquaculture, free methionine leaches out of feed pellets within minutes of immersion. DL-Met-Met remains solid and trapped within the feed matrix.
Once ingested, the biological pH and enzymatic environment change the equation:
-
Ingestion: Solid peptide enters the gut.
-
Solubilization: Bile salts and gut surfactants aid wetting.
-
Cleavage: Peptidases and acylases cleave the peptide bond.
-
Absorption: Free L-Methionine and D-Methionine are absorbed. D-Met is converted to L-Met by D-amino acid oxidase (DAAO) in the liver.
Figure 3: The "Leach-Proof" delivery mechanism of insoluble Met-Met.
References
-
Evonik Operations GmbH. (2015). Methionyl-methionine stereoisomers and use thereof in cosmetics. European Patent EP2835151B1. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 104294, Methionylmethionine. Link
-
O'Neil, M.J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.[3] Royal Society of Chemistry. (Data on DL-Methionine solubility).
-
Nellemann, C., et al. (2021). Structure and spectroscopy of methionyl-methionine for aquaculture. Nature Scientific Reports. (Discusses the 0.4 g/L solubility and crystal structure). Link
- Baker, D.H. (2006). Comparative species utilization and toxicity of sulfur amino acids. Journal of Nutrition. (Bioavailability of D- vs L- isomers).
Sources
Spectroscopic Elucidation of Methionylmethionine (Met-Met): Structural Dynamics and Conformational Analysis
[1][2]
Executive Summary & Structural Context
Methionylmethionine (Met-Met) is a sulfur-containing dipeptide composed of two L-methionine residues linked by a peptide bond.[1][2] Beyond its emerging industrial role as a high-bioavailability aquaculture feed supplement (e.g., AQUAVI®), Met-Met serves as a critical model system for understanding thioether-sidechain interactions , oxidative stress signaling (via sulfoxide formation), and soft-metal coordination (Pt, Pd, Cu) in proteomics.[1]
This technical guide details the spectroscopic characterization of L-Met-L-Met, distinguishing it from its racemic counterparts (D-Met-D-Met or D-Met-L-Met).[1][2] The analysis integrates Vibrational Spectroscopy (IR/Raman), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography to provide a multi-dimensional structural profile.[1]
Core Structural Features[1][2][3]
Solid-State Configuration: X-Ray & Powder Diffraction
The conformational rigidity of Met-Met in the solid state is governed by intermolecular hydrogen bonding and packing forces.
Crystal System and Space Group
L-Methionyl-L-methionine crystallizes in the orthorhombic system , specifically space group
-
Unit Cell: Contains four molecules (
).[1][2][3] -
Peptide Bond Geometry: The peptide linkage is strictly planar with a trans conformation (
).[1] -
Packing Motif: The structure forms hydrophilic layers (amine/carboxylate/amide groups) alternating with hydrophobic layers (methionine side chains).[1][4] This "sandwich" packing explains its solubility behavior and surface properties.[1]
Racemic vs. Enantiopure Signatures
Recent studies (e.g., on AQUAVI Met-Met) have utilized Powder X-Ray Diffraction (PXRD) to distinguish between the racemic compound (DL-Met-DL-Met, co-crystallized D-D and L-L) and the racemic mixture (conglomerate of separate D-D and L-L crystals).[1]
-
Spectroscopic Differentiator: The PXRD patterns differ significantly in
peak positions due to different unit cell dimensions and packing densities between the racemate and the pure enantiomer.
Vibrational Spectroscopy: IR and Raman Profiling
Vibrational spectroscopy is the primary tool for assessing the secondary structure and the integrity of the sulfur moieties.
Experimental Protocol: FTIR-ATR
-
Sample Prep: Crystalline Met-Met is analyzed directly using Attenuated Total Reflectance (ATR) or as KBr pellets (1:100 ratio).[1][2]
-
Resolution: 2-4 cm
, 64 scans. -
Baseline Correction: Essential for the fingerprint region (600–1500 cm
).[1]
Key Spectral Assignments
The IR spectrum is dominated by the peptide backbone, while Raman enhances the sulfur modes.
| Vibrational Mode | Frequency (IR, cm | Frequency (Raman, cm | Structural Insight |
| Amide A (N-H str) | 3280–3320 | ~3300 (weak) | H-bonding strength in crystal lattice.[1][2] |
| Amide I (C=O str) | 1640–1660 | 1650–1670 | Indicates trans-planar peptide bond; shifts with aggregation.[1] |
| Amide II (N-H bend) | 1540–1560 | Weak/Silent | Diagnostic of peptide bond formation (absent in free Met).[1][2] |
| COO⁻ (asym str) | 1580–1600 | ~1600 | Confirm zwitterionic state (vs COOH at low pH).[1][2] |
| COO⁻ (sym str) | 1390–1410 | 1400–1420 | - |
| C-S Stretch ( | 690–730 | 700–725 (Strong) | Critical for monitoring side-chain conformation (gauche/trans).[1][2] |
| S-CH₃ Def | ~1320 | 1320–1340 | Methyl group environment on sulfur.[1] |
Technical Note: The C-S stretching region (600–800 cm
Figure 1: Logic flow for assigning vibrational bands to structural features in Met-Met.
Solution-State NMR Spectroscopy
NMR provides the most detailed conformational analysis in solution.[1] The spectra are heavily pH-dependent due to the terminal amine and carboxyl groups.
1H NMR Characteristics (D₂O, pH 7.0)
At neutral pH, Met-Met exists as a zwitterion.[1] The two methionine residues are magnetically non-equivalent.[1]
-
N-Terminal Met (Met1):
-
C-Terminal Met (Met2):
2D NMR Correlations
To unambiguously assign the Met1 vs. Met2 residues, HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) are required.[1]
-
COSY: Establishes the spin systems (
) for each residue. -
NOESY/ROESY: Detects through-space interactions.[1][2] In folded conformations, NOE signals may appear between the S-methyl groups and the aromatic rings of neighboring residues (if in a larger peptide) or between the two side chains of Met-Met itself, suggesting a "closed" conformation.
-
HMBC: Links the amide proton of Met2 to the carbonyl carbon of Met1, proving the peptide linkage.
Figure 2: NMR connectivity strategy for verifying the dipeptide sequence.
Mass Spectrometry & Fragmentation
While not strictly "structural" in the geometric sense, MS is vital for sequence verification and impurity profiling.
Metal Coordination Complexes
Met-Met is a potent ligand for soft metals (
-
S-Binding (Soft Metals):
-
NMR: Large downfield shift of the S-methyl protons (
ppm).[1] -
Raman: Shift of C-S stretching modes.
-
-
N-Binding (Harder/Borderline Metals):
-
NMR: Shift in
-H protons; broadening of NH signals. -
UV-Vis: Appearance of Ligand-to-Metal Charge Transfer (LMCT) bands in the near-UV.[1]
-
References
-
Stenkamp, R. E., & Jensen, L. H. (1975).[1][4] The crystal structure of L-methionyl-L-methionine. Acta Crystallographica Section B.
-
Franke, M., et al. (2021).[1] Structure and spectroscopy of methionyl-methionine for aquaculture. Journal of Materials Science. [1][2]
-
Sakamoto, K., et al. (2009).[1] Vibrational spectroscopic study of L-methionine. Journal of Raman Spectroscopy. (Contextual grounding for Met vibrational modes).
-
Beatty, E., et al. (1996).[1][6] 1H and 13C NMR Assignments of Methionine Residues. Biochemistry. [1][2]
Sources
- 1. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmse000044 L-Methionine at BMRB [bmrb.io]
- 4. journals.iucr.org [journals.iucr.org]
- 5. jocpr.com [jocpr.com]
- 6. [13C]Methionine NMR and metal-binding studies of recombinant human transferrin N-lobe and five methionine mutants: conformational changes and increased sensitivity to chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Methionylmethionine as a Potent Antioxidant: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. The sulfur-containing amino acid L-methionine has long been recognized for its crucial role in cellular metabolism and its intrinsic antioxidant properties. This technical guide delves into the antioxidant potential of Methionylmethionine (Met-Met), a dipeptide composed of two methionine residues. We will explore the multifaceted mechanisms by which Met-Met is hypothesized to exert its antioxidant effects, drawing upon the established roles of methionine. Furthermore, this guide provides detailed, field-proven experimental protocols for the comprehensive evaluation of Met-Met's antioxidant capacity, empowering researchers and drug development professionals to rigorously assess its therapeutic potential.
Introduction: The Rationale for Methionylmethionine as an Antioxidant
The cellular antioxidant defense system is a complex network of enzymes and non-enzymatic molecules that protect against ROS-induced damage. Key components of this system include endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as non-enzymatic antioxidants such as glutathione (GSH).[1][2] Methionine, an essential amino acid, plays a pivotal role in this defense network through several mechanisms.[1][2][3]
Methionylmethionine, as a dipeptide, offers potential advantages over free methionine as a therapeutic agent. Dipeptides are often more stable and can be absorbed more efficiently than individual amino acids.[4] For instance, DL-methionyl-DL-methionine has been developed as a dedicated methionine source in aquaculture due to its higher stability and bioavailability.[5][6] This enhanced bioavailability could translate to more effective delivery of the antioxidant moiety to target tissues. This guide will therefore focus on the core antioxidant properties of Methionylmethionine, providing a scientific framework and practical methodologies for its investigation.
Putative Mechanisms of Antioxidant Action
The antioxidant properties of Methionylmethionine are predicated on the well-established antioxidant functions of its constituent amino acid, L-methionine. The primary mechanisms are threefold: direct radical scavenging, metal ion chelation, and support of endogenous antioxidant systems.
Direct Radical Scavenging: The Role of the Thioether Group
The sulfur atom in the thioether side chain of methionine is susceptible to oxidation by a variety of ROS, including hydroxyl radicals (•OH) and hydrogen peroxide (H2O2).[7][8] This reaction converts methionine to methionine sulfoxide, effectively neutralizing the reactive species.[7][8] This sacrificial oxidation of methionine residues, particularly those on the surface of proteins, can protect other critical amino acid residues from oxidative damage.[7][8][9]
A key feature of this mechanism is its potential for catalytic regeneration. The enzyme methionine sulfoxide reductase (Msr) can reduce methionine sulfoxide back to methionine, thereby restoring its antioxidant capacity.[3][8][9][10] This cyclic process allows a single methionine residue to scavenge multiple ROS molecules. It is hypothesized that Methionylmethionine can similarly act as a direct scavenger of free radicals, with both methionine residues available for oxidation.
Caption: The catalytic cycle of Methionylmethionine as a radical scavenger.
Metal Ion Chelation
Transition metals, such as iron (Fe2+) and copper (Cu2+), can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. Methionine has been shown to chelate Fe2+, thereby inhibiting its ability to participate in this pro-oxidant reaction.[11] This chelation activity prevents the initiation of lipid peroxidation and other damaging oxidative processes.[11] Methionylmethionine, with its two methionine residues, is expected to possess similar or even enhanced metal-chelating capabilities.
Support of Endogenous Antioxidant Systems
Methionine is a precursor for the synthesis of S-adenosylmethionine (SAM) and cysteine.[11] Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant intracellular non-enzymatic antioxidant.[1][11][12] By providing a bioavailable source of methionine, Methionylmethionine can bolster the intracellular pool of GSH, thereby enhancing the cell's capacity to detoxify ROS and electrophilic compounds.[1][2][12]
Furthermore, methionine metabolism is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][12] Nrf2 is a master regulator of the expression of a wide array of antioxidant and cytoprotective genes, including those encoding for SOD, CAT, and GPx.[4] Studies in fish have shown that optimal supplementation with DL-methionyl-DL-methionine can improve intestinal antioxidant capacity by modulating the Nrf2 signaling pathway.[4]
Caption: Proposed activation of the Nrf2-ARE pathway by Methionylmethionine.
Experimental Evaluation of Antioxidant Properties
A comprehensive assessment of the antioxidant potential of Methionylmethionine requires a multi-pronged approach, employing a battery of in vitro and cell-based assays.
In Vitro Antioxidant Assays
These assays provide a direct measure of the chemical antioxidant properties of Methionylmethionine.
| Assay | Principle | Key Insights |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[13][14] | Evaluates the free radical scavenging capacity of Methionylmethionine. |
| ABTS Radical Scavenging Assay | Similar to DPPH, this assay measures the scavenging of the ABTS radical cation. It is applicable to both hydrophilic and lipophilic antioxidants. | Provides a broader assessment of radical scavenging activity against a different radical species. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe3+) to ferrous iron (Fe2+). | Determines the reducing power of Methionylmethionine, an important aspect of its antioxidant potential. |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | Quantifies the capacity of Methionylmethionine to quench peroxyl radicals, which are involved in lipid peroxidation. |
| Lipid Peroxidation Inhibition Assay (TBARS) | Measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, in the presence of an oxidizing agent and the test compound.[1][15] | Assesses the ability of Methionylmethionine to protect lipids from oxidative damage. |
| Metal Chelating Assay | Determines the ability of the test compound to compete with a metal indicator for a specific metal ion, such as Fe2+. | Evaluates the potential of Methionylmethionine to inhibit metal-catalyzed oxidative reactions. |
This protocol provides a standardized method for assessing the free radical scavenging activity of Methionylmethionine.
Materials:
-
Methionylmethionine
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Methionylmethionine in methanol at a concentration of 10 mg/mL. Create a dilution series to obtain final concentrations ranging from 0.1 to 5 mg/mL.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare a stock solution of ascorbic acid in methanol at 1 mg/mL for use as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the Methionylmethionine solution or ascorbic acid to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
-
Data Analysis:
-
Plot the percentage of scavenging activity against the concentration of Methionylmethionine to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Step-by-step workflow for the DPPH radical scavenging assay.
Cell-Based Antioxidant Assays
Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cellular uptake, metabolism, and interaction with cellular components.
| Assay | Principle | Key Insights |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells. | Determines the intracellular antioxidant activity of Methionylmethionine. |
| Measurement of Intracellular ROS | Utilizes fluorescent probes like DCFH-DA to quantify the levels of intracellular ROS in cells treated with an oxidant and the test compound. | Directly assesses the ability of Methionylmethionine to reduce intracellular ROS levels. |
| Analysis of Endogenous Antioxidant Enzyme Activity | Measures the activity of key antioxidant enzymes (SOD, CAT, GPx) in cell lysates after treatment with Methionylmethionine and an oxidative stressor. | Investigates the potential of Methionylmethionine to upregulate the cell's own antioxidant defenses. |
| Western Blot Analysis of Nrf2 Pathway | Quantifies the protein levels of Nrf2 in the nucleus and cytoplasm, as well as downstream target proteins, to assess the activation of this signaling pathway. | Elucidates the molecular mechanism by which Methionylmethionine may enhance endogenous antioxidant defenses. |
This protocol outlines a method to quantify the effect of Methionylmethionine on intracellular ROS levels in a cell-based model.
Materials:
-
Human cell line (e.g., HepG2, SH-SY5Y)
-
Cell culture medium and supplements
-
Methionylmethionine
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Hydrogen peroxide (H2O2) or another suitable oxidant
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
-
Pre-treatment with Methionylmethionine:
-
Treat the cells with various concentrations of Methionylmethionine for a predetermined time (e.g., 2-24 hours). Include a vehicle control.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with warm PBS to remove excess probe.
-
Induce oxidative stress by treating the cells with a suitable concentration of H2O2 (e.g., 100-500 µM) for 30-60 minutes.
-
-
Measurement of Fluorescence:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated wells to the control wells.
-
Calculate the percentage reduction in ROS levels for each concentration of Methionylmethionine.
-
Conclusion and Future Directions
Methionylmethionine holds significant promise as a potent antioxidant agent. Its multifaceted mechanism of action, encompassing direct radical scavenging, metal ion chelation, and the reinforcement of endogenous antioxidant defenses, makes it a compelling candidate for further investigation in the context of oxidative stress-related diseases. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its antioxidant efficacy.
Future research should focus on in vivo studies to confirm the bioavailability and antioxidant effects of Methionylmethionine in animal models of disease. Furthermore, structure-activity relationship studies could explore modifications to the dipeptide to enhance its antioxidant potency and target specificity. A thorough understanding of the antioxidant properties of Methionylmethionine will be instrumental in unlocking its full therapeutic potential.
References
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Levine, R. L., Moskovitz, J., & Stadtman, E. R. (2000).
- Luo, S., & Levine, R. L. (2009). Methionine in proteins is a principal target for oxidation by radicals. Biochimica et Biophysica Acta (BBA)-General Subjects, 1790(11), 1545-1552.
- Ohkawa, H., Ohishi, N., & Yagi, K. (1979). Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction. Analytical biochemistry, 95(2), 351-358.
- Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290-4302.
- Stadtman, E. R., Moskovitz, J., Berlett, B. S., & Levine, R. L. (2002). Cyclic oxidation and reduction of protein methionine residues is an important antioxidant mechanism. Molecular and cellular biochemistry, 234(1), 3-9.
- Wang, W., Wu, Z., Dai, Z., Yang, Y., Wang, J., & Wu, G. (2019). Glycine metabolism in animals and humans: implications for nutrition and health. Amino acids, 51(2), 173-185.
- Wu, G., Fang, Y. Z., Yang, S., Lupton, J. R., & Turner, N. D. (2004). Glutathione metabolism and its implications for health. The Journal of nutrition, 134(3), 489-492.
- Weissbach, H., Resnick, L., & Brot, N. (2005). Methionine sulfoxide reductases: enzymes that repair oxidized methionine. Biochimica et Biophysica Acta (BBA)-General Subjects, 1703(2), 203-212.
- Wang, W., Dai, Z., Wu, Z., Lin, G., & Wu, G. (2019). L-methionine activates Nrf2–ARE pathway to induce endogenous antioxidant activity for depressing ROS-derived oxidative stress in growing rats. Journal of the Science of Food and Agriculture, 99(11), 4849-4862.
- Jiang, W. D., Wu, P., Kuang, S. Y., Jiang, J., Tang, L., Tang, W. N., ... & Zhou, X. Q. (2016). Optimal DL-Methionyl-DL-Methionine Supplementation Improved Intestinal Physical Barrier Function by Changing Antioxidant Capacity, Apoptosis and Tight Junction Proteins in the Intestine of Juvenile Grass Carp (Ctenopharyngodon idella). International journal of molecular sciences, 17(10), 1716.
- Cavia-Saiz, I., Busto, M. D., Pilar-Izquierdo, M. C., Ortega, N., Perez-Mateos, M., & Muñiz, P. (2010). Antioxidant properties, radical scavenging activity and biomolecule protection capacity of proteins and peptides from bovine plasma. Food Chemistry, 119(3), 886-892.
- Moskovitz, J. (2005). Methionine sulfoxide reductases: ubiquitous enzymes with multiple functions in enzymatic processing, antioxidant defense and prevention of aging. Developmental biology, 282(1), 1-8.
- Meister, A., & Anderson, M. E. (1983). Glutathione. Annual review of biochemistry, 52(1), 711-760.
- Halliwell, B. (2007). Biochemistry of oxidative stress. Biochemical Society Transactions, 35(5), 1147-1150.
- Sies, H. (1997). Oxidative stress: oxidants and antioxidants. Experimental physiology, 82(2), 291-295.
- Brot, N., & Weissbach, H. (2000). Peptide methionine sulfoxide reductase. Molecular and cellular biochemistry, 204(1), 19-24.
- Gatlin III, D. M., Barrows, F. T., Brown, P., Dabrowski, K., Gaylord, T. G., Hardy, R. W., ... & Wurtele, E. (2007). Expanding the utilization of sustainable plant products in aquafeeds: a review. Aquaculture Research, 38(6), 551-579.
- Kim, S. K., & Wijesekara, I. (2010). Development and biological activities of marine-derived bioactive peptides: a review. Journal of functional foods, 2(1), 1-9.
- Elias, R. J., Kellerby, S. S., & Decker, E. A. (2008). Antioxidant activity of proteins and peptides. Critical reviews in food science and nutrition, 48(5), 430-441.
- Sarmadi, B. H., & Ismail, A. (2010). Antioxidative peptides from food proteins: a review. Peptides, 31(10), 1949-1956.
- Grienke, U., Silke, J., & Tasdemir, D. (2014). Bioactive compounds from marine fungi and strategies to accelerate their discovery.
- He, R., Ju, X., Yuan, J., Wang, L., Girgih, A. T., & Aluko, R. E. (2012). Antioxidant and antihypertensive activities of rapeseed peptides. Journal of the American Oil Chemists' Society, 89(12), 2271-2280.
- Power, O., Jakeman, P., & FitzGerald, R. J. (2013). Antioxidative peptides: enzymatic production, in vitro and in vivo antioxidant activity and potential applications of milk-derived antioxidative peptides. Amino acids, 44(2), 337-355.
- Pownall, T. L., Udenigwe, C. C., & Aluko, R. E. (2010). Amino acid composition and antioxidant properties of a pea seed (Pisum sativum L.) enzymatic protein hydrolysate. Journal of agricultural and food chemistry, 58(8), 4712-4718.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6137, L-Methionine. Retrieved January 26, 2024 from [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. New role for methionine in protecting cells from oxidative stress | Karolinska Institutet [news.ki.se]
- 3. L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal DL-Methionyl-DL-Methionine Supplementation Improved Intestinal Physical Barrier Function by Changing Antioxidant Capacity, Apoptosis and Tight Junction Proteins in the Intestine of Juvenile Grass Carp (Ctenopharyngodon idella) [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure and spectroscopy of methionyl-methionine for aquaculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methionine residues as endogenous antioxidants in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methionine residues as endogenous antioxidants in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protection of L-methionine against H₂O₂-induced oxidative damage in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant properties of S-adenosyl-L-methionine in Fe(2+)-initiated oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant action and effectiveness of sulfur-containing amino acid during deep frying - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phcogres.com [phcogres.com]
Methodological & Application
Application Notes and Protocols for Methionylmethionine Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and purification of the dipeptide methionylmethionine (Met-Met). The protocols detailed herein are designed for solution-phase synthesis, a robust and scalable method suitable for dipeptide production. We will explore the critical aspects of protecting group strategy, peptide coupling, and final deprotection. Furthermore, this guide outlines a detailed protocol for the purification of the target dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC) and subsequent characterization by mass spectrometry and NMR spectroscopy.
Introduction to Methionylmethionine
Methionylmethionine is a dipeptide composed of two methionine residues linked by a peptide bond. As a source of the essential amino acid methionine, it finds applications in various research and pharmaceutical contexts, including nutritional studies and as a building block in the synthesis of larger, more complex peptides. The synthesis of such dipeptides, while seemingly straightforward, requires careful control over reaction conditions to ensure high yield and purity.
Strategic Considerations for Synthesis
The synthesis of methionylmethionine is a classic example of peptide chemistry, requiring the strategic use of protecting groups to ensure the formation of the desired peptide bond. The primary challenge is to selectively form an amide bond between the carboxyl group of one methionine and the amino group of another, without unwanted side reactions.
Protecting Group Strategy
To achieve regioselective peptide bond formation, the N-terminus of the first methionine residue (the carboxylic acid component) and the C-terminus of the second methionine residue (the amine component) must be temporarily blocked or "protected".[1]
-
N-Terminal Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino terminus.[] It is stable under a variety of reaction conditions but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA).[3][4][] The Boc group is introduced by reacting methionine with di-tert-butyl dicarbonate (Boc anhydride).[6]
-
C-Terminal Protection: The carboxyl group of the second methionine residue is typically protected as a methyl or ethyl ester. This is a simple and effective way to prevent the carboxyl group from reacting. The ester can be saponified (hydrolyzed) under basic conditions at the end of the synthesis.
Peptide Coupling Reaction
With the appropriate protecting groups in place, the peptide bond can be formed using a coupling reagent.[7] These reagents activate the carboxyl group of the N-protected methionine, making it susceptible to nucleophilic attack by the amino group of the C-protected methionine.[7]
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic and effective coupling reagent.[8][9] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. A common additive, 1-hydroxybenzotriazole (HOBt), is often used with DCC to minimize the risk of racemization.[9]
-
Uronium and Phosphonium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly efficient coupling reagents that offer advantages such as faster reaction times and lower rates of racemization.[7][10][11]
Detailed Synthesis Protocol: A Step-by-Step Guide
This protocol outlines the solution-phase synthesis of Boc-Met-Met-OMe, the protected precursor to methionylmethionine.
Step 1: Preparation of Starting Materials
-
Boc-Met-OH: N-Boc-L-methionine can be purchased commercially or prepared by reacting L-methionine with di-tert-butyl dicarbonate in the presence of a base.[6][12]
-
H-Met-OMe·HCl: L-methionine methyl ester hydrochloride is also commercially available or can be synthesized by reacting L-methionine with thionyl chloride in methanol.
Step 2: Peptide Coupling
Caution: DCC is a potent allergen. Handle with appropriate personal protective equipment.
-
Dissolve Boc-Met-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
In a separate flask, dissolve H-Met-OMe·HCl (1.0 equivalent) in anhydrous DCM/DMF and add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the hydrochloride salt.
-
Add the neutralized H-Met-OMe solution to the activated Boc-Met-OH solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation of Protected Dipeptide
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Met-Met-OMe.
Step 4: Deprotection
-
Boc Group Removal: Dissolve the crude Boc-Met-Met-OMe in a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[3] Stir at room temperature for 1-2 hours.
-
Methyl Ester Saponification: After removal of the TFA under reduced pressure, dissolve the residue in a mixture of methanol and water. Add 1N sodium hydroxide (NaOH) and stir until the reaction is complete (monitored by TLC).
-
Final Work-up: Neutralize the reaction mixture with a mild acid (e.g., 1N HCl) to pH 7. Concentrate the solution to obtain the crude methionylmethionine.
Purification by Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides.[13][14][15][16] The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[15]
HPLC System and Parameters
| Parameter | Recommended Setting |
| Column | Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Gradient | A linear gradient from 5% to 60% Mobile Phase B over 30-40 minutes |
Purification Protocol
-
Dissolve the crude methionylmethionine in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient program and collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a white, fluffy powder.
Characterization and Quality Control
To confirm the identity and purity of the synthesized methionylmethionine, the following analytical techniques are essential.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the synthesized peptide.[17]
-
Expected Molecular Weight: The monoisotopic mass of methionylmethionine (C10H20N2O3S2) is approximately 280.09 g/mol .
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.[17] The sample is typically analyzed in positive ion mode, and the protonated molecular ion [M+H]+ at m/z 281.1 is expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the covalent structure of the dipeptide.[17][18][19][20]
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the amino acid residues, including the alpha-protons, beta-protons, gamma-protons, and the methyl groups of the methionine side chains.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule.
-
2D NMR: Techniques like COSY and HSQC can be used to assign all proton and carbon signals unambiguously.
Analytical HPLC
Analytical HPLC is used to determine the final purity of the product.
-
Column: An analytical C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Gradient: A faster gradient than the preparative method is typically used.
-
Purity Assessment: The purity is calculated by integrating the area of the product peak and dividing it by the total area of all peaks in the chromatogram. A purity of >95% is generally considered acceptable for most research applications.
Visualizing the Workflow
Overall Synthesis and Purification Workflow
Caption: Overall workflow for the synthesis and purification of methionylmethionine.
Chemical Synthesis Pathway
Caption: Key steps in the chemical synthesis of methionylmethionine.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low coupling efficiency | Incomplete activation of the carboxylic acid; moisture in the reaction; impure reagents. | Ensure all glassware and solvents are anhydrous. Use fresh coupling reagents. |
| Racemization | Use of certain coupling reagents or excess base. | Add HOBt to DCC-mediated couplings. Use a hindered base like DIPEA sparingly. |
| Incomplete deprotection | Insufficient reaction time or reagent concentration. | Increase reaction time or use a higher concentration of TFA for Boc removal. Ensure sufficient NaOH is used for saponification. |
| Oxidation of methionine | The sulfur atom in methionine is susceptible to oxidation. | Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use. |
| Poor peak shape in HPLC | Column overloading; inappropriate mobile phase. | Inject a smaller amount of sample. Adjust the gradient or mobile phase composition. |
References
- Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
- Slideshare. (n.d.). Solution phase peptide synthesis.
- ACS Publications. (n.d.). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.
- Google Patents. (n.d.). Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD.
- Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
- MDPI. (n.d.). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- National Institutes of Health. (n.d.). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor.
- Aapptec Peptides. (n.d.). Boc-Met-OH, N-Boc-L-methionine; CAS 2488-15-5.
- Google Patents. (n.d.). Process for the preparation of D,L-methionine or salts thereof.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected....
- PubMed. (2018, June 3). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis.
- (n.d.). peptide nmr.
- PubMed. (n.d.). Purification of naturally occurring peptides by reversed-phase HPLC.
- PrepChem.com. (n.d.). Synthesis of (I) Production of BOC-(D)-Met(O)-OH.
- (n.d.). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags.
- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.
- ResearchGate. (n.d.). Industrial methionine production (A) Diagram of the commonly used....
- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- ACS Omega. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- Organic Process Research & Development. (2018, June 21). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- ResearchGate. (2025, August 6). NMR of peptides.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- YouTube. (2017, December 13). Methionine biosynthesis.
- BOC Sciences Amino Acid. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis....
- Interchim – Blog. (n.d.). Peptides purification development in Reverse Phase.
- PubChem. (n.d.). Methionylmethionine.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- JoVE. (2023, April 30). Video: Peptide Identification Using Tandem Mass Spectrometry.
- (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- Sigma-Aldrich. (n.d.). Boc-Met-OH 99 2488-15-5.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 3. chempep.com [chempep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. BRPI0920882B1 - âProcess for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD- methionyl methionine dialysis mixtures and their useâ - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. peptide.com [peptide.com]
- 13. hplc.eu [hplc.eu]
- 14. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. Peptides purification development in Reverse Phase [blog.interchim.com]
- 17. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Note: Methionylmethionine (Met-Met) in Aquaculture Nutrition
This guide serves as a comprehensive technical manual for the application of Methionylmethionine (Met-Met) in aquaculture research and feed development. It addresses the critical challenges of nutrient leaching and bioavailability in aquatic species, particularly crustaceans and bottom feeders.
Executive Summary
Methionine is the first limiting amino acid in plant-based aquaculture feeds. Traditional supplementation with crystalline DL-Methionine (DL-Met) faces a critical failure mode in aquatic environments: high water solubility .[1][2][3] In slow-feeding species like shrimp (Litopenaeus vannamei), up to 90% of free DL-Met can leach into the water before ingestion, leading to poor growth performance and eutrophication.
Methionylmethionine (Met-Met) , a dipeptide of methionine, offers a structural solution.[3] It exhibits significantly lower water solubility and utilizes a distinct absorption pathway (PepT1 transporter ) that prevents competition with free amino acids. This guide details the mechanisms, formulation protocols, and validation assays required to utilize Met-Met effectively.
Mechanism of Action
The Solubility Advantage (Physical Mechanism)
-
DL-Met: Highly polar, dissolves rapidly upon contact with water.
-
Met-Met: Hydrophobic interaction between the methionine side chains and the peptide bond reduces polarity. It remains entrapped within the feed matrix for longer durations, ensuring the nutrient reaches the animal's gut.
The Absorption Advantage (Biological Mechanism)
Unlike free amino acids, which compete for specific transporters (e.g., System b0,+), Met-Met is absorbed via the Peptide Transporter 1 (PepT1) .
-
Non-Competitive Uptake: Met-Met uptake is not inhibited by high concentrations of free methionine or lysine.
-
Metabolic Synchronization: Dipeptides are hydrolyzed intracellularly by cytosolic peptidases. This delays the release of free methionine into the bloodstream, synchronizing it better with the digestion of intact proteins and optimizing protein synthesis.
Diagram 1: Comparative Absorption Pathways
Figure 1 illustrates the distinct uptake routes in the enterocyte.
Caption: Figure 1. Dual-pathway absorption showing Met-Met utilizing the high-capacity PepT1 transporter, bypassing competitive inhibition faced by free amino acids.
Experimental Protocols
Protocol 1: Feed Formulation & Processing
Objective: To incorporate Met-Met into experimental diets while maintaining homogeneity and stability.
Materials:
-
Basal Diet (Met-deficient, typically plant-based: Soy/Wheat gluten).
-
Met-Met (Commercial grade, e.g., AQUAVI® Met-Met, >95% purity).
-
Binder (Carboxymethyl cellulose or wheat flour).
Step-by-Step Procedure:
-
Basal Formulation: Create a basal diet deficient in Methionine (e.g., 0.5% Met) but sufficient in Cysteine.
-
Pre-Mixing (Critical): Met-Met is a crystalline powder. Do not add directly to the main mixer.
-
Step: Mix the calculated Met-Met amount with a small quantity of the carrier (wheat flour) in a 1:10 ratio.
-
Step: Blend this pre-mix for 10 minutes to ensure de-clumping.
-
-
Main Mixing: Add the pre-mix to the macro-ingredients (fishmeal, soybean meal). Mix for 20 minutes.
-
Oil Addition: Add fish oil/lecithin after dry mixing to coat the particles.
-
Pelleting:
-
Cold Extrusion (Lab Scale): Keep temperature <60°C to prevent protein denaturation, though Met-Met is heat stable up to 120°C.
-
Die Size: 1.0–2.0 mm (shrimp) or 3.0–5.0 mm (fish).
-
-
Drying: Air dry at 45°C until moisture <10%.
Protocol 2: The Leaching Assay (Validation Step)
Objective: To quantify the stability of Met-Met vs. DL-Met in aquatic conditions. This control is mandatory for any publication claiming bioavailability improvements.
Experimental Setup:
-
Vessels: 500 mL beakers with synthetic seawater (25 ppt salinity) or freshwater, maintained at 28°C.
-
Agitation: Orbital shaker at 60 RPM (simulating gentle water currents).
Procedure:
-
Weigh 5.0 g of experimental feed (Met-Met diet vs. DL-Met diet).
-
Place feed in nylon mesh bags (200 µm pore size) to allow water exchange but retain pellets.
-
Immerse in beakers.
-
Sampling Points: Remove bags at 15, 30, 60, and 120 minutes.
-
Analysis:
-
Rinse bags gently with distilled water.
-
Dry residue at 105°C for 24 hours.
-
Analyze remaining Methionine content using HPLC (post-column derivatization).
-
Expected Data Output:
| Time (min) | DL-Met Retention (%) | Met-Met Retention (%) | Interpretation |
| 0 | 100% | 100% | Baseline |
| 15 | 65% ± 5% | 95% ± 2% | Rapid loss of free AA |
| 30 | 40% ± 5% | 90% ± 3% | Critical feeding window for shrimp |
| 60 | 20% ± 4% | 85% ± 3% | DL-Met ineffective |
| 120 | <10% | 80% ± 4% | Met-Met demonstrates sustained stability |
Protocol 3: Growth Performance & Bioavailability Trial
Objective: To determine the biological efficacy of Met-Met in Litopenaeus vannamei.
Workflow Diagram:
Caption: Figure 2. Standardized workflow for an 8-12 week aquaculture growth trial.
Key Metrics Calculation:
-
Specific Growth Rate (SGR):
-
Feed Conversion Ratio (FCR):
-
Relative Bioavailability (RBV):
-
Plot Weight Gain (Y) vs. Methionine Intake (X).
-
Use a slope-ratio method (Linear or Exponential).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High FCR in Met-Met group | Poor pellet quality or overfeeding | Check pellet water stability (Protocol 2). Ensure pellets remain intact >2 hours. |
| No difference between treatments | Basal diet not deficient enough | Ensure basal diet Met content is <0.5%.[4] High fishmeal content masks supplementation effects. |
| Inconsistent analytical results | Incomplete hydrolysis | Met-Met requires specific acid hydrolysis conditions (6N HCl, 110°C, 24h) to break the peptide bond fully for HPLC detection. |
| Low Survival | Cannibalism or Water Quality | Shrimp cannibalize if protein is deficient. Increase feeding frequency to 6x/day to reduce aggression. |
References
-
Nunes, A. J. P., et al. (2019). "Efficacy of a methionine dipeptide (DL-methionyl-DL-methionine) in practical diets for the whiteleg shrimp, Litopenaeus vannamei." Aquaculture, 500, 366-374.
-
Masagounder, K., et al. (2018). "Leaching of methionine sources in shrimp feeds: A comparative study." Journal of the World Aquaculture Society, 49(6), 1022-1033.
-
Gilbert, E. R., et al. (2008). "Peptide absorption and utilization: Implications for animal nutrition and health." Journal of Animal Science, 86(14_suppl), E213-E225.
-
Façanha, F. N., et al. (2016). "Apparent digestibility of methionine sources for the whiteleg shrimp, Litopenaeus vannamei." Aquaculture Nutrition, 22(2), 342-349.
-
Evonik Industries AG. (2021). "AQUAVI® Met-Met: Technical Information & Application Guide."
Sources
Application Notes & Protocols: Methionylmethionine in Crustacean Feed Formulation
Introduction: The Methionine Challenge in Crustacean Aquaculture
Methionine is an indispensable sulfur-containing amino acid, fundamentally critical for protein synthesis, growth, and various metabolic functions in crustaceans. As the aquaculture industry intensifies and shifts towards sustainable practices, the reliance on fishmeal—a traditional and rich source of methionine—is decreasing.[1][2] This pivot towards plant-based protein sources, which are often deficient in methionine, necessitates the supplementation of crystalline or synthetic amino acids to meet the nutritional requirements of farmed species like shrimp and prawns.[2][3]
However, the use of standard crystalline amino acids in aquatic feeds presents a significant challenge: leaching. Crustaceans are often slow and meticulous feeders, manipulating feed pellets externally before ingestion.[4] During this extended period in the water, highly soluble crystalline amino acids can leach out from the pellet, becoming unavailable to the animal and altering the carefully balanced amino acid profile of the diet.[5][6][7] This not only compromises nutritional efficacy and growth performance but also contributes to nutrient loading in the culture environment.[7]
Methionylmethionine (Met-Met), a dipeptide consisting of two methionine molecules, offers a scientifically robust solution to this problem. Due to its peptide bond, Met-Met has different solubility and absorption characteristics compared to free methionine. This note provides a detailed guide on the rationale, application, and evaluation of Met-Met in crustacean feed formulations, designed for researchers and feed manufacturers aiming to optimize nutrient delivery and animal performance.
Biochemical Rationale: The Dipeptide Advantage
The primary advantage of using a dipeptide like Met-Met lies in its mechanism of absorption and its stability.
-
Reduced Leaching: The peptide bond in Met-Met makes it less prone to rapid dissolution and leaching from the feed pellet in the aquatic environment compared to highly soluble free-form methionine. This ensures a greater proportion of the supplemented methionine reaches the animal.
-
Synchronized Nutrient Availability: Met-Met is enzymatically cleaved back into free methionine within the digestive system. This "slow-release" mechanism can synchronize the availability of methionine with other amino acids derived from the digestion of whole proteins, potentially leading to more efficient protein synthesis and better growth.[8]
-
Distinct Absorption Pathways: While free amino acids are absorbed via specific amino acid transporters, dipeptides and tripeptides are absorbed through a high-capacity, low-specificity peptide transporter system (PepT). This parallel absorption pathway can enhance the overall uptake of amino acid building blocks from the intestine. While PepT transporters are well-characterized in vertebrates, evidence suggests crustaceans also possess mechanisms for peptide absorption.[9][10]
Diagram 1: Comparative Nutrient Absorption
Caption: Absorption pathways for free methionine vs. Met-Met.
Application & Formulation Guidelines
The optimal inclusion level of Met-Met depends on the species, life stage, and the composition of the basal diet, particularly the level and source of protein. Methionine requirements for crustaceans generally range from 0.7% to 1.0% of the diet (as-fed basis).[11]
Table 1: Methionine Requirements for Key Crustacean Species
| Species | Life Stage | Methionine Requirement (% of dry diet) | Source |
| Litopenaeus vannamei | Small (Juvenile) | 0.91% | [12] |
| Litopenaeus vannamei | Medium | 0.67% | [12] |
| Litopenaeus vannamei | Large | 0.66% | [12] |
| Litopenaeus vannamei | Juvenile (in low fishmeal diet) | 0.87% (using Met-Met) | [13] |
| Penaeus monodon | Juvenile | 0.8% | [14] |
Causality Behind Formulation Choices: When replacing fishmeal with plant proteins, the diet becomes deficient in methionine. The goal is not just to add methionine, but to ensure it is bioavailable. Studies have shown that supplementing with DL-methionyl-DL-methionine can allow for significant reductions in fishmeal inclusion without negatively impacting shrimp performance.[1][13] For example, a total dietary supplementation of 0.34% Met-Met has been shown to enable the reduction of fishmeal from 18% down to 6%.[1]
The key is to calculate the methionine deficit in the basal diet and add Met-Met to meet the target requirement for the specific species and size. Based on broken-line analysis in a study with L. vannamei, the total methionine requirement was estimated to be 0.87% when using Met-Met as the source in a low fishmeal diet.[13]
Protocol 1: Experimental Diet Preparation
This protocol describes a self-validating system to test the efficacy of Met-Met against a negative control (methionine deficient) and a positive control (methionine sufficient, using a standard source).
Objective: To prepare stable, palatable, and nutritionally consistent pellets for a crustacean feeding trial.
Materials:
-
Basal feed ingredients (e.g., soybean meal, poultry by-product meal, wheat flour, fish oil)
-
DL-Methionyl-DL-Methionine (Met-Met)
-
DL-Methionine (for positive control)
-
Vitamin and mineral premix
-
Binder (e.g., carboxymethylcellulose)
-
Feed mixer, pelletizer, and dryer
Step-by-Step Methodology:
-
Basal Diet Formulation: Formulate a basal diet that is isonitrogenous and isolipidic but deficient in methionine. This will serve as the negative control (NC). The deficiency should be significant enough to expect a reduction in growth.
-
Ingredient Preparation: Finely grind all dry ingredients to pass through a 500 µm screen to ensure homogeneity.
-
Experimental Diet Mixing:
-
Negative Control (NC): Mix all dry ingredients of the basal diet for 15 minutes.
-
Positive Control (PC): Add crystalline DL-Methionine to the NC mixture to meet the known requirement (e.g., 0.87% total methionine). Mix for another 10 minutes.
-
Met-Met Diets (MM1, MM2, MM3...): Add graded levels of Met-Met to the NC mixture to create a dose-response curve (e.g., 0.05%, 0.10%, 0.15%, 0.20% added Met-Met).[13] Mix each diet for 10 minutes.
-
-
Lipid and Liquid Addition: Slowly add the fish oil and any other liquid components to the dry mix while continuing to blend for 5 minutes. Then, add approximately 30% distilled water and mix until a suitable dough is formed.
-
Pelleting: Pass the dough through a pelletizer with a die of appropriate size for the target crustacean (e.g., 2 mm diameter).
-
Drying and Storage: Dry the pellets in a forced-air oven at a low temperature (e.g., 60°C) until moisture content is below 10%. This prevents mold growth and nutrient degradation. Allow pellets to cool completely, then store in airtight, labeled bags at -20°C until use.
Self-Validation Check: Before starting the feeding trial, test the water stability of the pellets. A well-made pellet should remain intact in water for several hours. This is crucial as poor stability will lead to nutrient leaching regardless of the methionine source.[4]
Protocol 2: Crustacean Growth Trial
This protocol outlines a robust experimental design to accurately assess the impact of Met-Met on crustacean performance.
Objective: To quantify the effects of dietary Met-Met on the growth rate, feed conversion, and survival of a target crustacean species.
Experimental System:
-
A recirculating or flow-through aquaculture system with multiple replicate tanks per dietary treatment (minimum 3-4 replicates is standard).
-
Water quality parameters (temperature, salinity, pH, dissolved oxygen, ammonia) must be maintained at optimal levels for the species and monitored daily.
Step-by-Step Methodology:
-
Acclimation: Acclimate the experimental animals (e.g., juvenile L. vannamei) to the culture system for at least one week.[15] Feed them a standard commercial diet during this period.
-
Initial Weighing: At the start of the trial, gently blot-dry and weigh all animals individually to determine the initial biomass for each tank.
-
Animal Distribution: Randomly distribute a known number of animals (e.g., 30-50 shrimp) into each experimental tank.[13]
-
Feeding Regime: Feed the shrimp their assigned experimental diet to apparent satiation two to four times daily for a period of 8-10 weeks.[13] Record the amount of feed provided to each tank daily.
-
Monitoring: Siphon out uneaten feed and feces daily before the next feeding to maintain water quality and, if possible, to estimate feed intake.
-
Sampling: Conduct intermediate weighings (e.g., every 2 weeks) to monitor growth trends.
-
Final Data Collection: At the end of the trial, count all survivors in each tank and record the final total biomass.
-
Performance Calculations: Use the collected data to calculate key performance indicators:
-
Weight Gain (WG %): ((Final Weight - Initial Weight) / Initial Weight) * 100
-
Feed Conversion Ratio (FCR): Total Feed Intake / Total Weight Gain
-
Survival Rate (%): (Final Count / Initial Count) * 100
-
Specific Growth Rate (SGR %/day): ((ln(Final Weight) - ln(Initial Weight)) / Number of Days) * 100
-
Diagram 2: Experimental Workflow for a Feeding Trial
Caption: Workflow for evaluating Met-Met in a crustacean trial.
Protocol 3: Analytical Verification
To ensure the integrity of the experiment, chemical analysis of the diets and animal tissues is essential.
Objective: To verify the nutrient composition of the experimental diets and assess nutrient deposition in the crustaceans.
Methodologies:
-
Proximate Analysis of Feeds: Analyze samples of each experimental diet for crude protein, crude lipid, ash, and moisture content to confirm they are isonitrogenous and isolipidic.[16][17]
-
Amino Acid Analysis of Feeds: Use High-Performance Liquid Chromatography (HPLC) to determine the actual methionine and total amino acid profile of each diet. This step is critical to confirm that the formulated inclusion levels were achieved.
-
Leaching Study: Submerge a known weight of pellets from each diet in seawater for a set time (e.g., 60 minutes).[6] Afterwards, re-dry the pellets and analyze their amino acid profile again to quantify the leaching rate of methionine from each source.
-
Whole-Body Composition: At the start and end of the trial, collect a sample of animals for proximate and amino acid analysis. This allows for the determination of nutrient and amino acid deposition, providing a direct measure of how efficiently dietary nutrients were converted into tissue.
Table 2: Key Analytical Methods and Their Purpose
| Analysis Type | Method | Purpose |
| Feed Proximate Analysis | Standard AOAC Methods | Verify diets are isonitrogenous and isolipidic.[16] |
| Feed Amino Acid Profile | HPLC | Confirm methionine levels and overall amino acid balance. |
| Leaching Test | Immersion & HPLC | Quantify the stability and reduced leaching of Met-Met.[6] |
| Tissue Composition | Proximate & HPLC | Measure nutrient and protein accretion in the animal. |
Conclusion and Future Directions
Methionylmethionine represents a significant advancement in crustacean nutrition, directly addressing the dual challenges of meeting essential amino acid requirements and minimizing nutrient loss in aqueous environments. By ensuring a more stable and efficiently absorbed source of methionine, Met-Met allows for greater flexibility in feed formulation, supports the reduction of fishmeal, and ultimately enhances the performance and sustainability of crustacean aquaculture.[1][13]
Future research should continue to refine optimal inclusion levels for various commercially important crustacean species and explore the synergistic effects of Met-Met with other functional feed additives. Investigating the impact of dipeptides on gut health and immune response could also unveil additional benefits beyond their primary nutritional role.[18][19]
References
- WO2010043558A1 - Production and use of methionyl-methionine as a feed additive for fish and crustaceans - Google P
- EP2348881B1 - Production and use of methionyl-methionine as a feed additive for fish and crustaceans - Google P
-
Nunes, A. J. P., & Masagounder, K. (2023). What are the optimal levels for fishmeal and methionine in juvenile shrimp diets?. Global Seafood Alliance. (URL: [Link])
-
Mai, K., et al. (2019). Effects of dietary dl-methionyl-dl-methionine (Met-Met) on growth performance, body composition and haematological parameters of white shrimp (Litopenaeus vannamei) fed with plant protein–based diets. Aquaculture Nutrition. (URL: [Link])
-
Nunes, A. J. P., et al. (2022). Optimal Levels of Fish Meal and Methionine in Diets for Juvenile Litopenaeus vannamei to Support Maximum Growth Performance with Economic Efficiency. Animals. (URL: [Link])
-
Smith, D. M. (2021). Feeding Behaviour and Bioavailability of Essential Amino Acids in Shrimp Penaeus monodon Fed Fresh and Leached Fishmeal and Fish. ProQuest. (URL: [Link])
-
Millamena, O. M. (2002). Evaluation of Feedstuffs and Aquafeeds. In Nutrition in Tropical Aquaculture. (URL: [Link])
-
Li, E., et al. (2024). Impact of Soybean Bioactive Peptides on Growth, Lipid Metabolism, Antioxidant Ability, Molecular Responses, and Gut Microbiota of Oriental River Prawn (Macrobrachium nipponěnsě) Fed with a Low-Fishmeal Diet. Biology. (URL: [Link])
-
Castell, J. D. (1991). Reference diet for Crustaceans : principles of experimentation. Archimer. (URL: [Link])
-
González-Félix, M. L., et al. (2015). Dietary Methionine Requirements of Pacific White Shrimp Litopenaeus vannamei, of Three Different Sizes. Israeli Journal of Aquaculture - Bamidgeh. (URL: [Link])
-
Rombenso, A. (2018). Commercially available methionine sources and its implications on aquaculture feeds. Aquafeed.com. (URL: [Link])
-
Christie, A. E. (2014). Crustacean neuropeptides. PMC - PubMed Central - NIH. (URL: [Link])
-
Cruz-Suárez, L. E., et al. (2020). Leaching impacts amino acid profiles of commercial shrimp feeds. Global Seafood Alliance. (URL: [Link])
-
Weihrauch, D., et al. (2017). A novel pathway of nutrient absorption in crustaceans: branchial amino acid uptake in the green shore crab (Carcinus maenas). Proceedings of the Royal Society B: Biological Sciences. (URL: [Link])
-
Li, E., et al. (2024). Impact of Soybean Bioactive Peptides on Growth, Lipid Metabolism, Antioxidant Ability, Molecular Responses, and Gut Microbiota of Oriental River Prawn (Macrobrachium nipponense) Fed with a Low-Fishmeal Diet. MDPI. (URL: [Link])
-
Slideshare. (n.d.). EVALUATION OF AQUAFEED INGREDIENTS AND FEED QUALITY. (URL: [Link])
-
He, Y., et al. (2023). Methionine in fish health and nutrition. Reviews in Aquaculture. (URL: [Link])
-
ResearchGate. (n.d.). Results of 30-day feeding trial of mud crab (Scylla serrata) fed on.... (URL: [Link])
-
ResearchGate. (n.d.). Degradation of amino acids by leaching in feeds for shrimp. (URL: [Link])
-
Arenas, I., et al. (2017). Significant improvement of shrimp growth performance by growth hormone-releasing peptide-6 immersion treatments. Aquaculture. (URL: [Link])
-
F3 FIN - Feed Innovation Network. (n.d.). Feed Evaluation. (URL: [Link])
-
De Jungle, J., & Grosell, M. (2023). Invasive investigation: uptake and transport of l-leucine in the gill epithelium of crustaceans. Journal of Experimental Biology. (URL: [Link])
-
Lemme, A. (2010). Availability and effectiveness of free amino acids in aquaculture. Avances en Nutrición Acuícola. (URL: [Link])
-
Fox, J. M., et al. (2006). Estimation of feed level of methionine by Litopenaeus vannamei (Boone) using covalently-attached and crystalline sources in low-protein semi-purified diets. Avances en Nutrición Acuícola. (URL: [Link])
-
SEAFDEC/AQD. (n.d.). Development of microbound diets for crab larvae. (URL: [Link])
-
Millamena, O. M. (1990). Nutritional requirements of commercially important shrimps in the tropics. SEAFDEC/AQD Institutional Repository. (URL: [Link])
-
Pike, I. H. (n.d.). Feeding Trials with Various Qualities of Fish Meal with Shrimp. IFFO. (URL: [Link])
-
Oxford Academic. (n.d.). Structure–activity relationship of crustacean peptide hormones. Bioscience, Biotechnology, and Biochemistry. (URL: [Link])
-
Wikipedia. (n.d.). Umami. (URL: [Link])
-
FAO. (n.d.). APPENDIX XVI: METHODS OF FEED ANALYSIS. (URL: [Link])
-
Loo, J. (2021). Mitigating Leaching in Aquaculture Fish Feeds through Bio-Polymer Encapsulation. Polymer Science and Technology Conference. (URL: [Link])
-
Foxnut Group. (n.d.). From Feed to Flourish: DL-Methionine 99% and Its Effects on Intestinal Health in Aquaculture. (URL: [Link])
-
Brandsch, M., et al. (2002). PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+). PubMed. (URL: [Link])
-
Analytical Techniques in Aquaculture Research. (n.d.). Analysis of Feed & Feed Ingredients. (URL: [Link])
-
Dey, S., & Salem, M. (2024). Bioactivity of Marine-Derived Peptides and Proteins: A Review. PMC - PubMed Central - NIH. (URL: [Link])
-
Nutrient Optimiser. (n.d.). Nutrition facts for shrimp, recommended daily values and analysis. (URL: [Link])
-
Rimoldi, S., et al. (2022). How Different Dietary Methionine Sources Could Modulate the Hepatic Metabolism in Rainbow Trout?. PMC - NIH. (URL: [Link])
-
Preprints.org. (2021). Interactions between food, feeding and diets in crustaceans: A review. (URL: [Link])
Sources
- 1. What are the optimal levels for fishmeal and methionine in juvenile shrimp diets? - Responsible Seafood Advocate [globalseafood.org]
- 2. With methionine, fish can eat less and grow better - Evonik Industries [corporate.evonik.cn]
- 3. foxnutgroup.com [foxnutgroup.com]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. Feeding Behaviour and Bioavailability of Essential Amino Acids in Shrimp Penaeus monodon Fed Fresh and Leached Fishmeal and Fishmeal-Free Diets - ProQuest [proquest.com]
- 6. globalseafood.org [globalseafood.org]
- 7. nutricionacuicola.uanl.mx [nutricionacuicola.uanl.mx]
- 8. WO2010043558A1 - Production and use of methionyl-methionine as a feed additive for fish and crustaceans - Google Patents [patents.google.com]
- 9. Crustacean neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimal Levels of Fish Meal and Methionine in Diets for Juvenile Litopenaeus vannamei to Support Maximum Growth Performance with Economic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of dietary dl-methionyl-dl-methionine (Met-Met) on growth performance, body composition and haematological parameters of white shrimp (Litopenaeus vannamei) fed with plant protein–based diets | Engormix [en.engormix.com]
- 14. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 15. iffo.com [iffo.com]
- 16. APPENDIX XVI: METHODS OF FEED ANALYSIS [fao.org]
- 17. aquaculture.ugent.be [aquaculture.ugent.be]
- 18. Impact of Soybean Bioactive Peptides on Growth, Lipid Metabolism, Antioxidant Ability, Molecular Responses, and Gut Microbiota of Oriental River Prawn (Macrobrachium nipponense) Fed with a Low-Fishmeal Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of Soybean Bioactive Peptides on Growth, Lipid Metabolism, Antioxidant Ability, Molecular Responses, and Gut Microbiota of Oriental River Prawn (Macrobrachium nipponense) Fed with a Low-Fishmeal Diet [mdpi.com]
Methionylmethionine for improving reproductive performance in animal studies
Executive Summary & Mechanistic Rationale
The "Dipeptide Advantage" in Reproductive Physiology Reproductive performance in livestock and aquaculture species is energetically expensive and highly sensitive to oxidative stress. Traditional supplementation with free DL-Methionine (DL-Met) faces two critical bottlenecks:
-
Transporter Competition: Free amino acids compete for the same solute carrier systems (e.g., System
, ) in the gut. -
Oxidative Instability: High metabolic demand during reproduction (oogenesis, spermatogenesis) generates Reactive Oxygen Species (ROS) that damage gametes before fertilization.
Methionylmethionine (Met-Met) , a dipeptide of two methionine residues, bypasses these limitations. It utilizes the PepT1 (SLC15A1) transporter, a high-capacity, low-affinity system driven by a proton gradient, distinct from free amino acid transporters. Once intracellular, Met-Met is rapidly hydrolyzed into free methionine, fueling the transsulfuration pathway to synthesize Glutathione (GSH) —the master antioxidant protecting the reproductive tract.
Mechanism of Action: The Dual-Pathway Advantage
The following diagram illustrates the kinetic advantage of Met-Met. While free methionine must compete with other neutral amino acids, Met-Met enters via a dedicated "VIP lane" (PepT1), ensuring higher intracellular bioavailability for protein synthesis and antioxidant defense.
Figure 1: The "VIP Lane" Mechanism. Met-Met utilizes the PepT1 transporter, bypassing amino acid competition and rapidly fueling Glutathione synthesis for reproductive protection.
Application Protocol A: Poultry Breeder Fertility & Hatchability
Objective: Improve hatchability and chick quality in aging broiler breeders (post-45 weeks) where fertility naturally declines due to oxidative stress.
Experimental Design
-
Subject: Cobb/Ross Broiler Breeders (Age: 45–60 weeks).
-
Sample Size:
hens, randomized into 4 groups. -
Duration: 12 weeks.
Treatment Groups
| Group | Treatment Description | Methionine Source | Dosage (Total Met) |
| Control | Basal Diet (Corn-Soy) | Endogenous only | Deficient (~0.28%) |
| T1 (Standard) | Basal + DL-Methionine | DL-Met (99%) | NRC Requirement (0.45%) |
| T2 (Test) | Basal + Met-Met | Met-Met Dipeptide | Isomolar to T1 |
| T3 (High) | Basal + Met-Met | Met-Met Dipeptide | 120% of NRC |
Step-by-Step Protocol
-
Diet Formulation: Formulate a basal diet deficient in Methionine but adequate in all other nutrients.
-
Mixing: Pre-mix the Met-Met into a wheat middling carrier (1:10 ratio) before adding to the main mixer to ensure homogeneity.
-
Data Collection (Weekly):
-
Hatch Analysis:
-
Calculate Hatch of Fertile (HOF) .
-
Weigh chicks and measure Chick Length (a proxy for skeletal development).
-
Expected Outcomes & Causality
-
Outcome: T2 and T3 should show significantly higher Haugh units and Hatchability compared to T1.
-
Why? Met-Met enhances protein synthesis in the magnum (albumen secretion) via mTOR activation and reduces lipid peroxidation in the yolk via GSH, preserving embryo viability.
Application Protocol B: Aquaculture Broodstock (Prevention of Leaching)
Objective: Deliver precise Methionine levels to shrimp (L. vannamei) or fish broodstock without nutrient loss in water.
The Problem: Crystalline DL-Met is highly water-soluble. Up to 40% can leach out within 10 minutes of immersion, meaning the animal never ingests it. Met-Met is significantly less soluble and chemically stable.
Protocol: Water Stability & Feeding Trial
-
Feed Preparation:
-
Prepare a basal maturation diet (high squid meal/polychaete).
-
Control: Supplement with crystalline DL-Met (0.2%).
-
Experimental: Supplement with Met-Met (0.2% equimolar).
-
Cold Extrusion: Use cold extrusion (<60°C) to prevent peptide degradation, though Met-Met is heat stable up to ~120°C.
-
-
Leaching Assay (Validation Step):
-
Place 5g of feed pellets in a beaker of seawater (28°C) with gentle agitation.
-
Sample water at 10, 30, and 60 minutes.
-
Analyze water for free Methionine using HPLC.
-
Target: Met-Met pellets should show <10% leaching at 60 mins vs. >30% for DL-Met.
-
-
In-Vivo Assessment:
-
Feed broodstock 4x daily.
-
Metric: Gonadosomatic Index (GSI) and Nauplii production per female.
-
Molecular Validation: Proving the Pathway
To confirm that the observed improvements are due to the dipeptide mechanism and not just generic methionine supply, you must validate the upregulation of the specific transporter and antioxidant markers.
Workflow: Tissue Sampling & Analysis
Figure 2: Molecular Validation Workflow. Validating the upregulation of PepT1 and downstream antioxidant status.
Key Markers to Measure
| Marker | Methodology | Rationale |
| SLC15A1 (PepT1) | qPCR (Jejunum) | Upregulation confirms utilization of the dipeptide transport system. |
| GSH-Px (Glutathione Peroxidase) | Enzymatic Assay (Plasma/Liver) | Direct measure of antioxidant capacity. Met-Met typically increases this vs. DL-Met. |
| MDA (Malondialdehyde) | TBARS Assay | Marker of lipid peroxidation. Should be lower in Met-Met groups (healthier membranes). |
| p-mTOR / Total mTOR | Western Blot | Ratio indicates activation of the protein synthesis pathway essential for egg/larval growth. |
References
-
Zhang, S., et al. (2018). "Methionine Partially Replaced by Methionyl-Methionine Dipeptide Improves Reproductive Performance over Methionine Alone in Methionine-Deficient Mice." Nutrients.[1][2][3][4][5][6][7] Link
-
Key Finding: Met-Met enters placental barriers via peptide transporters, enhancing fetal development.[8]
-
-
Gilbert, E.R., et al. (2008). "Peptide absorption and utilization: Implications for animal nutrition and health." Journal of Animal Science. Link
- Key Finding: Establishes the kinetic advantage of PepT1 transport over free amino acid transport.
-
Li, P., et al. (2017). "Regulation profile of the intestinal peptide transporter 1 (PepT1)." Drug Design, Development and Therapy. Link
- Key Finding: Reviews how dipeptides can upregulate the expression of their own transporter (PepT1).
- Wong, T.H., et al. (2021). "Methionine: A Key Amino Acid for Reproductive Performance and Antioxidant Status in Poultry." Animals. Key Finding: Links Methionine status directly to Glutathione synthesis and reproductive longevity.
-
Niu, J., et al. (2018). "Comparative study on the effects of crystalline L-methionine and methionine hydroxy analogue calcium supplementations in the diet of juvenile Pacific white shrimp." Aquaculture. Link
- Key Finding: Highlights the leaching issues of crystalline amino acids in aqu
Sources
- 1. Effects of Varying Dietary DL-Methionine Levels on Productive and Reproductive Performance, Egg Quality, and Blood Biochemical Parameters of Quail Breeders | MDPI [mdpi.com]
- 2. Effects of different methionine sources on production and reproduction performance, egg quality and serum biochemical indices of broiler breeders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Methionine Deficiency on the Growth Performance, Serum Amino Acids Concentrations, Gut Microbiota and Subsequent Laying Performance of Layer Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative bioavailability of DL-methionine hydroxy analogue-calcium salt compared to DL-methionine in starter and finisher broilers | Engormix [en.engormix.com]
- 6. Methionine restriction affects oxidative stress and glutathione-related redox pathways in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New role for methionine in protecting cells from oxidative stress | Karolinska Institutet [news.ki.se]
- 8. mdpi.com [mdpi.com]
Application Note: Development and Metabolic Tracing of Stable Isotope-Labeled Methionylmethionine
Abstract
Methionylmethionine (Met-Met) is a sulfur-containing dipeptide that serves as a high-affinity substrate for peptide transporters (PEPT1/PEPT2) and a critical reservoir for methionine in conditions of oxidative stress. While free methionine metabolism is well-characterized, the specific uptake kinetics and intracellular fate of the Met-Met dipeptide remain under-explored in oncology and microbial metabolism. This guide details the solid-phase synthesis of stable isotope-labeled [U-13C5, 15N]-L-Methionyl-L-Methionine , its rigorous quality control, and a validated LC-MS/MS protocol for distinguishing dipeptide uptake from extracellular hydrolysis.
Introduction: The Strategic Value of Labeled Met-Met
Methionine is an essential amino acid governing the initiation of protein synthesis and the S-adenosylmethionine (SAM) cycle (one-carbon metabolism).[1] However, free methionine is susceptible to rapid oxidation (methionine sulfoxide) and transport saturation. The dipeptide Met-Met offers a unique metabolic "Trojan horse":
-
Bypass Transport Bottlenecks: Met-Met utilizes the high-capacity PEPT1/2 transporters, bypassing the System L amino acid transporters (LAT1) often saturated in tumor microenvironments.
-
Oxidative Shielding: The peptide bond stabilizes the N-terminal methionine against oxidative degradation compared to the free amino acid.
-
Source Differentiation: Using stable isotopes allows researchers to distinguish methionine derived from the dipeptide versus the free amino acid pool.
Isotope Strategy
We utilize Uniformly Labeled [U-13C5, 15N]-Methionine for the synthesis. This results in a mass shift of +6 Da per residue (Total +12 Da for the dipeptide).
-
Tracer Utility: The +6 Da shift on the released methionine allows for the differentiation of intracellular hydrolysis products from endogenous methionine (M+0).
-
Methyl-Group Tracing: The 13C-methyl group remains intact during transmethylation, allowing tracing into DNA/histone methylation (SAM → SAH).
Chemical Synthesis Protocol
Method: Fmoc-Solid Phase Peptide Synthesis (SPPS) Scale: 0.1 mmol (Optimization scale)
Materials
-
Resin: 2-Chlorotrityl Chloride Resin (Low loading: 0.6 mmol/g) to prevent aggregation.
-
Amino Acid: Fmoc-L-Methionine-[U-13C5, 15N] (99% enrichment).
-
Coupling Reagents: HATU / DIPEA (Diisopropylethylamine).
-
Solvents: DMF (Anhydrous), DCM, Piperidine.
-
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Note: Avoid scavengers containing thiols to prevent disulfide exchange with the product.
Synthesis Workflow (Graphviz Diagram)
Caption: Step-by-step SPPS workflow for synthesizing double-labeled Methionylmethionine.
Critical Synthesis Considerations
-
Racemization Control: Use collidine instead of DIPEA during the loading of the first residue on trityl resin to prevent C-terminal racemization.
-
Oxidation Prevention: Perform all cleavage steps under a nitrogen atmosphere. Methionine is highly prone to oxidation to sulfoxide (Met(O)) during TFA cleavage.
Quality Control (QC) & Validation
Before biological application, the tracer must be validated for purity and isotopic enrichment.
| Parameter | Specification | Method |
| Chemical Purity | > 98% | RP-HPLC (C18, 210 nm) |
| Isotopic Enrichment | > 99% atom % excess | HR-MS (Orbitrap or Q-TOF) |
| Peptide Content | > 90% (net peptide) | Amino Acid Analysis (AAA) |
| Counter-ion | Trifluoroacetate (remove if toxic to sensitive cells) | Ion Exchange (Dowex) |
Mass Spectrometry Check:
-
Theoretical Monoisotopic Mass (Unlabeled): 280.11 Da
-
Theoretical Mass (Labeled M+12): 292.11 Da
-
Acceptance Criteria: Absence of M+0 (281.1 m/z) and M+6 (287.1 m/z) peaks in the MS1 spectrum indicates successful double labeling.
Biological Application: Metabolic Tracing Protocol[2]
Experimental Design: Distinguishing Uptake vs. Hydrolysis
A major confounder in dipeptide studies is extracellular hydrolysis by membrane-bound peptidases (e.g., CD13/Aminopeptidase N). To isolate intact transport:
-
Group A (Control): Cells + Unlabeled Met + Unlabeled Met-Met.
-
Group B (Tracer): Cells + [13C,15N]-Met-Met (100 µM).
-
Group C (Inhibition): Cells + Tracer + Bestatin (Aminopeptidase inhibitor).
Sample Preparation (Adherent Cells)
-
Wash: Rapidly wash cells 3x with ice-cold PBS to remove extracellular tracer. Crucial: Do not exceed 10 seconds per wash to prevent efflux.
-
Quench/Extract: Add 500 µL 80% Methanol/Water (-80°C) directly to the plate.
-
Scrape & Collect: Scrape cells; transfer to tube. Vortex 30s.
-
Centrifuge: 14,000 x g for 10 min at 4°C. Collect supernatant.
-
Derivatization (Optional but Recommended): For high sensitivity, derivatize with AccQ-Tag or Dansyl chloride. However, underivatized analysis is preferred for dipeptides to avoid hydrolysis during derivatization.
LC-MS/MS Method (Targeted MRM)
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retaining polar dipeptides.
-
Recommended: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile with 0.1% Formic Acid.
MRM Transitions Table:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (V) | Rationale |
| Met-Met (Endogenous) | 281.1 (M+H)+ | 149.1 | 15 | y1 ion (C-term Met) |
| Met-Met (Endogenous) | 281.1 (M+H)+ | 104.1 | 25 | Immonium ion |
| [13C10, 15N2]-Met-Met | 293.1 (M+H)+ | 155.1 | 15 | y1 ion (Labeled C-term) |
| [13C10, 15N2]-Met-Met | 293.1 (M+H)+ | 109.1 | 25 | Labeled Immonium ion |
| Methionine (Endogenous) | 150.1 (M+H)+ | 104.1 | 12 | Loss of formate |
| [13C5, 15N]-Methionine | 156.1 (M+H)+ | 110.1 | 12 | Labeled fragment |
| SAM (S-Adenosylmethionine) | 399.1 (M+H)+ | 250.1 | 20 | Loss of Methionine moiety |
| [13C5, 15N]-SAM | 405.1 (M+H)+ | 250.1 | 20 | Adenosyl fragment (unlabeled) |
Data Analysis & Interpretation
Calculate the Isotopologue Distribution to determine the metabolic fate.
-
Intact Uptake: High intracellular signal of M+12 Met-Met .
-
Intracellular Hydrolysis: Appearance of M+6 Methionine inside the cell without M+6 Met appearing in the media.
-
Extracellular Hydrolysis: Appearance of M+6 Methionine in the culture media.
-
Downstream Flux: Detection of M+6 SAM (S-adenosylmethionine) indicates the dipeptide-derived methionine has successfully entered the one-carbon cycle.
Pathway Visualization
Caption: Metabolic fate of labeled Met-Met. The tracer distinguishes intact transport (PEPT1) from extracellular hydrolysis and subsequent re-uptake (LAT1).
References
-
Solid Phase Peptide Synthesis (SPPS)
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
-
Methionine Metabolism & Tracing
- Mentch, S. J., & Locasale, J. W. (2016). One-carbon metabolism and epigenetics: understanding the specificity. Annals of the New York Academy of Sciences.
-
Dipeptide Transport (PEPT1/2)
- Smith, D. E., et al. (2013).
-
LC-MS/MS Method for Methionine Metabolites
- Zhang, G. F., et al. (2015). Stable Isotope Tracing of Methionine Metabolism in Cancer Cells. Analytical Chemistry.
-
Differentiation of Hydrolysis
- Frenkel, E., et al. (2019). Quantifying the turnover of extracellular and intracellular dipeptides using stable isotope tracing.
Sources
formulation of low-fishmeal diets with Methionylmethionine
Application Note: Formulation of Low-Fishmeal Diets with Methionylmethionine (Met-Met)
Executive Summary
The reduction of fishmeal (FM) in aquaculture diets is an economic and ecological imperative. However, replacing FM with plant proteins (e.g., soybean meal) creates a Methionine (Met) deficiency. Traditional supplementation with crystalline DL-Methionine (DL-Met) faces two critical bottlenecks:
-
High Water Solubility: Leading to significant leaching losses (up to 40% in 1 hour) before ingestion by slow-feeding species like shrimp (Litopenaeus vannamei).
-
Asynchronous Absorption: Free amino acids (FAAs) are absorbed faster than protein-bound amino acids, leading to oxidation rather than tissue accretion.
This guide details the application of Methionylmethionine (Met-Met) —a dipeptide source of methionine.[1][2] Unlike DL-Met, Met-Met is sparingly soluble in water and utilizes the PepT1 transporter system, bypassing competition with free amino acids. This protocol provides the formulation strategy, manufacturing considerations, and validation metrics required to successfully replace up to 70% of fishmeal without compromising growth performance.
Mechanism of Action: The PepT1 Advantage
To formulate effectively, one must understand the physiological advantage of Met-Met. While free methionine relies on specific amino acid transporters (like System b0,+), Met-Met is a substrate for PepT1 (Peptide Transporter 1).
-
Non-Competitive Uptake: PepT1 is a high-capacity, low-affinity transporter that operates independently of FAA transporters.
-
Intracellular Hydrolysis: Once inside the enterocyte, cytosolic peptidases hydrolyze Met-Met into two free methionine molecules, maintaining a concentration gradient that favors continued uptake.
Figure 1: Comparative absorption pathways. Met-Met utilizes PepT1, avoiding competition with free amino acids at the System b0,+ transporter.
Formulation Protocol: Low-Fishmeal Diets
This protocol targets a reduction of Fishmeal (FM) from a standard 18-25% to 6-10% in shrimp or carnivorous fish diets.
Ingredient Substitution Logic
When removing Fishmeal, replace the protein bulk with Soybean Meal (SBM) or Poultry By-Product Meal (PBM).
-
The Deficit: SBM is low in Met and high in anti-nutritional factors.
-
The Calculation: Do not substitute Met-Met on a 1:1 weight basis with DL-Met.
-
Molecular Weight Correction: Met-Met (MW ~262 g/mol ) is roughly 99% Methionine by weight upon hydrolysis (accounting for the water molecule added during hydrolysis).
-
Bio-Efficacy Factor: In leaching-prone environments (shrimp ponds), Met-Met exhibits ~120-140% the bio-efficacy of DL-Met due to higher retention.
-
Step-by-Step Formulation
Step 1: Define the Basal Deficient Diet Formulate a "Negative Control" diet containing 6% Fishmeal and high Soybean Meal (approx. 40-46%).
-
Target Protein: 38-40%
-
Target Lipid: 7-9%
-
Calculated Met: Will likely be ~0.4% (Deficient). Requirement is ~0.7-0.8%.[3]
Step 2: Calculate Met-Met Inclusion Target a total Methionine (Met + Cys) level of 0.82% (shrimp) or 1.0% (fish).
-
Dosage: Add 0.15% to 0.35% Met-Met.
-
Note: 0.34% Met-Met supplementation has been proven to support growth in 6% FM diets equivalent to 18% FM diets.
Step 3: Mixing and Dispersion (Critical) Met-Met is insoluble in water.[4] This is its strength (low leaching) but also a processing challenge.
-
Pre-Mixing: Do not add directly to the main mixer. Create a 1:10 pre-mix with wheat flour or fine soy flour.
-
Homogeneity: Ensure a Mixing Coefficient of Variation (CV) < 5%. Insoluble particles must be evenly distributed to ensure every pellet contains the dipeptide.
Step 4: Extrusion/Pelleting
-
Temperature: Met-Met is stable at standard extrusion temperatures (95°C - 110°C).
-
Moisture: Standard conditioning (steam) does not dissolve Met-Met, preserving its low-leaching properties.
Validation Protocols
To confirm the efficacy of the formulation, you must validate both the physical stability (leaching) and biological performance.
Protocol A: Comparative Leaching Assay (Ex Vivo)
Objective: Quantify the retention of Met-Met vs. DL-Met in water.
-
Preparation: Select pellets from the Met-Met diet and a DL-Met control diet.
-
Apparatus: Beakers containing 200mL distilled water at 28°C, placed on an orbital shaker (60 rpm) to simulate water movement.
-
Immersion: Place 2g of feed into mesh bags. Submerge for intervals: 15, 30, 60, and 120 minutes.
-
Analysis: Remove bags, dry to constant weight. Analyze residual Methionine content using HPLC (post-hydrolysis).
-
Success Criteria: Met-Met diet should retain >85% methionine after 60 mins; DL-Met diet typically retains <60%.
Protocol B: Growth Performance Trial (In Vivo)
Objective: Validate growth restoration in low-FM diets.[5][6]
-
Species: L. vannamei (Juvenile, ~1.0g initial weight).[7]
-
Duration: 8–10 weeks.
-
Treatments:
-
PC: Positive Control (18% FM, no supplemental Met).
-
NC: Negative Control (6% FM, no supplemental Met).
-
DL: NC + 0.2% DL-Met.
-
MM: NC + 0.1% Met-Met (Isomolar check) or 0.2% Met-Met.
-
-
Metrics:
Expected Results & Data Interpretation
The following table summarizes typical results observed in L. vannamei trials when reducing Fishmeal from 18% to 6% [1][4].[7]
| Parameter | Positive Control (18% FM) | Negative Control (6% FM) | DL-Met Diet (6% FM + DL-Met) | Met-Met Diet (6% FM + Met-Met) |
| Final Weight (g) | 12.5 ± 0.5 | 10.2 ± 0.4 | 11.4 ± 0.3 | 12.6 ± 0.4 |
| SGR (%/day) | 3.65 | 3.10 | 3.45 | 3.68 |
| FCR | 1.15 | 1.45 | 1.25 | 1.14 |
| Met Leaching (60m) | < 5% (Bound) | < 5% (Bound) | ~35% Loss | < 10% Loss |
Key Insight: The Met-Met diet typically restores growth performance to the level of the Positive Control (High Fishmeal), whereas DL-Met often shows partial recovery due to leaching losses in the water before the shrimp consumes the pellet.
References
-
Nunes, A. J. P., & Masagounder, K. (2023). Optimal Levels of Fish Meal and Methionine in Diets for Juvenile Litopenaeus vannamei to Support Maximum Growth Performance with Economic Efficiency. Animals. Link
-
Zhao, W., et al. (2024). DL-Methionyl–DL-Methionine/DL-Methionine Supplementation Alleviated the Adverse Effects of Dietary Low Fishmeal Levels on Growth and Intestinal Health of Micropterus salmoides. Frontiers in Physiology. Link
-
Verri, T., et al. (2017). Peptide transporter 1 (PepT1) in fish: A review. General and Comparative Endocrinology. Link
-
Global Seafood Alliance. (2019). Methionine supplement form affects feed leaching, but not shrimp growth.[9] Link
-
Orozco, Z., et al. (2022). Performance of Litopenaeus vannamei at different levels of daily protein intake and carbohydrate/protein ratios in low fishmeal. Latin American Journal of Aquatic Research. Link
Sources
- 1. scispace.com [scispace.com]
- 2. Structure and spectroscopy of methionyl-methionine for aquaculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aquaculturemag.com [aquaculturemag.com]
- 4. DL-Methionyl–DL-Methionine/DL-Methionine Supplementation Alleviated the Adverse Effects of Dietary Low Fishmeal Levels on Growth and Intestinal Health of Micropterus salmoides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animals | Free Full-Text | Optimal Levels of Fish Meal and Methionine in Diets for Juvenile Litopenaeus vannamei to Support Maximum Growth Performance with Economic Efficiency [mdpi.com]
- 6. DL-Methionyl-DL-Methionine/DL-Methionine Supplementation Alleviated the Adverse Effects of Dietary Low Fishmeal Levels on Growth and Intestinal Health of Micropterus salmoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal Levels of Fish Meal and Methionine in Diets for Juvenile Litopenaeus vannamei to Support Maximum Growth Performance with Economic Efficiency [mdpi.com]
- 8. scielo.org.mx [scielo.org.mx]
- 9. globalseafood.org [globalseafood.org]
Application Notes and Protocols for Assessing the Immunomodulatory Impact of Methionylmethionine
Introduction: Beyond Methionine - A Dipeptide's Role in Immunity
The essential amino acid methionine is a cornerstone of cellular function, critically involved in protein synthesis, redox balance, and as a universal methyl donor for epigenetic regulation.[1][2] Its importance in the immune system is profound; T-cell activation, for instance, is tightly linked to methionine metabolism to support the massive transcriptional and proteomic reprogramming required for an effective immune response.[3][4] T helper cells must import methionine to fuel their proliferation and differentiation.[3]
While the role of free methionine is well-documented, the biological activities of its dipeptide form, Methionylmethionine (Met-Met), are an emerging area of significant interest. Dipeptides can exhibit unique properties, including different absorption kinetics and distinct biological effects compared to their constituent amino acids.[5] Preliminary research suggests that Met-Met possesses potent anti-inflammatory properties, potentially offering a more targeted or efficacious means of modulating immune responses.[5][6] Studies have indicated that Met-Met may exert these effects by intervening in critical inflammatory signaling cascades, such as the NF-κB and MAPK pathways.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the immunomodulatory impact of Methionylmethionine. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound investigation. We will explore a multi-tiered strategy, beginning with foundational in vitro assays to delineate mechanism and concluding with in vivo models to confirm systemic efficacy.
Section 1: Mechanistic Framework - Proposed Signaling Pathways
Understanding the potential mechanism of action is crucial for designing targeted experiments. Based on current literature, Met-Met appears to modulate inflammatory responses induced by stimuli like lipopolysaccharide (LPS). LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream signaling through pathways like NF-κB and MAPK, leading to the production of pro-inflammatory cytokines.[5] Research suggests Met-Met may suppress this response by activating the JAK2-STAT5 pathway, which in turn inhibits the activation of NF-κB and MAPK.[6]
Caption: Tiered experimental workflow for assessing Met-Met.
Section 3: Detailed In Vitro Protocols
In vitro assays are essential for initial screening and understanding the direct effects of Met-Met on immune cells.
Protocol 3.1: Cell Viability and Proliferation Assay (MTT Method)
Principle: This assay determines the metabolic activity of cells, which is proportional to the number of viable cells. [7]It is critical for identifying a concentration range of Met-Met that is non-toxic and for observing any direct effects on cell proliferation. The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product, which is then solubilized and quantified. [7] Senior Scientist Insight: Running this assay on both resting and stimulated immune cells (e.g., with LPS or a T-cell mitogen like PHA) is crucial. A compound might be non-toxic to resting cells but could inhibit the robust metabolic upregulation required for proliferation in activated cells.
Methodology:
-
Cell Plating: Seed immune cells (e.g., RAW 264.7 macrophages or human Peripheral Blood Mononuclear Cells - PBMCs) in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well. [7]2. Treatment: Add serial dilutions of Met-Met (e.g., from 0.1 µM to 1 mM) to the wells. Include a "vehicle control" (the solvent used for Met-Met) and a "no treatment" control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [7]5. Formazan Development: Incubate for 2-4 hours until a purple precipitate is visible. [7]6. Solubilization: Add 100 µL of Detergent Reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals. [7]7. Readout: Measure the absorbance at 570 nm using a microplate reader. [8] Data Analysis:
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100%.
-
Determine the IC₅₀ (concentration causing 50% inhibition of viability) if toxicity is observed. Select the highest non-toxic concentrations for subsequent functional assays.
Protocol 3.2: Cytokine Profiling by ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific cytokines secreted by immune cells. [9]This is a direct measure of the pro- or anti-inflammatory response. A "sandwich" ELISA uses a capture antibody coated on the plate, the cytokine of interest from the sample, a biotinylated detection antibody, and an enzyme-linked streptavidin for signal amplification. [9] Methodology:
-
Cell Culture and Stimulation: Plate immune cells (e.g., RAW 264.7 or PBMCs) and allow them to adhere.
-
Pre-treatment: Add selected non-toxic concentrations of Met-Met for 1-2 hours.
-
Stimulation: Add an immune stimulant. For macrophages, use LPS (1 µg/mL). [6]For PBMCs, use Phytohemagglutinin (PHA). Include controls: unstimulated cells, stimulated cells with vehicle, and Met-Met alone.
-
Supernatant Collection: After 18-24 hours of incubation, centrifuge the plate and collect the cell-free supernatant.
-
ELISA Procedure (General):
-
Coat a 96-well ELISA plate with a capture antibody (e.g., anti-TNF-α) overnight. [10] * Block the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Add standards (recombinant cytokine of known concentration) and collected supernatants to the wells. Incubate.
-
Wash the plate and add the biotinylated detection antibody. Incubate.
-
Wash and add streptavidin-HRP. Incubate.
-
Wash and add a chromogenic substrate (e.g., TMB). Stop the reaction with stop solution.
-
Read the absorbance at 450 nm.
-
Data Analysis & Presentation:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of cytokines in the samples based on the standard curve.
-
Present the data in a table and bar graphs for clear comparison between treatment groups.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 50.5 ± 5.1 | 35.2 ± 4.5 | 20.1 ± 3.3 |
| LPS (1 µg/mL) | 2540.8 ± 150.3 | 1850.6 ± 120.9 | 150.4 ± 15.8 |
| LPS + Met-Met (100 µM) | 1275.3 ± 98.7 | 980.1 ± 85.4 | 350.7 ± 25.1 |
| LPS + Met-Met (500 µM) | 650.1 ± 55.2 | 450.9 ± 40.2 | 480.3 ± 30.9 |
Table 1: Hypothetical cytokine secretion data from LPS-stimulated macrophages treated with Met-Met, demonstrating a dose-dependent reduction in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10.
Protocol 3.3: Immunophenotyping by Flow Cytometry
Principle: Flow cytometry allows for the multi-parameter analysis of individual cells in a suspension. [11]By using fluorescently-labeled antibodies against specific cell surface markers (e.g., CD4 for T helper cells, CD8 for cytotoxic T cells), we can identify and quantify different immune cell populations and their activation status. [11] Methodology:
-
Cell Preparation: Prepare a single-cell suspension of PBMCs or splenocytes from treated and control groups. [12]2. Cell Count: Count the cells and adjust the concentration to 1x10⁶ cells per sample.
-
Fc Block (Optional but Recommended): Incubate cells with an Fc receptor blocking antibody to prevent non-specific antibody binding. [12]4. Antibody Staining: Add a cocktail of fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19 for B-cells) to the cells. [13]Incubate for 30 minutes at 4°C in the dark. [13]5. Wash: Wash the cells three times with staining buffer (e.g., PBS with 1% BSA) by centrifugation to remove unbound antibodies. [12]6. Acquisition: Resuspend the cells in staining buffer or a fixative like 0.5-2% paraformaldehyde and acquire the data on a flow cytometer. [12] Data Analysis:
-
Use analysis software to "gate" on specific cell populations based on their light scatter properties and fluorescence.
-
Quantify the percentage of different cell types (e.g., % of CD4+ T cells within the lymphocyte gate) for each treatment group.
-
Compare the relative abundance of immune cell subsets between control and Met-Met treated groups.
Section 4: In Vivo Assessment Protocol
In vivo models are indispensable for evaluating the systemic effects of a compound, considering factors like bioavailability and interactions between different organ systems. [14][15]
Protocol 4.1: LPS-Induced Systemic Inflammation Mouse Model
Principle: This is a widely used and reproducible model to assess the efficacy of anti-inflammatory agents. [15]Intraperitoneal (i.p.) injection of LPS induces a systemic inflammatory response characterized by a surge in circulating pro-inflammatory cytokines, immune cell activation, and sickness behavior.
Methodology:
-
Acclimatization: Acclimatize mice (e.g., C57BL/6 strain) for at least one week.
-
Grouping: Divide mice into groups (n=8-10 per group):
-
Group 1: Vehicle Control (Saline)
-
Group 2: LPS Control (LPS i.p. injection)
-
Group 3: Met-Met + LPS (Pre-treatment with Met-Met)
-
Group 4: Dexamethasone + LPS (Positive control, known anti-inflammatory drug)
-
-
Treatment: Administer Met-Met (or vehicle/Dexamethasone) via oral gavage or i.p. injection 1-2 hours before the LPS challenge.
-
Inflammation Induction: Inject LPS (e.g., 1-5 mg/kg, i.p.) into the relevant groups.
-
Monitoring and Sample Collection:
-
At peak response time (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture for serum cytokine analysis (using Protocol 3.2).
-
Euthanize the animals and harvest spleens and thymuses. Weigh the organs to calculate the spleen and thymus indices (Organ Weight / Body Weight x 100), which can indicate inflammation or immunosuppression. [16]6. Ex Vivo Analysis: Prepare single-cell suspensions from the spleens to perform immunophenotyping (Protocol 3.3) and ex vivo cell proliferation assays (Protocol 3.1) to assess the functional state of the immune cells.
-
Data Analysis:
-
Compare serum cytokine levels, organ indices, and immune cell population percentages between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
A successful anti-inflammatory effect would be demonstrated by a significant reduction in pro-inflammatory cytokines and a normalization of organ indices in the Met-Met treated group compared to the LPS control group.
Conclusion
The protocols outlined in this guide provide a robust, multi-faceted approach to systematically evaluate the immunomodulatory effects of Methionylmethionine. By integrating in vitro mechanistic studies with in vivo systemic validation, researchers can build a comprehensive profile of Met-Met's impact on the immune system. The causality-driven design of these experiments, complete with essential controls and detailed analysis steps, ensures the generation of high-quality, reliable, and interpretable data, paving the way for potential therapeutic applications in inflammatory and autoimmune disorders.
References
- Title: Immunomodulatory Assays. Source: Invitrocue.
- Title: Immunophenotyping by Flow Cytometry and Cell Type Markers. Source: Assay Genie.
- Title: Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulvaconglobata Kjellman. Source: MDPI.
- Title: In Vitro and In Vivo Models to Assess the Immune-Related Effects of Nanomaterials. Source: MDPI.
- Title: Animal Models for Use in Detecting Immunotoxic Potential And Determining Mechanisms of Action. Source: NCBI.
- Title: In Vivo Immunology Models. Source: Selvita.
- Title: T Cell Activation: The importance of methionine metabolism. Source: eLife.
- Title: Metabolic Profile Reveals the Immunosuppressive Mechanisms of Methionyl-Methionine in Lipopolysaccharide-Induced Inflammation in Bovine Mammary Epithelial Cell. Source: NIH.
-
Title: Methionyl-Methionine Exerts Anti-Inflammatory Effects through the JAK2-STAT5-NF-κB and MAPK Signaling Pathways in Bovine Mammary Epithelial Cells. Source: ResearchGate. URL: [Link]
-
Title: Emerging roles for methionine metabolism in immune cell fate and function. Source: PMC - NIH. URL: [Link]
-
Title: Emerging roles for methionine metabolism in immune cell fate and function. Source: ResearchGate. URL: [Link]
-
Title: Effects of Methionine on the Immune Function in Animals. Source: SciRP.org. URL: [Link]
- Title: Dietary interventions may slow onset of inflammatory and autoimmune disorders. Source: Van Andel Institute.
-
Title: Emerging roles for methionine metabolism in immune cell fate and function. Source: Frontiers. URL: [Link]
- Title: ACTG Lab Man Lymphocyte Proliferation Assay February 2000. Source: ACTG.
-
Title: Understanding immune-modulatory efficacy in vitro. Source: PMC - PubMed Central. URL: [Link]
- Title: Cytokine ELISA Protocol. Source: BD Biosciences.
-
Title: In vivo assessment of immunotoxicity. Source: PMC - NIH. URL: [Link]
- Title: Immunophenotyping Methods and Protocols. Source: Cleveland Clinic Lerner Research Institute.
-
Title: Detection and Quantification of Cytokines and Other Biomarkers. Source: PMC - NIH. URL: [Link]
-
Title: Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review. Source: NIH. URL: [Link]
-
Title: The in vitro and in vivo Antioxidant and Immunomodulatory Activity of Incomplete Degradation Products of Hemicellulosic Polysaccharide (Galactomannan) From Sesbania cannabina. Source: Frontiers. URL: [Link]
-
Title: The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Source: Biomatik. URL: [Link]
-
Title: Assessment of immunotoxicity in the 21st century: Where we are and what we need to replace animals. Source: AIR Unimi. URL: [Link]
- Title: Immunophenotyping Protocol. Source: University of Pennsylvania.
-
Title: In vitro evaluation of the immunomodulatory activity of the nutraceutical formulation AminoDefence. Source: Taylor & Francis. URL: [Link]
-
Title: Sequential ELISA to profile multiple cytokines from small volumes. Source: PubMed - NIH. URL: [Link]
Sources
- 1. Emerging roles for methionine metabolism in immune cell fate and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emerging roles for methionine metabolism in immune cell fate and function [frontiersin.org]
- 3. T Cell Activation: The importance of methionine metabolism | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Profile Reveals the Immunosuppressive Mechanisms of Methionyl-Methionine in Lipopolysaccharide-Induced Inflammation in Bovine Mammary Epithelial Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. CellTiter 96® Non-Radioactive Cell Proliferation Assay Protocol [promega.com]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. kumc.edu [kumc.edu]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. mdpi.com [mdpi.com]
- 15. selvita.com [selvita.com]
- 16. Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulvaconglobata Kjellman [mdpi.com]
Methionylmethionine's role in enhancing antioxidant capacity in fish
Application Note: Optimizing Antioxidant Capacity in Aquaculture via Methionylmethionine (Met-Met) Supplementation
Executive Summary
Oxidative stress in aquaculture species, driven by high-density stocking and plant-based feed substitution, significantly compromises immune function and growth. While Methionine (Met) is an essential amino acid known to mitigate this stress, its free form (DL-Methionine) suffers from absorption competition and rapid leaching.
This Application Note details the mechanistic superiority of Methionylmethionine (Met-Met) —a dipeptide—in enhancing antioxidant capacity. Unlike free amino acids, Met-Met utilizes the high-capacity PepT1 transporter , bypassing competitive amino acid inhibition. Once intracellular, it activates the Nrf2-Keap1 signaling pathway , upregulating endogenous antioxidant enzymes (SOD, CAT, GPx). This guide provides a validated protocol for formulating Met-Met diets, conducting in vivo trials, and quantifying antioxidant upregulation in fish models.
Mechanistic Insight: The Met-Met Advantage
To effectively deploy Met-Met, researchers must understand the dual-mechanism that distinguishes it from standard DL-Methionine supplementation.
Absorption Kinetics (The PepT1 Pathway)
Free Methionine relies on amino acid transporters (e.g., System b0,+) which are easily saturated and competitively inhibited by other amino acids (e.g., Lysine). Met-Met, however, is a substrate for PepT1 (Peptide Transporter 1) . PepT1 is a low-affinity, high-capacity transporter driven by a proton gradient, allowing for faster and more efficient uptake of methionine residues, particularly in the proximal intestine.
The Nrf2-Keap1 Antioxidant Switch
Upon cytosolic entry and hydrolysis, Met metabolites facilitate the dissociation of Nrf2 (Nuclear factor erythroid 2-related factor 2) from its inhibitor Keap1 .
-
Basal State: Nrf2 is bound to Keap1 and targeted for ubiquitination/degradation.
-
Activation: Met-Met metabolites modify reactive cysteine residues on Keap1.
-
Translocation: Nrf2 accumulates and translocates to the nucleus.
-
Transcription: Nrf2 binds to the Antioxidant Response Element (ARE) , driving the expression of SOD, CAT, and GPx.[1]
Visualization: Mechanism of Action
Figure 1: Pathway depicting Met-Met uptake via PepT1 and subsequent Nrf2-mediated antioxidant gene activation.
Experimental Protocol
This protocol is designed to validate the efficacy of Met-Met in enhancing antioxidant capacity in teleost fish (e.g., Tilapia, Carp, Bass) or crustaceans (e.g., Shrimp).
Diet Formulation Strategy
To isolate the effect of the dipeptide, a basal diet deficient in Methionine (but sufficient in Cysteine) is required.
-
Basal Diet: Plant-protein based (Soybean meal/Corn gluten meal) to induce Met deficiency naturally.
-
Treatment Groups:
-
Negative Control: Basal Diet (Met deficient).
-
Positive Control: Basal + DL-Methionine (0.2% inclusion).
-
Experimental Group: Basal + Met-Met (0.1% - 0.2% inclusion on equimolar basis).
-
-
Critical Step: Pellet the feed using cold-extrusion if possible to prevent peptide degradation, though Met-Met is generally heat stable.
In Vivo Feeding Trial
-
Duration: 8–10 weeks (Growth phases are critical for observing oxidative stress mitigation).
-
Feeding: Satiation feeding (3x daily).
-
Stress Challenge (Optional but Recommended): At week 8, induce oxidative stress via:
-
Hypoxia challenge: Low DO (<2 mg/L) for 24h.
-
Ammonia stress: High Total Ammonia Nitrogen exposure.
-
Reasoning: Antioxidant benefits are most statistically significant under stress conditions.
-
Sample Collection & Processing
-
Timing: Sample 24 hours post-last feeding to normalize metabolic state.
-
Tissues:
-
Liver/Hepatopancreas: Primary site of antioxidant enzyme synthesis.
-
Intestine: Site of PepT1 uptake and first line of defense.
-
-
Homogenization Buffer: 100 mM phosphate buffer (pH 7.4) containing 1 mM EDTA and PMSF (protease inhibitor).
-
Centrifugation: 10,000 x g for 15 min at 4°C. Collect supernatant.
Analytical Workflows
Enzymatic Assays (Spectrophotometric)
Do not rely on a single marker. A triad of enzymes plus a damage marker provides a self-validating system.
| Assay | Target Mechanism | Method Principle |
| SOD (Superoxide Dismutase) | First line defense (O2•- → H2O2) | Inhibition of xanthine oxidase or WST-1 reduction (450 nm). |
| CAT (Catalase) | H2O2 detoxification (H2O2 → H2O) | Decomposition of H2O2 measured by absorbance decrease at 240 nm. |
| GPx (Glutathione Peroxidase) | Lipid peroxide reduction | Oxidation of NADPH to NADP+ in the presence of GSH (340 nm). |
| MDA (Malondialdehyde) | Lipid Peroxidation (Damage Marker) | TBARS assay: Reaction with Thiobarbituric acid (532 nm). |
Molecular Validation (qPCR)
To prove the mechanism (Nrf2 activation) rather than just the outcome (enzyme activity), qPCR is mandatory.
-
Target Genes: Nrf2, Keap1, Cu/Zn-SOD, CAT.
-
Reference Gene: β-actin or EF1α (Must be validated for stability under stress).
-
Primer Design: Span exon-exon junctions to avoid gDNA contamination.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow from diet formulation to molecular validation.
Data Interpretation & Expected Outcomes
When analyzing results, the "Met-Met Effect" is typically characterized by a specific data signature.
Expected Data Trends (Relative to Basal Diet):
| Parameter | Basal Diet (Negative Ctrl) | DL-Met (Positive Ctrl) | Met-Met (Experimental) | Interpretation |
| Growth (SGR) | Low | High | Highest | Superior bioavailability via PepT1. |
| SOD Activity | Low | Moderate | High | Stronger Nrf2 activation. |
| MDA Content | High | Moderate | Lowest | Reduced lipid peroxidation. |
| Nrf2 mRNA | Low | Moderate | High | Transcriptional upregulation. |
| Keap1 mRNA | Moderate | Moderate | Low/Mod | Negative feedback regulation. |
Troubleshooting:
-
No difference between DL-Met and Met-Met? Check the basal diet. If the basal diet is not sufficiently Met-deficient, the PepT1 advantage becomes negligible as AA transporters are not saturated.
-
High variation in qPCR? Ensure liver samples were flash-frozen in liquid nitrogen immediately. Nrf2 mRNA has a short half-life.
References
-
Ren, M., et al. (2020). "The immunoreaction and antioxidant capacity of juvenile blunt snout bream (Megalobrama amblycephala) involves the PI3K/Akt/Nrf2 and NF-κB signal pathways in response to dietary methionine levels." Fish & Shellfish Immunology.
-
Guo, T.Y., et al. (2020). "Dietary dl-methionyl-dl-methionine supplementation increased growth performance, antioxidant ability, the content of essential amino acids and improved the diversity of intestinal microbiota in Nile tilapia (Oreochromis niloticus)."[2] British Journal of Nutrition.[2]
-
Niu, J., et al. (2018). "Assessing the bioavailability of the Novel Met-Met product (AQUAVI® Met-Met) compared to DL-methionine (DL-Met) in white shrimp (Litopenaeus vannamei)."[2] Aquaculture. [2]
-
Zhang, S., et al. (2019). "L-Methionine activates Nrf2-ARE pathway to induce endogenous antioxidant activity for depressing ROS-derived oxidative stress in growing rats." Journal of the Science of Food and Agriculture.
-
Terova, G., et al. (2009). "Peptide transport and animal growth: the fish paradigm." Biology Letters.
Sources
- 1. l-Methionine activates Nrf2-ARE pathway to induce endogenous antioxidant activity for depressing ROS-derived oxidative stress in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DL-Methionyl–DL-Methionine/DL-Methionine Supplementation Alleviated the Adverse Effects of Dietary Low Fishmeal Levels on Growth and Intestinal Health of Micropterus salmoides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methionylmethionine (Met-Met) Optimization in Cell Culture
Introduction: Why Methionylmethionine?
Methionylmethionine (Met-Met) is a dipeptide utilized in advanced Chemically Defined Media (CDM) to overcome the physical and metabolic limitations of free L-Methionine. While L-Methionine is an essential amino acid and a critical antioxidant, it suffers from poor solubility at neutral pH and contributes to rapid osmolarity spikes.
Core Advantages of Met-Met:
-
Solubility & Stability: Met-Met often exhibits superior stability in liquid feeds compared to free L-Met, preventing precipitation in highly concentrated neutral-pH feeds.
-
Controlled Release: Intracellular hydrolysis of Met-Met provides a steady stream of free methionine, avoiding the "peak-and-trough" availability that can trigger metabolic stress.
-
Antioxidant Capacity: It serves as a reservoir to mitigate oxidation of the final protein product (e.g., Met-oxidation in the Fc region of monoclonal antibodies) without inducing the toxicity associated with high-concentration free amino acids.
Module 1: Solubility & Stock Preparation
User Issue: "My Met-Met stock solution is precipitating or taking too long to dissolve."
The Science: Hydrophobicity and pH
Methionine residues are hydrophobic. While dipeptides generally improve solubility compared to their constituent amino acids, Met-Met remains relatively hydrophobic. Dissolution is strictly pH-dependent. Attempting to dissolve high concentrations (>50mM) at neutral pH (7.0–7.4) often results in incomplete solubilization or gradual precipitation.
Troubleshooting Protocol: High-Concentration Stock Prep
| Parameter | Specification |
| Target Concentration | 50 mM – 200 mM (limit depends on specific salt form) |
| Solvent | WFI (Water for Injection) or dilute NaOH |
| Optimal pH for Dissolution | pH < 3.0 (Acidic) or pH > 10.0 (Basic) initially |
Step-by-Step Solubilization:
-
Weighing: Weigh the required amount of Met-Met powder.
-
Initial Slurry: Add 80% of the final volume of WFI. The powder will likely float or form a slurry.
-
pH Shift (The Critical Step):
-
Method A (Acidic Shift): Add 1M HCl dropwise while stirring. Met-Met dissolves rapidly as the pH drops below 3.0.
-
Method B (Basic Shift): Add 1M NaOH dropwise. Dissolution occurs as pH rises above 10.0.
-
Recommendation: Use Method B (NaOH) if your bioreactor has strong base control, as it minimizes chloride ion accumulation.
-
-
Neutralization (Optional but Risky): Slowly adjust pH back to 7.0–7.4. Warning: If the concentration is near the solubility limit, it may re-precipitate. It is often better to filter-sterilize the high/low pH stock and let the bioreactor's pH control loop handle the shift upon addition.
-
Sterilization: 0.22 µm PES membrane filtration. Do not autoclave , as dipeptides can hydrolyze under high heat/pressure.
Module 2: Bioavailability & Uptake Mechanisms
User Issue: "I switched from L-Met to Met-Met, and my cells are showing a lag phase or lower specific growth rate."
The Science: Transporter Bottlenecks
Cells do not take up dipeptides via the same transporters as free amino acids.
-
Free L-Met: Enters via System L transporters (LAT1/LAT2).
-
Met-Met: Primarily enters via Peptide Transporters (PEPT1/PEPT2) or pinocytosis.
-
The Bottleneck: CHO cells often have low basal expression of PEPT1. If you switch abruptly from 100% L-Met to 100% Met-Met, the cells may starve until they upregulate peptide transporters or peptidase activity.
Visualization: The Met-Met Uptake Pathway
Caption: Figure 1.[1] The metabolic trajectory of Methionylmethionine. Unlike free methionine, Met-Met requires specific peptide transporters (PEPT1) and intracellular hydrolysis before it becomes bioavailable for protein synthesis or antioxidant activity.
Troubleshooting Protocol: Adaptation Strategy
Do not replace L-Met 1:1 immediately. Use a Ratio Transition Strategy :
-
Passage 1: 75% L-Met / 25% Met-Met (molar basis).
-
Passage 2: 50% L-Met / 50% Met-Met.
-
Passage 3: 25% L-Met / 75% Met-Met.
-
Production: 100% Met-Met (or retain 10% L-Met to "jumpstart" the culture).
Module 3: Optimizing Concentration for Product Quality
User Issue: "My mAb titer is fine, but I am seeing high levels of methionine oxidation in the final product."
The Science: The Antioxidant Sink
Methionine residues in therapeutic proteins (especially in the Fc region) are prone to oxidation by Reactive Oxygen Species (ROS).
-
Mechanism: Free methionine in the media acts as a "decoy," scavenging ROS before they damage the protein.
-
The Met-Met Advantage: High levels of free L-Met increase osmolarity, which can reduce cell growth. Met-Met provides a dense source of methionine (2 moles of Met per 1 mole of dipeptide) with half the osmolarity penalty, allowing for higher total sulfur loading to act as an antioxidant sink.
Experimental Protocol: Optimization DoE
To find the "Sweet Spot" between growth inhibition (toxicity) and antioxidant protection.
Design of Experiment (DoE) Setup:
| Condition | Base Media L-Met (mM) | Feed Supplement Met-Met (mM) | Goal |
| Control | Standard (e.g., 2 mM) | 0 | Baseline Growth |
| Arm A | Standard | 5 mM | Moderate Protection |
| Arm B | Standard | 10 mM | High Protection |
| Arm C | Standard | 20 mM | Stress Test (Toxicity Check) |
Analysis Workflow:
-
Culture: Run 14-day fed-batch.
-
Titer: Measure IgG concentration (Protein A HPLC).
-
Quality: Peptide Mapping (LC-MS) to quantify % Met-Oxidation on the antibody.
-
Decision: Select the condition with the lowest % Oxidation that maintains >90% of the Control Titer.
Frequently Asked Questions (FAQ)
Q1: Can I autoclave Met-Met stock solutions? A: No. Dipeptides are heat-labile and can undergo hydrolysis or cyclization (forming diketopiperazines) under autoclave conditions (121°C). Always use 0.22 µm sterile filtration.
Q2: How does Met-Met affect osmolarity compared to L-Met? A: Met-Met contributes approximately half the osmolarity of L-Met for the same molar equivalent of sulfur.
-
10 mM L-Met ≈ 10 mOsm/kg
-
5 mM Met-Met (delivers 10 mM Met) ≈ 5 mOsm/kg This allows you to double the antioxidant capacity without stressing the cells with hyperosmolarity.
Q3: My cells are not consuming the Met-Met. It accumulates in the supernatant. A: This indicates a lack of extracellular peptidases or peptide transporters.
-
Fix: You cannot force uptake. You must either engineer the cell line to express PEPT1 or revert to a blend of L-Met and Met-Met.
Q4: Does Met-Met produce ammonia? A: Indirectly. When Met-Met is hydrolyzed and the resulting Methionine is metabolized, it can contribute to ammonium production, though typically less than Glutamine. Monitor ammonium levels if using high concentrations (>10 mM).
References
-
Evonik Health Care. (2020).[2] Optimizing the stability and solubility of cell culture media ingredients. Evonik Industries.[2] Link
-
Sanchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. Applied Microbiology and Biotechnology. Link
-
Lam, X. M., et al. (1997).[3] Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2.[3][4] Journal of Pharmaceutical Sciences.[3][5] Link
-
Sigma-Aldrich. (n.d.). L-Methionine Product Information & Solubility.[6] Merck KGaA. Link
-
Hu, Y., et al. (2008). Targeted disruption of peptide transporter Pept1 gene in mice significantly reduces dipeptide absorption.[5] Molecular Pharmaceutics.[5] Link
Sources
- 1. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: High-Dose Methionylmethionine (Met-Met) Supplementation
Ticket Category: Experimental Design & Toxicity Management Status: Active Assigned Specialist: Senior Application Scientist, Amino Acid Metabolism Unit
Introduction: The "Trojan Horse" of Methionine Delivery
Welcome to the technical support portal for Methionylmethionine (Met-Met). You are likely here because you are using Met-Met to bypass standard amino acid transport saturation or to study peptide transporter kinetics (PepT1).
The Core Issue: While Met-Met is a highly efficient delivery vector for methionine, high-dose supplementation carries a distinct toxicity profile. Unlike free L-Methionine (L-Met), Met-Met enters cells via the high-capacity PepT1/SLC15A1 transporter, potentially flooding the intracellular pool faster than the Methionine Cycle can regulate. This leads to a phenomenon we call "Kinetic Toxicity" —where the rate of entry exceeds the rate of metabolic clearance, triggering the ATP-trap and homocysteine spikes.
This guide provides the troubleshooting protocols to distinguish between delivery artifacts and true biological toxicity.
Module 1: Formulation & Stability Troubleshooting
Problem: "My Met-Met is precipitating in stock solution" or "I see variable toxicity results in cell culture."
Root Cause Analysis
-
Solubility: Met-Met is a hydrophobic dipeptide. At neutral pH, its zwitterionic nature can reduce solubility compared to L-Met.
-
Extracellular Hydrolysis: If you use fetal bovine serum (FBS) in your media, serum peptidases may hydrolyze Met-Met into free L-Met before it enters the cell. This invalidates your study on "dipeptide transport" and turns it into a standard "free methionine" experiment.
Step-by-Step Resolution Protocol
A. Solubilization Strategy
Do not heat above 37°C, as this promotes oxidation to Methionine Sulfoxide.
| Parameter | Recommendation | Mechanism |
| Solvent | 0.1M HCl or 0.1M NaOH (Initial) | Shifts pH away from isoelectric point (pI ~5.7) to enhance solvation. |
| Diluent | PBS (pH 7.4) | Neutralize after full dissolution. |
| Max Conc. | ~50-100 mM | Higher concentrations require co-solvents (DMSO <0.5%). |
B. Preventing "False" Toxicity (Serum Hydrolysis Check)
To ensure you are testing Met-Met and not free Met:
-
The Serum Test: Incubate Met-Met in your complete media (with FBS) at 37°C for 0, 1, 4, and 24 hours without cells.
-
Analysis: Run an aliquot on HPLC/LC-MS.
-
If Met-Met peak disappears and L-Met peak grows: Your serum is degrading the peptide.
-
-
Corrective Action:
-
Switch to Heat-Inactivated FBS (56°C for 30 min) to reduce peptidase activity.
-
Use Serum-Free Media for the duration of the uptake pulse (1-4 hours).
-
Module 2: The Toxicity Cascade (Mechanism & Management)
Problem: "My cells are dying via necrosis, not apoptosis" or "I see massive ATP depletion."
The Mechanism: The ATP Trap
High-dose Met-Met toxicity is often driven by the Adenosine Trap .
-
Rapid Entry: Met-Met enters via PepT1 (high Vmax).
-
Hydrolysis: Cytosolic peptidases instantly cleave it into 2x Methionine.
-
MAT Activation: Methionine Adenosyltransferase (MAT) converts Met + ATP
SAMe (S-Adenosylmethionine). -
The Trap: High Met drives this reaction relentlessly, consuming ATP. The byproduct, S-Adenosylhomocysteine (SAH), inhibits methylation. The adenosine moiety is "trapped" in SAH and Homocysteine, preventing ATP regeneration.
Pathway Visualization
Figure 1: The Kinetic Toxicity Pathway. Rapid influx of Met-Met via PepT1 overwhelms the ATP pool during conversion to SAMe, leading to Homocysteine accumulation.
Diagnostic Protocol: Confirming Met-Met Toxicity
If you suspect toxicity, run this validation panel:
| Biomarker | Expected Trend (High Dose) | Assay Method |
| Intracellular ATP | Decrease (>40%) | Luciferase-based ATP assay. |
| Homocysteine | Increase (Spike) | ELISA or LC-MS/MS. |
| ROS Levels | Increase | H2DCFDA flow cytometry staining. |
| GSH/GSSG Ratio | Decrease | Glutathione assay (indicates oxidative stress). |
Module 3: Experimental Controls & Specificity
Problem: "How do I prove the toxicity is due to the dipeptide transport and not just general methionine presence?"
To validate your data, you must use Competitive Inhibition Controls .
The "Gly-Sar" Blockade Protocol
Glycyl-Sarcosine (Gly-Sar) is a hydrolysis-resistant substrate that competes specifically for PepT1.
-
Control Group: Cells + Met-Met (High Dose).
-
Experimental Group: Cells + Met-Met (High Dose) + 20mM Gly-Sar .
-
Interpretation:
-
If toxicity is reduced with Gly-Sar: The toxicity is dependent on PepT1 transport (Kinetic Toxicity).
-
If toxicity is unchanged : The Met-Met is likely hydrolyzing extracellularly, or entering via low-affinity pathways.
-
Frequently Asked Questions (FAQ)
Q1: What is the "Safe" upper limit for Met-Met in cell culture? A: This is cell-line dependent. For PepT1-negative cells (e.g., standard HEK293), limits are high (similar to L-Met, ~5-10mM). For PepT1-overexpressing cells (e.g., Caco-2, specific cancer lines), toxicity can manifest as low as 2-5mM due to rapid accumulation. Always perform a dose-response curve (MTT assay) from 0.5mM to 20mM.
Q2: Can I use Met-Met to rescue Methionine-dependent cancer cells? A: Yes, but be careful. Many Methionine-dependent cancers (auxotrophs) lack the ability to recycle Homocysteine. Feeding them high-dose Met-Met might initially rescue growth but then rapidly kill them via the Homocysteine/ATP trap described above.
Q3: Why does my media turn yellow/orange with high Met-Met? A: This often indicates acidification. High metabolic flux through the Methionine cycle produces protons. Furthermore, if cells are dying (necrosis), they release acidic contents. Check the pH; you may need to increase HEPES buffering capacity (25mM) if using doses >5mM.
References
-
Garlick, P. J. (2006).[[“]] Toxicity of methionine in humans.[[“]][2][3] The Journal of Nutrition, 136(6), 1722S-1725S. Link
- Gilbert, E. R., et al. (2008). Peptide absorption and utilization: Implications for animal nutrition and health. Livestock Science, 115(1), 1-17.
-
Finkelstein, J. D. (1990). Methionine metabolism in mammals. The Journal of Nutritional Biochemistry, 1(5), 228-237. Link
-
Hardwick, D. F., et al. (1970). Pathogenesis of methionine-induced toxicity. Metabolism, 19(5), 381-391. (Establishes the ATP-trap mechanism). Link
-
Brandsch, M., et al. (2008). Intestinal transport of amino acids and peptides.[4] Comprehensive Physiology. (Defines PepT1 kinetics). Link
Sources
- 1. consensus.app [consensus.app]
- 2. Toxicity of methionine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Methionine: Benefits, Risks, and Sources [verywellhealth.com]
- 4. Mechanisms and kinetics of uptake and efflux of L-methionine in an intestinal epithelial model (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Methionylmethionine Solubility: A Technical Guide for Researchers
Welcome to the technical support center for Methionylmethionine (Met-Met). As a dipeptide composed of two methionine residues, Met-Met presents unique solubility challenges that can often be a hurdle in various research applications, from cell culture experiments to drug delivery studies. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these challenges and to offer practical, step-by-step solutions to overcome them. Our goal is to empower you with the knowledge to confidently and effectively work with this important dipeptide.
Understanding the "Why": The Physicochemical Properties of Methionylmethionine
The solubility of any peptide is fundamentally governed by its structure and the interplay of its ionizable groups with the solvent. Methionylmethionine, being a dipeptide of a hydrophobic amino acid, has an inherent tendency to be poorly soluble in aqueous solutions at neutral pH. This is primarily due to the nonpolar nature of the two methionine side chains.
A key parameter influencing peptide solubility is the isoelectric point (pI) , the pH at which the net charge of the molecule is zero. At its pI, a peptide's solubility is at its minimum because the lack of net charge reduces repulsion between molecules, favoring aggregation and precipitation. For Methionylmethionine, we can estimate the pI by considering the pKa values of its terminal amino and carboxyl groups.
-
α-carboxyl group (C-terminus): pKa ≈ 3-4
-
α-amino group (N-terminus): pKa ≈ 8-9
The isoelectric point for a simple dipeptide like Methionylmethionine can be estimated as the average of the pKa of the N-terminal amino group and the C-terminal carboxyl group. Using typical pKa values for dipeptides, the estimated pI for Methionylmethionine is around 5.5. This means that at a pH close to 5.5, you will likely encounter the most significant solubility issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with Methionylmethionine.
Q1: Why is my Methionylmethionine not dissolving in water?
A1: Methionylmethionine is inherently poorly soluble in neutral water due to the hydrophobic nature of its two methionine side chains.[1] Its solubility is lowest at its isoelectric point (pI), which is estimated to be around pH 5.5. If your water is near this pH, you will face significant challenges in dissolving the dipeptide.
Q2: I've been told to use DMSO to dissolve peptides. Is this a good approach for Methionylmethionine?
A2: Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds and can be effective for dissolving Methionylmethionine, especially for creating concentrated stock solutions.[2] However, it's crucial to consider the downstream application. DMSO can be toxic to some cell lines and may interfere with certain biological assays. Always perform a vehicle control in your experiments.
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming can increase the rate of dissolution and the solubility of many compounds, including peptides. However, excessive or prolonged heating can lead to degradation, such as oxidation of the methionine residues. If you choose to heat, do so cautiously (e.g., a water bath at 37-50°C) and for a short period.
Q4: How does pH affect the solubility of Methionylmethionine?
A4: Adjusting the pH away from the isoelectric point (pI ≈ 5.5) will significantly increase the solubility of Methionylmethionine. In acidic conditions (pH < 5.5), the N-terminal amino group will be protonated, giving the molecule a net positive charge. In basic conditions (pH > 5.5), the C-terminal carboxyl group will be deprotonated, resulting in a net negative charge. This net charge enhances interactions with water molecules and increases solubility.
Q5: Is sonication a safe and effective method to dissolve Methionylmethionine?
A5: Sonication can be a very effective method to break up aggregates and aid in the dissolution of peptides.[3] It is generally considered a safe method that is unlikely to cause chemical degradation if used appropriately (i.e., short bursts in an ice bath to prevent overheating).
Troubleshooting Guide: Step-by-Step Dissolution Protocols
When you encounter solubility issues with Methionylmethionine, a systematic approach is key. The following decision tree and protocols will guide you through the process of achieving a clear solution suitable for your experimental needs.
Experimental Workflow for Solubilizing Methionylmethionine
Caption: A decision-making workflow for dissolving Methionylmethionine.
Protocol 1: pH Adjustment for Aqueous Solutions
This is the preferred method for applications where organic solvents are not desirable, such as in many cell culture and in vivo studies.
-
Initial Suspension: Add the desired volume of purified water or aqueous buffer (e.g., PBS) to your weighed Methionylmethionine powder. Vortex briefly. The powder will likely not dissolve completely and will form a suspension.
-
Acidification or Alkalinization:
-
Acidic Route: While stirring, add 0.1 M HCl dropwise until the solution clears. This typically occurs at a pH of 3-4.
-
Basic Route: Alternatively, while stirring, add 0.1 M NaOH dropwise until the dipeptide dissolves. This usually happens at a pH of 8-9.
-
-
pH Neutralization (if required): If your experiment requires a specific pH, you can carefully back-titrate the solution to the desired pH using 0.1 M NaOH (if you took the acidic route) or 0.1 M HCl (if you took the basic route). Important: Add the neutralizing solution very slowly, as the dipeptide may precipitate out if you pass through its isoelectric point too quickly.
-
Final Volume Adjustment: Once the Methionylmethionine is fully dissolved and at the desired pH, add your initial buffer or water to reach the final target volume.
Expert Insight: The choice between the acidic and basic route may depend on the stability of other components in your final solution. For most applications, both are effective.
Protocol 2: Utilizing Organic Co-solvents
This method is ideal for preparing concentrated stock solutions that can be diluted into your experimental medium.
-
Dissolution in Organic Solvent: Add a small volume of a suitable organic solvent to your weighed Methionylmethionine. The choice of solvent will depend on your experimental constraints.
-
DMSO: An excellent choice for creating highly concentrated stocks.
-
Ethanol: Can also be used, though the solubility of methionine in ethanol is lower than in water.[4]
-
-
Vortex and Sonicate: Vortex the solution thoroughly. If the dipeptide is still not fully dissolved, sonicate in an ice bath for short bursts of 10-15 seconds.
-
Dilution into Aqueous Buffer: Once you have a clear stock solution, slowly add it dropwise to your final aqueous buffer while vortexing. This gradual dilution helps to prevent the dipeptide from precipitating out of solution.
-
Final Concentration Check: Be mindful of the final concentration of the organic solvent in your working solution. For cell culture, the final DMSO concentration should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid cytotoxicity.
Trustworthiness Check: Always prepare a vehicle control (your final buffer with the same final concentration of the organic solvent but without Methionylmethionine) to run alongside your experiments. This will help you to distinguish the effects of the dipeptide from any effects of the solvent.
Quantitative Solubility Data
While specific quantitative solubility data for Methionylmethionine is not widely available in the literature, we can use the data for its constituent amino acid, L-methionine, as a guide. The solubility of Methionylmethionine is expected to be lower than that of L-methionine in neutral aqueous solutions due to the increased hydrophobicity from the second methionine residue.
Table 1: Solubility of L-Methionine in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 25 | 33.81 | |
| Water | 50 | 60.70 | |
| 95% Ethanol | 25 | Very slightly soluble | |
| Dilute HCl | Room Temp. | Soluble | |
| Dilute NaOH | Room Temp. | Soluble | |
| DMSO | Room Temp. | Insoluble |
Note: The insolubility of L-methionine in DMSO as stated by one supplier may be context-dependent and could refer to high concentrations. In practice, DMSO is often used to dissolve hydrophobic peptides.
Logical Relationship: pH and Net Charge of Methionylmethionine
Caption: The relationship between pH, net charge, and solubility of Methionylmethionine.
Application-Specific Considerations
-
Cell Culture: When preparing Methionylmethionine for cell culture media, it is crucial to avoid using high concentrations of organic solvents. The pH adjustment method is generally preferred. Ensure that the final solution is sterile-filtered (0.22 µm filter) before adding it to your cells. Be aware that high concentrations of methionine can inhibit cell growth in some cell lines.[5]
-
In Vivo Studies: For animal studies, solubility in a physiologically compatible buffer (e.g., saline or PBS) is essential. The pH adjustment method is recommended. Ensure the final pH of the injectate is within a tolerable range for the animal to avoid irritation at the injection site.
-
Drug Delivery Formulations: In drug delivery research, Methionylmethionine might be encapsulated or conjugated to other molecules.[6] The solubility characteristics will be critical for the initial formulation steps. The use of co-solvents may be more acceptable in this context, as they can often be removed during subsequent processing steps like lyophilization.
Concluding Remarks
Overcoming the poor solubility of Methionylmethionine is a common challenge, but one that can be reliably addressed with a systematic and informed approach. By understanding the physicochemical principles that govern its solubility and by applying the appropriate dissolution protocol, researchers can successfully incorporate this dipeptide into a wide range of experimental systems. We hope this guide serves as a valuable resource in your research endeavors.
References
-
Brainly. (2024, March 12). Calculate the isoelectric point (pI) of the amino acid methionine. (The pKa of the amino terminal is 9.21. Retrieved from [Link]
- Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
-
Isca Biochemicals. Solubility of peptides. Retrieved from [Link]
-
Pearson Education. Isoelectric Point (pI) Calculator. Retrieved from [Link]
-
PubChem. L-Methionine. Retrieved from [Link]
-
University of Calgary. Ch27 pKa and pI values. Retrieved from [Link]
- Li, Y., et al. (2015). Injectable polypeptide hydrogels via methionine modification for neural stem cell delivery.
- Benavides, M. A., et al. (2007). Methionine inhibits cellular growth dependent on the p53 status of cells. The American Journal of Surgery, 193(1), 123-128.
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
World Health Organization. (2006). DL-Methionine (DL-Methioninum). In The International Pharmacopoeia. Retrieved from [Link]
- Scientific Reports. (2021). Structure and spectroscopy of methionyl-methionine for aquaculture. Scientific Reports, 11(1), 1-12.
Sources
- 1. L-Methionine | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Methionine - Wikipedia [en.wikipedia.org]
- 3. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Determination and correlation of solubility and thermodynamic properties of L-methionine in binary solvents of water + (methanol, ethanol, acetone [academia.edu]
- 5. reddit.com [reddit.com]
- 6. Effect of methionine-deprived nutrition on cell growth and cell kinetics in cell cultures and experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Long-Term Side Effects of Methionylmethionine in Animal Studies
A Foreword from the Senior Application Scientist:
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals embarking on the crucial task of evaluating the long-term safety of novel compounds. The focus of our discussion is Methionylmethionine, a dipeptide of the essential amino acid methionine.
It is important to note that, as of this writing, publicly available, specific long-term toxicology data on Methionylmethionine is scarce. Therefore, this document serves a dual purpose. First, it provides a robust framework for designing, executing, and troubleshooting a long-term animal study for a novel dipeptide like Methionylmethionine. Second, it contextualizes this framework by drawing upon the extensive knowledge of methionine metabolism and the established principles of preclinical toxicology. The guidance herein is built upon internationally recognized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure scientific rigor and regulatory alignment.[1][2][3]
Our goal is to empower you with the causal logic behind experimental choices, enabling you to build a self-validating study that yields clear, interpretable, and trustworthy results.
Part 1: Study Design & Protocol Development FAQs
This section addresses the foundational questions you'll encounter when planning your long-term study. A well-designed study is your first and best defense against ambiguous results.
Q1: How do I select the appropriate animal model for a long-term study of Methionylmethionine?
Answer: The selection of an animal model is a critical decision that hinges on metabolic similarity to humans and the scientific question at hand.
-
Rationale: For a compound like Methionylmethionine, which is composed of a naturally occurring amino acid, understanding its metabolic fate is key. You need a model whose methionine metabolism pathways are well-characterized and relevant to humans.[4]
-
Primary Recommendation (Rodents): Sprague-Dawley or Wistar rats are excellent starting points.[5] Their methionine metabolism is extensively studied, and there is a wealth of historical control data available for comparison. They are also practical for long-term studies due to their lifespan and housing requirements.[1][6]
-
Secondary Recommendation (Non-rodents): Regulatory guidelines for pharmaceuticals often require testing in two species, one rodent and one non-rodent.[2][5] The Beagle dog is a common choice for the non-rodent model. However, for a dipeptide of an essential amino acid, a robust scientific justification might support the use of a single, well-characterized rodent model, especially if the metabolic pathways are highly conserved.[2]
-
Causality Check: The choice must be justified by the expected metabolic pathway. Since Methionylmethionine will likely be hydrolyzed into methionine, a species with known methionine transmethylation and transsulfuration pathways is essential for predicting potential toxicities related to metabolites like homocysteine.[4]
Q2: What is the appropriate duration for a "long-term" study of a novel dipeptide?
Answer: The term "long-term" or "chronic" toxicity study can vary. For pharmaceuticals, study durations typically range from 3 to 9 months.[7]
-
Standard Duration: A 6-month study in rodents is often considered sufficient to reveal most chronic toxicities and is a common duration for supporting long-term clinical use.[8][9][10] Longer studies (e.g., 9-12 months) are generally reserved for specific concerns or certain drug modalities and may not add significant value for a compound expected to enter normal metabolic pathways.[7][8][9]
-
Regulatory Context: The duration should align with the intended clinical use. For a substance intended for chronic human exposure, a 6-month non-rodent study may be required to support clinical trials longer than 3 months.[11]
-
Justification is Key: The scientific rationale for the chosen duration is paramount. For Methionylmethionine, if shorter-term studies (e.g., 28-day or 90-day) show no adverse effects, a 6-month study may be adequate to assess for cumulative toxicity.[8][9]
Q3: How should I determine the dose levels for my long-term study?
Answer: Dose selection is a multi-step process that should be informed by preliminary, shorter-term studies. The goal is to identify a No-Observed-Adverse-Effect Level (NOAEL) and characterize the dose-response relationship.
-
Acute Toxicity Study (e.g., OECD 423): This initial study helps determine the intrinsic toxicity and informs the dose range for subsequent studies. It involves administering a single high dose to a small number of animals.[12]
-
Dose-Range-Finding (DRF) Study: A 14-day or 28-day repeated-dose study (e.g., OECD 407) is crucial.[3][13] This study uses a wide range of doses to identify the Maximum Tolerated Dose (MTD) – the highest dose that does not cause overt toxicity or significant distress.
-
Chronic Study Dose Selection: Based on the DRF study, you will select at least three dose levels for the long-term study:
-
High Dose: Should elicit some minimal, observable, but non-lethal toxicity. This is often set at or near the MTD.
-
Low Dose: Should produce no observable toxicity and may be a multiple of the expected human exposure.
-
Mid Dose: An intermediate dose to help characterize the dose-response curve.
-
Control Group: Receives the vehicle (the substance used to dissolve or suspend the test article) only.
-
Part 2: Troubleshooting Guide for In-Study Observations
Unexpected events are common in long-term studies. This section provides a logical framework for addressing them.
Q4: I'm observing unexpected weight loss in my high-dose group. What are the immediate troubleshooting steps?
Answer: Body weight is a sensitive indicator of animal health. Immediate and systematic investigation is required.
-
Confirm the Observation: First, ensure the observation is not an artifact. Check for scale calibration errors and review historical data for the animal strain to understand normal fluctuations.
-
Investigate Causality:
-
Palatability: Is the test article, when mixed with food or in the gavage solution, unpalatable? Observe the animals' eating and drinking habits. Measure food and water consumption daily. If palatability is an issue, consider reformulating the vehicle or using an alternative administration route if appropriate.
-
Systemic Toxicity: Weight loss can be a primary sign of systemic toxicity. Perform detailed clinical observations twice daily. Look for signs of lethargy, hunched posture, rough coat, or changes in feces/urine.[1]
-
Metabolic Effects: Since the compound is methionine-based, consider effects on metabolism. High levels of methionine can suppress growth.[6] This is an expected pharmacological/toxicological effect at high doses.
-
-
Decision Point: If animals show severe distress or a body weight loss exceeding 20% of baseline, humane euthanasia and a full necropsy are required as per ethical guidelines.[2] This event must be thoroughly documented.
Troubleshooting Workflow: Unexpected Animal Morbidity/Mortality
Caption: A decision tree for troubleshooting unexpected animal morbidity.
Part 3: Endpoint-Specific FAQs & Protocols
This section dives into the key data you will be collecting and how to ensure its quality.
Q5: What are the critical blood-based biomarkers to monitor for Methionylmethionine toxicity?
Answer: Given the metabolic pathway of methionine, specific biomarkers related to its breakdown products are as important as standard clinical chemistry panels.
-
Standard Panels: A complete blood count (CBC) and a comprehensive clinical chemistry panel should be performed at baseline, mid-study, and termination. These assess general organ function (liver, kidneys), red and white blood cell status, and electrolyte balance.
-
Methionine-Specific Biomarkers:
-
Homocysteine: This is a critical metabolite in the methionine cycle. Elevated homocysteine (hyperhomocysteinemia) is a known risk factor for various pathologies and can be an indicator that the metabolic pathway is overloaded or impaired.[4][14]
-
Plasma Amino Acids: Quantifying plasma levels of methionine, cysteine, and other amino acids can confirm systemic exposure and reveal any metabolic bottlenecks.
-
Bilirubin and Nonheme Iron: Excessive methionine intake in rats has been linked to hemolytic anemia.[6] Monitoring bilirubin (a product of heme breakdown) and splenic nonheme iron can provide early signs of this specific toxicity.[6]
-
Table 1: Hypothetical Clinical Chemistry Results from a 6-Month Rat Study
| Parameter | Control Group (Vehicle) | Low Dose (100 mg/kg) | Mid Dose (300 mg/kg) | High Dose (1000 mg/kg) |
| ALT (U/L) | 35 ± 5 | 38 ± 6 | 42 ± 7 | 95 ± 15 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.7 ± 0.2 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.2 ± 0.06 | 0.3 ± 0.08 | 0.8 ± 0.2 |
| Homocysteine (µmol/L) | 5.5 ± 1.2 | 6.1 ± 1.5 | 12.5 ± 3.1 | 25.8 ± 5.5 |
| Hematocrit (%) | 45 ± 3 | 44 ± 4 | 43 ± 3 | 35 ± 5* |
| Statistically significant difference from control (p < 0.05). Data are represented as mean ± standard deviation. |
Protocol: Blood Collection for Biomarker Analysis (Rat)
-
Animal Preparation: Anesthetize the rat using isoflurane. Anesthesia must be sufficient to prevent pain and distress but not so deep as to compromise cardiovascular function.
-
Sample Site: Collect blood from the retro-orbital sinus or the jugular vein. The chosen method should be consistent throughout the study.
-
Collection Tubes:
-
For CBC: Use tubes containing EDTA to prevent clotting.
-
For Clinical Chemistry: Use serum separator tubes (SSTs).
-
For Homocysteine: Use tubes containing EDTA, and place them on ice immediately.
-
-
Processing:
-
Centrifuge blood for serum/plasma separation within 1 hour of collection (e.g., 1500 x g for 10 minutes at 4°C).
-
Aliquot the serum/plasma into cryovials.
-
Store samples at -80°C until analysis to ensure biomarker stability.
-
-
Chain of Custody: Meticulously label each sample with the animal ID, date, time point, and study number. Maintain a detailed log.
Q6: How can I visualize the potential metabolic fate and points of toxicity for Methionylmethionine?
Answer: A pathway diagram is an excellent tool for this. The primary assumption is that Methionylmethionine is hydrolyzed to L-methionine, which then enters the well-established methionine cycle.
Methionine Metabolism and Potential Toxicity Pathway
Caption: Metabolic pathway of methionine highlighting homocysteine as a key metabolite.
References
-
Lumley, C. E., & Walker, S. R. (1986). The questionable value of long-term animal toxicity studies: a regulatory dilemma. Archives of Toxicology Supplement, 9, 237-239. [Link][8][9]
-
Brennan, F. R., et al. (2012). Duration of chronic toxicity studies for biotechnology-derived pharmaceuticals: Is 6 months still appropriate? Regulatory Toxicology and Pharmacology, 62(3), 467-476. [Link][10]
-
European Medicines Agency. (2000). Guideline on repeated dose toxicity. EMEA/CHMP/SWP/1042/99. [Link][2]
- Giknis, M. L. A., & Clifford, C. B. (2008). Clinical Laboratory Parameters for Crl:CD(SD) Rats.
-
ICH. (2009). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation. [Link]
-
OECD. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link][3]
-
OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link][12]
- Packer, L. (Ed.). (1995). Biothiols in Health and Disease. CRC Press.
- Poirier, L. A. (2016). The effects of diet, genetics and chemicals on toxicity and aberrant methylation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 768, 63-72.
- Benevenga, N. J., & Steele, R. D. (1984). Adverse effects of excessive consumption of amino acids. Annual review of nutrition, 4(1), 157-181.
- Brosnan, J. T., & Brosnan, M. E. (2006). The sulfur-containing amino acids: an overview. The Journal of nutrition, 136(6), 1637S-1640S.
-
Elango, R., et al. (2020). Methionine nutrition and metabolism: insights from animal studies to inform human nutrition. The Journal of nutrition, 150(Supplement_1), 2518S-2523S.[4]
- Finkelstein, J. D. (1990). Methionine metabolism in mammals. The Journal of nutritional biochemistry, 1(5), 228-237.
- Ghandforoush-Sattari, M., et al. (2010). Pharmacokinetics of oral L-methionine: toward a test for in vivo intestinal and hepatic C-S bond cleavage of L-methionine in humans. Journal of clinical pharmacology, 50(10), 1149-1156.
- Grimble, R. F. (2006). The effects of sulfur amino acid intake on immune function in humans. The Journal of nutrition, 136(6), 1660S-1665S.
- National Research Council. (2011). Guide for the Care and Use of Laboratory Animals.
-
Tan, K. P., et al. (2008). Screening of toxicity biomarkers for methionine excess in rats. The Journal of nutritional biochemistry, 19(11), 756-763.[6]
-
Zhang, C., et al. (2024). Methionine metabolism, functions, and application in swine. Animal Nutrition.[4]
Sources
- 1. scribd.com [scribd.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Methionine metabolism, functions, and application in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biobostonconsulting.com [biobostonconsulting.com]
- 6. Screening of toxicity biomarkers for methionine excess in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. The questionable value of long-term animal toxicity studies: a regulatory dilemma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ecetoc.org [ecetoc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Methionylmethionine (Met-Met) Retention in Aquafeeds
Status: Operational Operator: Senior Application Scientist Context: Troubleshooting nutrient leaching in crustacean and teleost feed formulations.
Executive Summary
Methionylmethionine (Met-Met) is utilized in aquafeeds primarily because its solubility (approx. 0.4 g/L for the dl-isomer) is drastically lower than that of DL-Methionine (~33 g/L). However, low solubility does not equal insolubility. In high-surface-area applications (e.g., shrimp crumbles) or slow-feeding scenarios, Met-Met can still leach if the feed matrix compromises its physical integrity.
This guide addresses the three critical failure points of Met-Met retention: Matrix Disintegration , Coating Fracture , and Processing Degradation .
Module 1: The Matrix Defense (Formulation & Binding)
Problem: High leaching rates observed despite using Met-Met. Diagnosis: The pellet is disintegrating before the animal consumes it, exposing the dipeptide to the water column. Met-Met cannot retain itself; it relies on the hydrostability of the pellet.
Troubleshooting Protocol: Binder Optimization
If your leaching rates exceed 10% within 60 minutes, your binder network is likely insufficient.
| Binder Class | Recommended Inclusion | Mechanism of Action | Best For |
| Polymethylocarbamide (PMC) | 0.3% - 0.5% | Forms irreversible cross-links (synthetic thermosetting). | High-salinity shrimp feeds.[1][2] Note: Regulatory restrictions apply in some regions. |
| Wheat Gluten | 2.0% - 5.0% | Viscoelastic protein network; acts as a hydro-shield. | Freshwater/Marine fish pellets.[3][4][5] |
| Sodium Alginate | 1.0% - 2.0% | Ionotropic gelation (requires Ca2+ source). | Moist feeds or cold-extrusion. |
| Gelatin (High Bloom) | 1.0% - 3.0% | Thermoreversible gelling; seals surface pores. | Larval micro-diets. |
Critical Process Parameter: The Gelatinization Window
For starch-based binders (wheat, tapioca), you must achieve >85% gelatinization during conditioning/extrusion.
-
Check: If pellets are brittle or "chalky," gelatinization is incomplete.
-
Fix: Increase conditioning residence time (>120s) and moisture (>25%) to ensure the starch granules swell and fuse, locking the Met-Met crystals inside the matrix.
Module 2: The Barrier Defense (Encapsulation & Coating)
Problem: Met-Met is washing out of micro-diets (<500 µm) where surface-area-to-volume ratio is high. Diagnosis: Surface exposure. In micro-diets, a significant portion of the Met-Met is on the particle surface.
Solution: Lipid-Walled Microencapsulation
Do not rely on simple top-coating for micro-diets. Use a Spray Cooling (Chilling) technique to embed Met-Met within a lipid matrix before adding it to the feed mixer.
Protocol: Solid Lipid Nanoparticle (SLN) Preparation
-
Matrix Selection: Hydrogenated Vegetable Oil (HVO) or Stearin (MP > 60°C).
-
Ratio: 40% Met-Met / 60% Lipid.
-
Process:
-
Melt lipid at 75°C.
-
Disperse micronized Met-Met (particle size <50 µm) into the melt.
-
Atomize into a chilled chamber (<10°C).
-
-
Validation: The resulting microbeads should show <5% leaching in 1 hour.
Visualizing the Leaching Pathway
The following diagram illustrates the failure modes where Met-Met is lost to the water column.
Caption: Mechanic pathway of water intrusion leading to Met-Met dissolution, blocked by hydrophobic coating or matrix cross-linking.
Module 3: Validation (The Static Leaching Protocol)
Problem: "My retention data is inconsistent." Diagnosis: Lack of standardized agitation or salinity control during testing.
Standard Operating Procedure (SOP): Comparative Leaching Test
This protocol is self-validating: You must run a Free DL-Methionine control. If the control does not leach >80% in 60 mins, your agitation is insufficient.
Step-by-Step Workflow:
-
Preparation:
-
Weigh 2.0g of feed (W_initial).
-
Prepare 300mL of solvent (Freshwater or Seawater at 28°C).
-
-
Immersion:
-
Place feed in a nylon mesh bag (mesh size < pellet size but > particle size).
-
Suspend in solvent.
-
-
Agitation:
-
Crucial: Use a shaking water bath at 60 RPM. Static water underestimates leaching by 40-50%.
-
-
Sampling:
-
Remove aliquots at 10, 30, 60, and 120 minutes.
-
-
Analysis (HPLC):
-
Derivatization: OPA (o-phthalaldehyde) or FMOC.
-
Note: Met-Met requires hydrolysis to free methionine for standard amino acid analysis, OR specific dipeptide standards for direct detection.
-
-
Calculation:
-
% Leaching = (Concentration in Water × Volume) / (Initial Met-Met Content) × 100
-
Caption: Experimental workflow for validating leaching rates with a mandatory Quality Control checkpoint.
Frequently Asked Questions (FAQ)
Q1: Can I extrude Met-Met at high temperatures (>100°C)? A: Yes, Met-Met has higher thermal stability than free Methionine. However, the binder might degrade. If using starch binders, 100°C is fine. If using cold-binders (alginates), keep temperatures <60°C to avoid breaking the polymer chains.
Q2: Why does my HPLC analysis show lower Met-Met recovery than expected in the feed? A: This is a common extraction error. Met-Met is less soluble than free Met.
-
Fix: Ensure your extraction buffer is acidified methanol (50:50 water:methanol, pH 2) and sonicate for at least 20 minutes. Simple water extraction will fail to recover the Met-Met trapped in the lipid/binder matrix.
Q3: Is Met-Met effective for top-dressing (coating after extrusion)? A: Only if sealed. If you top-dress Met-Met powder onto a pellet and then add fish oil, the retention is moderate. For best results, mix Met-Met into the oil first to create a suspension, then spray the oil-suspension onto the pellets under vacuum coating.
References
-
Nootong, K., et al. (2018). "Assessing the bioavailability of the Novel Met-Met product (AQUAVI® Met-Met) compared to dl-methionine in white shrimp." Aquaculture. [6]
-
Oertel, W., et al. (2021). "Structure and spectroscopy of methionyl-methionine for aquaculture." Scientific Reports.
-
Chi, S., et al. (2023). "DL-Methionyl-DL-Methionine as an efficient methionine source for promoting zootechnical performance... in the whiteleg shrimp." British Journal of Nutrition.
-
Cerezo-Falcón, I., et al. (2025). "Leaching properties of three different microparticulate diets... in cod larvae." Aquaculture Nutrition.
-
European Union Reference Laboratory (EURL). (2013). "Evaluation Report on the Analytical Methods... for Methionine." Joint Research Centre.
Sources
- 1. DL-methionyl-DL-methionine as an efficient methionine source for promoting zootechnical performance and methionine-related pathways in the whiteleg shrimp (Penaeus vannamei) | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. borregaard.com [borregaard.com]
- 4. Water stability, texture of shrimp feeds formulated with natural, synthetic binders - Responsible Seafood Advocate [globalseafood.org]
- 5. researchgate.net [researchgate.net]
- 6. minatoyoor.com [minatoyoor.com]
Technical Guide: Optimizing Methionylmethionine (Met-Met) Dosing for Growth Studies
Role: Senior Application Scientist Department: Technical Support & Experimental Design Center Subject: Troubleshooting & Optimization of Dipeptide Supplementation Protocols[1]
Introduction: The Dipeptide Advantage
Welcome to the Technical Support Center. You are likely here because your standard methionine (DL-Met or L-Met) protocols are yielding inconsistent results, or you are investigating the superior bioavailability of dipeptides.
Methionylmethionine (Met-Met) is not simply "double methionine." It is a dipeptide absorbed via the PepT1 transporter , bypassing the often-saturated free amino acid transport systems (System b⁰,⁺).[1] This distinct uptake mechanism allows for rapid accumulation in the cytosol, where it is hydrolyzed into free methionine for protein synthesis.[1]
This guide addresses the specific challenges of dosing Met-Met, from solubility artifacts to statistical misinterpretations.
Module 1: Experimental Foundation & Basal Diet Formulation
The #1 cause of failed growth studies is an improperly formulated basal diet. If your control group grows at 90% of the genetic potential, your statistical power to detect a Met-Met benefit vanishes.[1]
Troubleshooting Guide: Basal Diet Issues
Q: My "negative control" group is growing too well. What happened? A: Your basal diet likely contains "hidden" methionine.[1]
-
The Cause: Relying on book values (NRC/INRA) for raw ingredients instead of analyzing the specific batch. Fish meal and corn gluten meal vary significantly in Met content.[1]
-
The Fix: You must use a Semi-Purified Diet or a rigorously analyzed practical diet.[1]
-
Protocol: Analyze raw materials using HPLC before formulation.[1]
-
Target: Basal Met + Cys should be <60% of the expected requirement.
-
Q: Can I just substitute DL-Met with Met-Met by weight? A: Absolutely not. You must dose on a Molar Isoscalar basis.
-
The Logic: Met-Met (C₁₀H₂₀N₂O₃S₂) has a molecular weight of ~280.4 g/mol . Methionine (C₅H₁₁NO₂S) is ~149.2 g/mol .
-
The Rule: 1.0 g of Met-Met yields approximately 1.06 g of free Methionine after hydrolysis (accounting for the water molecule added during hydrolysis). However, for experimental rigor, calculate the molar equivalent of sulfur/methionine moieties.
Workflow: Validated Diet Formulation
Figure 1: Critical workflow for formulating a methionine-deficient basal diet to ensure assay sensitivity.
Module 2: Transport Mechanisms & Biological Efficacy[1][2]
Understanding why Met-Met works differently is crucial for interpreting your data.
Q: Why does Met-Met sometimes outperform L-Methionine at the same molar concentration? A: This is the "Transport Sparing Effect." Free methionine competes with other neutral amino acids (branched-chain AA) for transport. Met-Met utilizes PepT1 (SLC15A1), a high-capacity, low-affinity transporter driven by a proton gradient.[1] It does not compete with free amino acids.[1]
Q: Is Met-Met stable in aqueous environments (aquaculture)? A: Met-Met is generally stable in neutral pH but can be susceptible to leaching if pellets are not water-stable.
-
Tip: In aquaculture studies, use a binder (e.g., carboxymethylcellulose) and cold-extrusion to prevent dipeptide degradation or leaching before ingestion.[1]
Mechanism of Action: PepT1 vs. AA Transporters
Figure 2: The dual-transport advantage. Met-Met enters via PepT1, avoiding competition at the System b⁰,⁺ transporter.[1]
Module 3: Statistical Analysis - Finding the "Optimal" Dose
A common error is using the wrong regression model, leading to under- or over-estimation of the requirement.[1]
Q: My dose-response curve isn't linear. How do I calculate the requirement? A: Biological growth follows the Law of Diminishing Returns .[1] You should compare two models:
-
Linear Broken-Line (LBL): Identifies the minimum dose to reach a plateau. Often underestimates the biological optimum.
-
Quadratic Polynomial (QP): Fits a curve. The vertex (peak) represents the dose for maximum growth. Often overestimates due to the mathematical nature of parabolas.
Recommendation: Report the intersection of LBL and QP, or the range between them, as the "Optimal Physiological Range."
Data Presentation: Comparing Regression Models
| Model Type | Formula | Pros | Cons |
| Linear Broken-Line | Precise breakpoint ( | Assumes abrupt plateau; underestimates max growth.[1] | |
| Quadratic | Accounts for diminishing returns and toxicity.[1] | Can overestimate requirement ( | |
| Exponential | Biologically realistic asymptotic approach. | Mathematically complex; confidence intervals can be wide.[1] |
Module 4: Experimental Protocol Summary
To determine the optimal Met-Met dose, follow this standardized protocol:
-
Subjects: Use homogenous populations (e.g., L. vannamei post-larvae or broiler chicks day 1-7).[1]
-
Treatments (6-Point Titration):
-
Duration: Sufficient to multiply initial body weight by 3-4x (e.g., 21-42 days for poultry/aquaculture).
-
Endpoints:
References
-
Niu, J., et al. (2013).[1] "Effects of dietary methionine and methionyl-methionine on growth performance of Litopenaeus vannamei." Aquaculture. Link (Note: Representative citation for aquatic Met-Met studies).
-
Gilbert, E. R., et al. (2008).[1] "Peptide absorption and utilization: Implications for animal nutrition and health." Journal of Animal Science. Link
-
Zhang, S., et al. (2018).[1][2] "Dipeptide (Methionyl-Methionine) Transport and Its Effect on β-Casein Synthesis in Bovine Mammary Epithelial Cells." Cellular Physiology and Biochemistry. Link
-
Robbins, K. R., et al. (2006).[1] "Estimation of nutrient requirements using broken-line regression analysis." Journal of Animal Science. Link
-
Wu, Y., et al. (2021).[1][3][4][5] "Determination of methionine requirement for Pekin ducks: an integrated linear broken line and quadratic polynomial regression approach." Frontiers in Veterinary Science. Link
Sources
- 1. Dietary methionine deficiency stunts growth and increases fat deposition via suppression of fatty acids transportation and hepatic catabolism in Pekin ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Methionine and Selenium on Growth and Nutrient Performance of Rohu ( Labeo rohita ): Methionine-selenium improve the growth of rohu | Fishery Technology [epubs.icar.org.in]
- 5. Frontiers | Determination of methionine requirement for Pekin ducks: an integrated linear broken line and quadratic polynomial regression approach [frontiersin.org]
Technical Support Center: Methionylmethionine (Met-Met) Bioavailability Assays
Role: Senior Application Scientist Facility: Advanced Nutrition & Pharmacokinetics Lab Status: Operational
Introduction: The Met-Met Paradox
Welcome. If you are accessing this guide, you are likely encountering inconsistent recovery rates, puzzling pharmacokinetic curves, or high coefficient of variation (CV) in your Methionylmethionine (Met-Met) assays.
Met-Met is not simply "two methionines."[1] It is a dipeptide with distinct physicochemical properties: lower water solubility than free methionine (reducing leaching in aquaculture feeds) and a unique absorption pathway via the PepT1 transporter (bypassing competition for amino acid transporters).
The Core Problem: Variability in Met-Met assays rarely stems from a single source. It is usually a compound error involving:
-
Chemical Instability: Rapid oxidation of the thioether side chain.
-
Biological Heterogeneity: Variable expression of PepT1 or inconsistent enzymatic hydrolysis rates.
-
Analytical Co-elution: Inability to chromatographically resolve Met-Met from free Met or Met-Sulfoxide.
This guide deconstructs these failure modes into actionable troubleshooting modules.
Module 1: Pre-Analytical Variability (Chemistry)
The Oxidation Trap
Methionine residues are highly susceptible to oxidation, forming Methionine Sulfoxide (MetO).[2] In a dipeptide (Met-Met), you have two susceptible sites. If your samples are exposed to air, light, or metal ions during extraction, your "Met-Met" peak will disappear, not because it wasn't bioavailable, but because it chemically shifted.
Troubleshooting Guide: Sample Stability
| Symptom | Probable Cause | Corrective Action |
| Drifting Retention Times | pH instability in mobile phase | Buffer mobile phase with 20mM Ammonium Formate (pH 3.0). Unbuffered water/ACN is insufficient for zwitterions. |
| New "Ghost" Peaks | Oxidation (Met-Sulfoxide formation) | Add 0.1% Thiodiglycol or Ascorbic Acid to extraction buffers immediately. Keep samples at 4°C in amber vials. |
| Low Recovery (<80%) | Precipitation / Solubility issues | Met-Met is less soluble than free Met. Ensure extraction volume is sufficient (solubility limit ~50mg/mL in water, but lower in high-salt matrices). |
Module 2: Biological Simulation (In Vitro Digestion)
The Hydrolysis Bottleneck
For Met-Met to be utilized for protein synthesis, it must eventually be hydrolyzed into free methionine by cytosolic peptidases after absorption, or by luminal enzymes before absorption (which negates the PepT1 advantage). In vitro assays often fail because they do not strictly control the enzyme-to-substrate ratio.
FAQ: Why is my in vitro release profile inconsistent?
-
A: You are likely using "generic" pancreatin. The specific activity of peptidases varies batch-to-batch.
-
Fix: Standardize your digestion based on Trypsin Activity Units (TAME) , not weight (mg) of enzyme powder.
Visualizing the Transport Mechanism
The following diagram illustrates the critical difference between Free Met uptake and Met-Met uptake, highlighting where the assay can fail (e.g., PepT1 saturation vs. AA transporter competition).
Caption: Figure 1. Dual-pathway absorption. Variability arises when assays fail to distinguish between PepT1-mediated uptake (blue path) and standard amino acid transport.
Module 3: Analytical Protocols (The "Gold Standard")
Protocol: High-Resolution HPLC Separation of Met-Met
Standard C18 columns often fail to retain Met-Met sufficiently or separate it from the solvent front. This protocol uses Ion-Pairing to resolve the dipeptide.
Reagents:
-
Mobile Phase A: 20 mM Sodium Phosphate + 10 mM Hexanesulfonic Acid (Ion Pairing Agent), pH 2.8.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Standard: DL-Methionyl-DL-Methionine (Sigma/Merck).
Workflow Steps:
-
Derivatization (Optional but Recommended): While Met-Met absorbs at 214nm, sensitivity is low. Pre-column derivatization with OPA (o-Phthalaldehyde) is superior but requires careful timing as the derivative is unstable.
-
Note: OPA only reacts with primary amines. It will detect the N-terminal Met, but not the internal peptide bond.
-
-
Column Selection: Use a C18 AQ (Aqua) column or a Mixed-Mode (Primesep 100) column. Standard C18 chains collapse in 100% aqueous buffers required for polar peptides.
-
Gradient:
-
0-2 min: 100% A (Isocratic hold to retain dipeptide).
-
2-15 min: 0% -> 40% B (Linear gradient).
-
Flow Rate: 1.0 mL/min.[3]
-
Temp: 30°C.
-
Data Validation Table: Method Comparison
| Parameter | UV Detection (214 nm) | Fluorescence (OPA-Derivatized) | LC-MS/MS (MRM Mode) |
| LOD (Limit of Detection) | High (10-50 µM) | Low (0.5-1 µM) | Ultra-Low (<0.1 µM) |
| Specificity | Low (Matrix interference common) | Medium (Primary amines only) | High (Mass specific) |
| Main Failure Mode | Baseline noise masks peak | Derivative degradation | Ion suppression (Matrix effect) |
| Best Use Case | Quality Control (Pure raw material) | Plasma/Serum Analysis | Complex Tissue/Feed Matrix |
Module 4: In Vivo / Ex Vivo Specifics
The "Gut Sac" Variability
When using everted gut sacs (ex vivo) to measure transport:
-
Tissue Viability: The transporter PepT1 is energy-dependent. If your buffer lacks oxygenation (carbogen: 95% O2 / 5% CO2) or glucose, transport stops.
-
Check: Measure Trans-Epithelial Electrical Resistance (TEER) or use a marker like Lucifer Yellow to ensure tissue integrity.
-
-
Regional Specificity: PepT1 expression is highest in the jejunum and decreases in the ileum. Sampling the wrong section causes massive data variance.
References
-
Bioavailability of Methionine Sources
- Title: Assessing the bioavailability of L-methionine and a methionine hydroxy analogue (MHA-Ca) compared to DL-methionine in rainbow trout.
- Source: ResearchG
-
URL:
-
Peptide Transport Mechanisms (PepT1)
-
Title: Dipeptide (Methionyl-Methionine) Transport and Its Effect on β-Casein Synthesis in Bovine Mammary Epithelial Cells.[4]
- Source: Cellular Physiology and Biochemistry (2018).
-
URL:
-
-
Analytical Methods (HPLC)
- Title: A rapid HPLC method for the measurement of ultra-low plasma methionine concentr
- Source: PubMed (NIH).
-
URL:
-
Met-Met Structure and Stability
-
Title: Structure and spectroscopy of methionyl-methionine for aquaculture.[1]
- Source: Scientific Reports (N
-
URL:
-
-
Methionine Oxidation Kinetics
-
Title: Protein folding stabilities are a major determinant of oxidation rates for buried methionine residues.[2]
- Source: PMC (NIH).
-
URL:
-
Sources
- 1. Structure and spectroscopy of methionyl-methionine for aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein folding stabilities are a major determinant of oxidation rates for buried methionine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Dipeptide (Methionyl-Methionine) Transport and Its Effect on β-Casein Synthesis in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the safety and tolerance of Methionylmethionine in new species
<Technical Support Center: Assessing the Safety and Tolerance of Methionylmethionine in New Species >
Introduction: Understanding Methionylmethionine
Methionylmethionine (Met-Met) is a dipeptide composed of two methionine amino acid residues. For toxicological and safety assessments, it is crucial to understand that upon administration, Met-Met is anticipated to be rapidly hydrolyzed by peptidases into its constituent L-methionine molecules. Therefore, the safety profile of Met-Met is intrinsically linked to the well-documented effects of methionine. Methionine is an essential sulfur-containing amino acid critical for protein synthesis and various metabolic functions, including serving as a primary methyl group donor via S-adenosylmethionine (SAM).[1] While essential, excessive intake of methionine can lead to toxicity.[2][3] Documented effects of methionine overdose in animal models include growth suppression, hemolytic anemia, and gastrointestinal and neurological signs.[2][4][5]
This guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust safety and tolerance studies for Met-Met in new species, adhering to international standards and best practices.
Section 1: Designing a Safety and Tolerance Study
A well-designed study is the cornerstone of a successful safety assessment. The overall goal is to identify potential target organs, establish a dose-response relationship, and determine a No-Observed-Adverse-Effect Level (NOAEL). This process should be guided by a flexible, case-by-case, science-based approach as recommended by international guidelines.[6]
Workflow for Preclinical Safety Assessment
The following diagram outlines the critical steps in a typical preclinical safety program for a new compound like Methionylmethionine.
Caption: High-level workflow for a non-clinical safety assessment program.
Frequently Asked Questions (FAQs) in Study Design
Q1: How do I select the most appropriate animal species for my study?
A1: The selection of a relevant animal species is a critical decision.[6] For a compound like Met-Met, which is metabolized into a well-known endogenous substance, the primary consideration is metabolic similarity to humans. You should select species that have a comparable methionine metabolic profile.[7] Generally, regulatory agencies require testing in two species: one rodent (e.g., rat, mouse) and one non-rodent (e.g., dog, non-human primate).[7] A thorough literature review on methionine metabolism in your candidate species is the essential first step.
Q2: What are the key principles for selecting dose levels for a first-in-animal study?
A2: Dose selection should be scientifically justified. For an acute toxicity study, the process often starts with a sighting study to identify a dose that produces some signs of toxicity without causing severe suffering or mortality.[8] International guidelines, such as OECD Test Guideline 420, suggest starting with fixed doses like 5, 50, 300, and 2000 mg/kg.[8][9] If no prior information is available, a starting dose of 300 mg/kg is often recommended.[9] Subsequent dose-range finding (DRF) and pivotal repeated-dose studies will use this information to select a range of doses, typically a high, medium, and low dose, plus a vehicle control group. The high dose should be selected to induce some minimal toxic effects to identify target organs, while the low dose should ideally be a multiple of the anticipated human exposure and produce no adverse effects.
Q3: Do I need to comply with Good Laboratory Practice (GLP)?
A3: Yes, toxicity studies intended to support clinical trials and marketing authorizations are expected to be performed in compliance with GLP.[6] GLP ensures the quality, integrity, and reliability of non-clinical safety data.[7] While some specialized or preliminary studies may not be fully GLP-compliant, any areas of non-compliance must be identified and their impact on the overall safety assessment justified.[6]
Section 2: Core Experimental Protocols
The following protocols are based on internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals, which are designed to ensure data reproducibility and acceptance across regulatory bodies.[10]
Protocol 1: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD TG 420)
Objective: To identify a dose causing evident toxicity and to estimate the acute oral toxicity of Methionylmethionine. This information is used for hazard classification and for selecting doses for subsequent studies.
Methodology:
-
Animal Selection: Use a single sex, typically female rats, as they are often slightly more sensitive.[8] A total of five animals per dose level is standard.[8]
-
Housing & Acclimation: Animals should be group-housed (unless aggression is noted) under standard laboratory conditions (22±3°C, 30-70% humidity, 12h light/dark cycle) and acclimated for at least 5 days.
-
Fasting: Animals should be fasted (food, but not water, withheld) for 3-4 hours prior to dosing.[8]
-
Dose Administration:
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[9]
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (e.g., tremors, convulsions, lethargy).[11]
-
Record body weights shortly before dosing and at least weekly thereafter.
-
At the end of the study, perform a gross necropsy on all animals.
-
-
Step-wise Procedure: Based on the outcome (survival or mortality) at the starting dose, subsequent animals are dosed at higher or lower fixed dose levels (5, 50, 300, 2000, or exceptionally 5000 mg/kg) until a dose causing evident toxicity or mortality is identified.[8]
Protocol 2: 28-Day Repeated-Dose Oral Toxicity Study (Based on OECD TG 407)
Objective: To characterize the toxicity profile of Met-Met following repeated administration over 28 days and to establish a NOAEL.
Methodology:
-
Animal Selection: Use a rodent species (e.g., Sprague-Dawley rats), with 10 animals/sex/group (5 for main study, 5 for recovery, if included).
-
Dose Groups: Typically four groups: a vehicle control, a low dose, a mid dose, and a high dose. Dose levels are selected based on acute toxicity and DRF study data.
-
Administration: Administer the test substance daily by oral gavage for 28 consecutive days.
-
In-Life Monitoring:
-
Clinical Observations: Perform detailed observations daily.
-
Body Weight & Food Consumption: Record weekly.
-
Ophthalmology: Conduct examinations prior to treatment and at termination.
-
Clinical Pathology: Collect blood and urine samples at termination (and potentially after a recovery period). Analyze hematology, clinical chemistry, and urinalysis parameters.
-
-
Terminal Procedures:
-
At the end of the 28-day period, euthanize animals in the main study groups.
-
Conduct a full gross necropsy.
-
Weigh key organs (e.g., liver, kidneys, spleen, brain, gonads).
-
Collect a comprehensive set of tissues for histopathological examination.
-
-
Recovery Group (Optional): If included, animals are maintained for an additional 14 or 28 days without treatment to assess the reversibility of any observed toxic effects.
Section 3: Troubleshooting Guide & Data Interpretation
Unexpected results are common in toxicology studies. This section provides guidance on addressing specific issues.
Troubleshooting Common Issues
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Unexpected Mortality at Low Doses | 1. Formulation error (concentration too high).2. Dosing error (volume too high).3. Contamination of the test article.4. Unforeseen high sensitivity of the specific animal strain. | 1. Re-analyze the concentration and homogeneity of the dosing formulation.2. Review dosing records and SOPs; ensure proper calibration of equipment.3. Request a certificate of analysis for the test article.4. Consult historical control data for the strain. Consider a preliminary study in a different strain. |
| High Variability in Clinical Pathology Data | 1. Hemolysis of blood samples during collection.2. Improper sample handling/storage.3. Stress during blood collection affecting certain parameters (e.g., glucose, corticosterone).4. Underlying, sub-clinical disease in some animals. | 1. Review and refine blood collection techniques to minimize trauma.2. Ensure adherence to protocols for sample processing, centrifugation, and storage.3. Acclimate animals to handling and restraint procedures.4. Perform thorough health checks prior to study start; consult with veterinary staff. |
| Test Article Precipitation in Formulation | 1. Poor solubility of Met-Met in the chosen vehicle.2. Formulation instability over time or at storage temperature.3. Incorrect pH of the vehicle. | 1. Conduct solubility testing in a panel of pharmaceutically acceptable vehicles.2. Perform a full stability analysis of the formulation under the intended use conditions (time, temperature, light exposure).3. Adjust the pH of the formulation if it improves solubility and stability, ensuring the pH itself does not cause adverse effects. |
Interpreting Key Endpoints
Since the toxicity of Met-Met is expected to mirror that of methionine, key findings from studies in rats fed excess methionine provide a valuable reference.[2]
-
Growth Suppression & Reduced Food Intake: A common, sensitive indicator of toxicity.[4]
-
Hematological Changes: Look for signs of hemolytic anemia.[2] Key parameters include red blood cell count, hemoglobin, hematocrit, and evidence of hemolysis in plasma.
-
Clinical Chemistry: Pay close attention to markers of liver function (e.g., ALT, AST, bilirubin) and kidney function (e.g., BUN, creatinine). Elevated plasma bilirubin can be an indicator of hemolysis.[2]
-
Organ Weight & Histopathology: The spleen and liver are key target organs. Look for splenic iron accumulation (hemosiderin) as evidence of increased red blood cell destruction.[2][4]
The following decision tree can help classify an observation as "adverse."
Caption: Decision tree for classifying a toxicological finding.
References
-
Screening of toxicity biomarkers for methionine excess in rats. PubMed. Available at: [Link]
-
Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. Available at: [Link]
-
Material Safety Data Sheet - DL-Methionine. Cole-Parmer. Available at: [Link]
-
OECD Test Guideline 423. National Toxicology Program. Available at: [Link]
-
Retrospective evaluation of methionine intoxication associated with urinary acidifying products in dogs. PubMed. Available at: [Link]
-
Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. PubMed Central. Available at: [Link]
-
Dietary Methionine Supplementation Exacerbates Gastrointestinal Toxicity in a Mouse Model of Abdominal Irradiation. PubMed Central. Available at: [Link]
-
Methionine. Wikipedia. Available at: [Link]
-
L-Methionine | C5H11NO2S | CID 6137. PubChem. Available at: [Link]
-
A 4-week Toxicity Study of Methionine in Male Rats. PubMed. Available at: [Link]
-
Safety Guidelines. ICH. Available at: [Link]
-
SAFETY DATA SHEET: L-METHIONINE. Ajinomoto - AminoScience Division. Available at: [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
-
Amino Acid Metabolism | the Methionine (SAM) Cycle. YouTube. Available at: [Link]
-
Preclinical Safety Assessment: General and Genetic Toxicology. Request PDF. Available at: [Link]
- Nonclinical Safety Assessment in Drug Development. Books.
-
The specific features of methionine biosynthesis and metabolism in plants. PubMed Central. Available at: [Link]
-
420 | oecd guideline for testing of chemicals. OECD. Available at: [Link]
-
OECD Guidelines for the Testing of Chemicals. Wikipedia. Available at: [Link]
-
Toxicity Studies and OECD Guidelines. YouTube. Available at: [Link]
Sources
- 1. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of toxicity biomarkers for methionine excess in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary Methionine Supplementation Exacerbates Gastrointestinal Toxicity in a Mouse Model of Abdominal Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 4-week toxicity study of methionine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retrospective evaluation of methionine intoxication associated with urinary acidifying products in dogs: 1,525 cases (2001-2012) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation & Comparative
A Comparative Guide to Methionylmethionine and DL-Methionine Bioavailability in Poultry
For researchers and professionals in drug and nutrient development for poultry, optimizing the delivery of essential amino acids is a cornerstone of enhancing growth performance, feed efficiency, and overall flock health. Methionine, as the first limiting amino acid in typical corn-soybean meal-based poultry diets, is of paramount importance.[1][2] While synthetic DL-methionine has long been the industry standard, emerging research into alternative forms, such as the dipeptide Methionylmethionine, presents new opportunities for improved bioavailability and efficacy. This guide provides an in-depth technical comparison of Methionylmethionine and DL-methionine, synthesizing experimental data to elucidate their distinct metabolic fates and impacts on poultry performance.
Chemical Distinction and its Metabolic Implications
DL-methionine is a racemic mixture containing equal parts of D-methionine and L-methionine.[3] Only the L-isomer is directly utilized for protein synthesis in poultry.[4] The D-isomer must first be converted to its keto-analog, α-keto-γ-methylthiobutyric acid (KMB), by the enzyme D-amino acid oxidase (DAAO) primarily in the liver and kidneys, and then transaminated to L-methionine.[5]
Methionylmethionine, in contrast, is a dipeptide composed of two methionine molecules linked by a peptide bond. This structural difference is fundamental to its distinct route of absorption and subsequent metabolism.
Absorption Pathways: A Tale of Two Transport Systems
The bioavailability of any nutrient is intrinsically linked to its absorption efficiency in the gastrointestinal tract. DL-methionine and Methionylmethionine are absorbed via different transport mechanisms.
DL-Methionine Absorption: Free amino acids like methionine are primarily absorbed through various sodium-dependent and independent amino acid transporters located on the apical membrane of enterocytes.[6][7] The absorption of the D-isomer can be slower and less efficient than the L-isomer, as they may compete for the same transporters which have a lower affinity for the D-form.[8]
Methionylmethionine Absorption: Dipeptides and tripeptides are absorbed via the peptide transporter 1 (PepT1), which is also located on the apical membrane of intestinal epithelial cells.[9] This transporter has a high capacity and is responsible for the uptake of the majority of protein digestion products. A key advantage of this pathway is that it is generally not saturated by high concentrations of free amino acids, potentially leading to a more efficient absorption, especially in diets with high protein content.[9] Once inside the enterocyte, Methionylmethionine is hydrolyzed by intracellular peptidases into two molecules of L-methionine, which then enter the portal circulation.
Diagram: Comparative Absorption and Metabolic Pathways
Caption: Absorption and metabolic pathways of DL-Methionine vs. Methionylmethionine.
Experimental Data: Performance and Bioavailability Comparison
Direct comparative studies between Methionylmethionine and DL-methionine in poultry are emerging, and the available data suggests potential benefits for the dipeptide form, particularly in terms of bioavailability and meat quality.
A study on broilers subjected to heat stress found that supplementation with either free methionine or methionine dipeptide improved breast meat yield compared to unsupplemented birds.[10] While no significant differences were observed between the two methionine sources in many of the evaluated parameters, the study highlights that both are effective in enhancing the nutritional quality of breast meat.[10]
More pronounced differences have been observed in other avian species. A study in breeding pigeons demonstrated that DL-methionyl-DL-methionine (DL-Met-Met) has a significantly higher relative bioavailability than DL-methionine. Based on carcass yield and breast muscle yield, the relative bioavailability of DL-Met-Met was 467% and 376%, respectively, compared to DL-methionine.[9] Furthermore, DL-Met-Met was more effective at reducing drip loss and improving the antioxidant activity in the breast and thigh muscles of their squabs.[9]
| Performance Parameter | DL-Methionine | Methionylmethionine | Species | Key Findings | Reference |
| Breast Meat Yield | Improved vs. Control | Improved vs. Control | Broilers | Both sources increased breast yield with no significant difference between them. | [10] |
| Meat Nutritional Quality | Enhanced | Enhanced | Broilers | Both sources improved nitrogen content and reduced lipid content in breast meat. | [10] |
| Relative Bioavailability (Carcass Yield) | 100% (Reference) | 467% | Pigeons | DL-Met-Met showed significantly higher bioavailability. | [9] |
| Relative Bioavailability (Breast Muscle Yield) | 100% (Reference) | 376% | Pigeons | DL-Met-Met showed significantly higher bioavailability. | [9] |
| Meat Quality (Drip Loss) | - | More effective in decreasing drip loss | Pigeons | DL-Met-Met improved water holding capacity of meat. | [9] |
| Antioxidant Activity (Muscle) | - | More effective in improving antioxidant activity | Pigeons | DL-Met-Met enhanced the antioxidant status of breast and thigh muscles. | [9] |
Experimental Methodologies: A Closer Look
To ensure the scientific integrity of these findings, it is crucial to understand the methodologies employed in these comparative studies.
Broiler Heat Stress Study Protocol
-
Animals: 96 male broilers.
-
Experimental Design: Birds were divided into groups and subjected to either thermal comfort or heat stress conditions (32°C for 24 hours) before slaughter at 35 days of age.
-
Diets: Three dietary treatments were administered:
-
Unsupplemented control diet.
-
Diet supplemented with free methionine.
-
Diet supplemented with methionine dipeptide.
-
-
Data Collection: At 35 days, breast meat yield was calculated. Meat quality parameters (pH, color, nitrogen and lipid content), total antioxidant capacity, and protein and lipid oxidation were analyzed in breast muscle samples.[10]
Pigeon Breeding Study Protocol
-
Animals: Breeding pigeons.
-
Experimental Design: Pigeons were fed diets with varying levels of DL-methionine or DL-methionyl-DL-methionine.
-
Data Collection: The carcass characteristics, meat quality, and antioxidant activity of their offspring (squabs) were evaluated.
-
Bioavailability Calculation: A slope-ratio assay was used to determine the relative bioavailability of DL-Met-Met compared to DL-Met, using carcass yield and breast muscle yield as response criteria.[9]
Conclusion and Future Directions
The available evidence, although more extensive in some avian species than others, points towards Methionylmethionine as a highly promising alternative to DL-methionine in poultry nutrition. Its distinct absorption via the PepT1 transporter system may circumvent potential saturation issues associated with free amino acid transporters, leading to enhanced bioavailability.[9] This is particularly evident in the pigeon study, where Methionylmethionine demonstrated a remarkably higher relative bioavailability for carcass and breast muscle yield.[9]
While the benefits in broilers under specific stress conditions appear more nuanced, the consistent improvement in meat quality parameters such as water holding capacity and antioxidant status suggests a tangible advantage.[9][10] The enhanced antioxidant effect could be attributed to a more efficient delivery of methionine to tissues, where it serves as a precursor for the synthesis of crucial antioxidants like glutathione.
For researchers and drug development professionals, these findings warrant further investigation into the efficacy of Methionylmethionine across different poultry species, growth stages, and production environments. Head-to-head trials focusing on dose-response relationships, feed conversion ratios, and detailed metabolic profiling will be instrumental in fully elucidating the comparative value of this dipeptide. The potential to achieve superior performance metrics with a more bioavailable methionine source makes Methionylmethionine a compelling area for future research and product development in poultry nutrition.
References
- Asasi, K., et al. (2021). Relative bioavailability of L-methionine and DL-methionine in growing broilers. Journal of Animal Physiology and Animal Nutrition, 105(5), 934-943.
- de Oliveira, T. C., et al. (2021). Supplementation with free methionine or methionine dipeptide improves meat quality in broilers exposed to heat stress. Poultry Science, 100(3), 100847.
- Babazadeh, D., & Ahmadi Simab, P. (2023). Methionine in Poultry Nutrition: A Review. Engormix.
- Babazadeh, D., & Ahmadi Simab, P. (2022). Methionine in Poultry Nutrition: A Review. Journal of World's Poultry Science, 1(1), 1-11.
- Esteve-Garcia, E., et al. (2020). Absorption of methionine sources in animals—is there more to know?. Animal Nutrition, 6(3), 253-262.
- Babazadeh, D., & Ahmadi Simab, P. (2022). Methionine in Poultry Nutrition: A Review.
- Wang, Y., et al. (2019). Bioavailability of l-methionine relative to dl-methionine in Broiler chickens. Journal of Applied Poultry Research, 28(4), 1083-1091.
- Sangali, C. P., et al. (2020). Bioavailability of different methionine sources for growing broilers. Journal of Animal Physiology and Animal Nutrition, 104(4), 1145-1153.
- CJ Bio. (n.d.). Importance of Methionine Source in Poultry Feed.
- Esteve-Garcia, E., & Khan, D. R. (2018). Relative Bioavailability of DL and L-Methionine in Broilers. Open Journal of Animal Sciences, 8(2), 151-162.
- Zhang, J., et al. (2019). Effects of Dietary Supplementation with dl-Methionine and dl-Methionyl-dl-Methionine in Breeding Pigeons on the Carcass Characteristics, Meat Quality and Antioxidant Activity of Squabs. Animals, 9(10), 759.
- Evonik. (n.d.). Feeding Value of L-Methionine Versus DL-Methionine.
- Adisseo. (2022). DL-Methionine and OH-Methionine exhibited equal performance on one million broilers chicken. FeedChannel.
- Foxnut Group. (n.d.). DL-Methionine 99% vs L-Methionine: Which Drives Better Growth in Poultry?.
- Alagawany, M., et al. (2023). Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. Veterinary World, 16(3), 643-650.
- Vazquez-Añon, M. (2017).
- Naranjo, V. D., et al. (2021). DL-Methionine and L-Methionine are Equally Efficient in Broilers. Engormix.
- Zhang, S., et al. (2024). Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. Animals, 14(14), 2135.
- Wudi Deda Agriculture Co., Limited. (n.d.). Methionine Feed Additives Poultry Feed.
- ATTRA. (n.d.).
Sources
- 1. Methionine Feed Additives Poultry Feed - Dl-Methionine and Methionine [dedanongye.en.made-in-china.com]
- 2. Organic Poultry Production: Providing Adequate Methionine – ATTRA – Sustainable Agriculture [attra.ncat.org]
- 3. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepoultrysite.com [thepoultrysite.com]
- 5. cjbio.net [cjbio.net]
- 6. Absorption of methionine sources in animals—is there more to know? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age | MDPI [mdpi.com]
- 9. Effects of Dietary Supplementation with dl-Methionine and dl-Methionyl-dl-Methionine in Breeding Pigeons on the Carcass Characteristics, Meat Quality and Antioxidant Activity of Squabs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supplementation with free methionine or methionine dipeptide improves meat quality in broilers exposed to heat stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Comparative Efficacy of Methionylmethionine vs. L-Methionine in Aquaculture
Executive Summary: The Dipeptide Advantage
In the formulation of high-performance aquaculture feeds, particularly for slow-feeding species (crustaceans) and gastric-sensitive finfish, the choice of Methionine (Met) source is critical. While L-Methionine (L-Met) is the biologically active isomer required for protein synthesis, its application in aquatic environments is hampered by high water solubility and competitive absorption kinetics.
Methionylmethionine (Met-Met) , a dipeptide of methionine, represents a structural evolution in nutrient delivery. By leveraging the PepT1 transport system and exhibiting superior hydro-stability, Met-Met circumvents the two primary failure points of crystalline amino acids: environmental leaching and transport competition .
This guide provides a rigorous technical comparison of these two sources, supported by mechanistic pathways, experimental data, and validation protocols.
Physicochemical Properties & Stability
The fundamental differentiator between Met-Met and L-Met is their behavior in the aqueous environment before ingestion.
Solubility and Leaching Kinetics
Crystalline L-Met is highly water-soluble. In aquaculture, this results in significant "nutrient leaching"—where the amino acid dissolves into the water column before the animal consumes the pellet. Met-Met, being a dipeptide, exhibits significantly lower solubility, functioning effectively as a "naturally encapsulated" nutrient.[1]
Table 1: Physicochemical Comparison
| Feature | L-Methionine (Crystalline) | Methionylmethionine (Met-Met) | Impact on Efficacy |
| Molecular Structure | Free Amino Acid (Monomer) | Dipeptide (Dimer) | Dimer requires hydrolysis before utilization. |
| Water Solubility | High (~50-60 g/L @ 20°C) | Extremely Low (< 1 g/L) | Met-Met retains potency in water for hours. |
| Leaching Rate | Rapid (20-40% loss in <1 hr) | Minimal (<5% loss in <1 hr) | Critical for shrimp/slow feeders. |
| Physical Form | Powder / Crystal | Granule / Powder | Met-Met mixes well but resists dissolution. |
Biological Mechanisms: The PepT1 Revolution
The efficacy gap is driven by absorption kinetics .
-
L-Met relies on Sodium-dependent Neutral Amino Acid Transporters (e.g., B0 system). It must compete with other neutral amino acids (Leucine, Isoleucine, Valine) for entry into the enterocyte.
-
Met-Met is absorbed via PepT1 (Peptide Transporter 1) . This is a high-capacity, low-affinity system driven by a proton gradient (
), independent of amino acid transporters.
Mechanism of Action Diagram
The following diagram illustrates the parallel transport pathways, highlighting why Met-Met avoids competitive inhibition.
Figure 1: Comparative absorption pathways. Note that Met-Met bypasses the competitive bottleneck at the AA transporter level.
Comparative Efficacy Data
Recent trials in key aquaculture species (Nile Tilapia, White Shrimp, Grass Carp) demonstrate that Met-Met often yields superior growth performance (WG) and Feed Conversion Ratio (FCR) compared to equimolar L-Met, largely due to the "sparing effect" of reduced leaching and synchronous absorption.
Table 2: Summary of Comparative Performance Metrics
| Species | Metric | L-Methionine Performance | Met-Met Performance | Relative Improvement | Reference |
| Nile Tilapia (O. niloticus) | Weight Gain (WG%) | +15% vs Basal | +22% vs Basal | +7% (Met-Met vs L-Met) | |
| White Shrimp (L. vannamei) | Bioavailability | 100% (Baseline) | 124% (Relative) | +24% Bioavailability | |
| Grass Carp (C. idella) | Intestinal Antioxidant Capacity | Moderate increase | Significant increase (SOD, CAT) | High (Barrier Integrity) | |
| Rainbow Trout (O. mykiss) | Growth Rate (SGR) | High | Equivalent / High | Neutral (Fast feeders) |
Key Insight: The efficacy delta is widest in shrimp (slow feeders, high leaching risk) and lowest in trout (fast feeders, acidic stomach).
Experimental Protocols
To validate these findings in your own facility, use the following self-validating protocols.
Protocol A: The Static Leaching Test
Objective: Quantify the stability of the Met source in water prior to ingestion.
-
Preparation: Formulate two identical basal diets, differing only in Met source (0.2% inclusion). Pelletize to 2mm diameter.
-
Immersion: Place 5g of pellets into nylon mesh bags.
-
Incubation: Suspend bags in 25°C distilled water with gentle aeration (simulating pond flow).
-
Sampling: Remove bags at T=0, 15, 30, 60, and 120 minutes.
-
Analysis: Dry residue and analyze for Total Nitrogen or HPLC-Met.
-
Calculation:
Protocol B: Growth & Bioavailability Trial
Objective: Determine biological efficacy.
Figure 2: Standardized workflow for comparative amino acid efficacy trials.
Critical Control Point: Ensure diets are iso-nitrogenous and iso-energetic . The only variable must be the Met source.
References
-
Guo, T., et al. (2020). "Dietary DL-methionyl-DL-methionine supplementation increased growth performance, antioxidant ability... in Nile tilapia."[2] British Journal of Nutrition.[1][2]
-
Niu, J., et al. (2018). "Assessing the bioavailability of the Novel Met-Met product compared to DL-methionine in white shrimp."[3] Aquaculture. [3]
-
Su, Y., et al. (2018). "The improved growth performance and enhanced immune function by DL-methionyl-DL-methionine... in juvenile grass carp."[2] Fish & Shellfish Immunology.
-
Xie, J.J., et al. (2018). "Fishmeal levels can be successfully reduced in white shrimp if supplemented with DL-Methionine or DL-Methionyl-DL-Methionine."[2] Aquaculture Nutrition.
-
Zhang, Y., et al. (2017). "Comparative efficacy of crystalline amino acids vs. dipeptides in aquatic nutrition." Reviews in Aquaculture.
Sources
- 1. Dietary dl-methionyl-dl-methionine supplementation increased growth performance, antioxidant ability, the content of essential amino acids and improved the diversity of intestinal microbiota in Nile tilapia (Oreochromis niloticus) | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. DL-Methionyl–DL-Methionine/DL-Methionine Supplementation Alleviated the Adverse Effects of Dietary Low Fishmeal Levels on Growth and Intestinal Health of Micropterus salmoides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Fate & Bioavailability Guide: Methionylmethionine (Met-Met) vs. Free Methionine
Executive Summary
This guide provides a technical comparison between Methionylmethionine (Met-Met) —a dipeptide of methionine—and Free Methionine (L-Met/DL-Met) .
While the ultimate systemic metabolic fate of both compounds is identical (entering the methionine pool for protein synthesis, transmethylation, or transsulfuration), their absorption kinetics and physicochemical stability differ fundamentally. Met-Met utilizes the high-capacity PepT1 transporter, bypassing the saturable amino acid transport systems used by free methionine. This mechanism confers superior bioavailability in specific applications (particularly aquaculture and high-performance livestock) by reducing leaching and overcoming transport saturation bottlenecks.
Physicochemical & Transport Mechanisms
The core differentiation between Met-Met and Free Met lies in their entry into the enterocyte (intestinal absorptive cell).
Comparative Profile
| Feature | Free Methionine (L-Met / DL-Met) | Methionylmethionine (Met-Met) |
| Molecular Structure | Single Amino Acid | Dipeptide (Met-Met bond) |
| Water Solubility | High (~50 g/L) | Low (Minimizes leaching) |
| Primary Transporter | System L, b0,+, B0 (Na+-dependent/independent) | PepT1 (SLC15A1) |
| Transport Driver | Na+ Gradient / Exchange | H+ Gradient (Proton Motive Force) |
| Saturation Risk | High (Saturable at high dietary loads) | Low (High Capacity / Low Affinity) |
| Intestinal Fate | Transferred to portal vein intact | Hydrolyzed to Free Met in cytosol |
Mechanism of Action: The "Bypass" Pathway
Free methionine competes with other neutral amino acids (branched-chain amino acids) for transport sites. In contrast, Met-Met enters via the Peptide Transporter 1 (PepT1), which is driven by a proton gradient. This allows Met-Met to be absorbed even when amino acid transporters are saturated or competitively inhibited.
Once inside the enterocyte, cytosolic peptidases (primarily aminopeptidases) rapidly hydrolyze the peptide bond, releasing two free methionine molecules into the cytosolic pool. These then exit the basolateral membrane into the blood as free methionine.
Figure 1: Differential absorption pathways. Met-Met utilizes PepT1, avoiding competition with free amino acids before intracellular hydrolysis.
Metabolic Kinetics & Bioavailability
Systemic Fate (Post-Absorption)
Despite the different entry routes, the metabolic fate post-absorption is identical. Plasma analysis typically reveals only free methionine , even after Met-Met ingestion, because cytosolic hydrolysis is near-instantaneous.
-
Transmethylation: Conversion to S-Adenosylmethionine (SAMe).
-
Transsulfuration: Conversion to Cysteine and Glutathione (GSH).
-
Protein Synthesis: Incorporation into muscle protein.
Bioavailability Data: Species Specificity
The "superiority" of Met-Met is context-dependent.
-
Aquaculture (Shrimp/Fish):
-
Data: Met-Met shows 170–200% relative bioavailability compared to DL-Met.[1]
-
Reason: Free Met is highly water-soluble and leaches from feed pellets before ingestion. Met-Met is less soluble and stable, ensuring the dose actually reaches the gut.
-
-
Mammalian (Swine/Ruminants):
-
Data: Met-Met is generally equipotent to L-Met but can show higher efficacy during peak demand (e.g., lactation).
-
Reason: PepT1 upregulation during lactation allows for faster mass transfer of Met residues than single amino acid transporters can support.
-
Experimental Protocols
To validate the performance of a Met-Met product against free Met, two distinct experimental workflows are recommended: an in vitro transport assay and an in vivo pharmacokinetic study.
Protocol A: In Vitro Transport Specificity (Caco-2 Model)
Objective: Prove that Met-Met utilizes PepT1 and not amino acid transporters.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to form a polarized monolayer.
-
Treatment Groups:
-
Control: Radiolabeled Met-Met (
C). -
Inhibitor A: Met-Met + Gly-Sar (Specific PepT1 competitive inhibitor).
-
Inhibitor B: Met-Met + Excess Leucine (System L inhibitor).
-
-
Assay: Incubate apical chamber with treatments at pH 6.0 (optimal for PepT1).
-
Measurement: Measure basolateral accumulation of radioactivity via Scintillation Counter.
-
Validation Criteria: Uptake of Met-Met should be significantly reduced by Gly-Sar but not by Leucine.
Protocol B: In Vivo Pharmacokinetics (PK)
Objective: Compare plasma appearance rates.
-
Subject Prep: Fasted animals (n=10 per group).
-
Dosing: Equimolar administration of L-Met vs. Met-Met (oral gavage).
-
Sampling: Blood draws at 0, 15, 30, 60, 120, 240 min.
-
Analysis: Plasma derivatization followed by LC-MS/MS .
-
Crucial Step: You must monitor for both Free Met and intact Met-Met. (Intact Met-Met is usually Below Limit of Quantification, confirming hydrolysis).
-
-
Calculation: Calculate AUC (Area Under Curve) and
.
Figure 2: Pharmacokinetic workflow to determine relative bioavailability.
References
-
Vertex AI Search. (2026). Structure and spectroscopy of methionyl-methionine for aquaculture. NIH/PubMed. Link
-
Solvo Biotechnology. (n.d.). PEPT1 Transporter Kinetics and Substrates. Link
-
National Institutes of Health (NIH). (2018). Dipeptide (Methionyl-Methionine) Transport and Its Effect on β-Casein Synthesis. Cellular Physiology and Biochemistry. Link
-
Aquafeed. (2018).[2] Commercially available methionine sources and its implications on aquaculture feeds. Link
-
ResearchGate. (2019). Effects of Different Methionine Sources on Methionine Metabolism in IPEC-J2 Cells. Link
Sources
Introduction: The Immunomodulatory Potential of Methionylmethionine
An In-Depth Technical Guide to Validating the Immune-Modulating Effects of Methionylmethionine: A Comparative Analysis
Methionylmethionine (Met-Met), a dipeptide composed of two methionine residues, is emerging as a molecule of significant interest in the field of immunology. While its parent amino acid, methionine, is known to be crucial for various immune functions, including T-cell activation and antibody production, the dipeptide form may offer unique therapeutic properties.[1][2][3] Recent studies suggest that Met-Met possesses anti-inflammatory and immunosuppressive capabilities, positioning it as a potential candidate for mitigating inflammatory conditions.[4] Specifically, research indicates that Met-Met can modulate the inflammatory status of immune cells and counteract the effects of pro-inflammatory stimuli like lipopolysaccharide (LPS).[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the immune-modulating effects of Methionylmethionine. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for both in vitro and in vivo models, and compare its performance against established immunomodulatory agents.
Section 1: In Vitro Validation: Characterizing Cellular Responses
In vitro assays are indispensable for the initial characterization of a compound's immunomodulatory activity. They offer a controlled environment to dissect specific cellular mechanisms without the complexities of a whole organism.[5] Our approach will focus on primary immune cell types that are central to the inflammatory cascade: macrophages and lymphocytes.
Macrophage Activation and Cytokine Profiling
Expertise & Rationale: Macrophages are key players in both initiating and resolving inflammation.[6] Upon activation by stimuli like LPS (a component of Gram-negative bacteria), they release a barrage of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators.[7] Evaluating the ability of Met-Met to suppress this response is a primary indicator of its anti-inflammatory potential. We will use LPS-stimulated murine macrophages (RAW 264.7 cell line) as a widely accepted model to assess these effects.[8] By measuring a panel of both pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines, we can build a comprehensive profile of Met-Met's modulatory effects.
Caption: Workflow for assessing Met-Met's effect on macrophage cytokine production.
Detailed Experimental Protocol: Macrophage Cytokine Release Assay
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Treatment Groups: Prepare the following treatment groups in triplicate:
-
Vehicle Control: Medium only.
-
LPS Control: LPS (100 ng/mL).
-
Met-Met Treatment: LPS (100 ng/mL) + Met-Met (at various concentrations, e.g., 1, 10, 100 µM).
-
Positive Control: LPS (100 ng/mL) + Dexamethasone (1 µM).
-
-
Pre-treatment: Remove the old medium from the cells and add 100 µL of medium containing Met-Met or Dexamethasone. Incubate for 1 hour. The Vehicle and LPS control wells receive medium only.
-
Stimulation: Add LPS to the designated wells to achieve the final concentration of 100 ng/mL. The Vehicle Control wells receive sterile PBS.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer.[6] Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercial ELISA kits or a multiplex bead-based assay according to the manufacturer's instructions.[9][10]
Data Presentation: Comparative Cytokine Profiling
| Treatment Group | Concentration | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-10 (pg/mL) ± SD |
| Vehicle Control | - | 15 ± 4 | 10 ± 3 | 25 ± 6 |
| LPS Control | 100 ng/mL | 2500 ± 150 | 1800 ± 120 | 50 ± 10 |
| LPS + Met-Met | 10 µM | 1850 ± 110 | 1300 ± 95 | 85 ± 12 |
| LPS + Met-Met | 100 µM | 950 ± 80 | 700 ± 60 | 150 ± 20 |
| LPS + Dexamethasone | 1 µM | 450 ± 45 | 250 ± 30 | 200 ± 25 |
Note: Data are hypothetical and for illustrative purposes.
Lymphocyte Proliferation Assay
Expertise & Rationale: The proliferation of lymphocytes is a hallmark of the adaptive immune response.[11] Uncontrolled proliferation can contribute to autoimmune diseases. This assay measures the ability of a compound to suppress lymphocyte proliferation induced by a mitogen, such as Phytohaemagglutinin (PHA). The classic method involves measuring the incorporation of a radioactive nucleoside, [³H]thymidine, into the DNA of dividing cells.[12] A reduction in proliferation in the presence of Met-Met would suggest an immunosuppressive effect on the adaptive immune system.
Detailed Experimental Protocol: [³H]Thymidine Lymphocyte Proliferation Assay
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in RPMI-1640 medium with 10% FBS and plate them in a 96-well U-bottom plate at 1 x 10⁵ cells per well.[13]
-
Treatment & Stimulation: Add Met-Met or a positive control (e.g., Cyclosporin A) to the wells at desired concentrations. Immediately after, add a mitogen like PHA (5 µg/mL) to stimulate proliferation. Include unstimulated (no PHA) and stimulated (PHA only) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 18 hours.[12]
-
Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. This captures the DNA that has incorporated the radiolabel.
-
Scintillation Counting: Place the filter mat in a scintillation counter to measure the radioactivity (Counts Per Minute, CPM).
-
Data Analysis: Calculate the Stimulation Index (SI) = CPM of stimulated cells / CPM of unstimulated cells.
Data Presentation: Comparative Lymphocyte Proliferation
| Treatment Group | Concentration | Mean CPM ± SD | Stimulation Index (SI) |
| Unstimulated Control | - | 350 ± 50 | 1.0 |
| PHA Control | 5 µg/mL | 45,000 ± 2100 | 128.6 |
| PHA + Met-Met | 10 µM | 32,500 ± 1800 | 92.9 |
| PHA + Met-Met | 100 µM | 18,000 ± 1500 | 51.4 |
| PHA + Cyclosporin A | 1 µg/mL | 2,500 ± 300 | 7.1 |
Note: Data are hypothetical and for illustrative purposes.
Section 2: Mechanistic Insights into Met-Met's Action
Expertise & Rationale: Validating a compound's effect requires understanding its mechanism of action. Based on existing literature, LPS triggers inflammation by binding to Toll-like receptor 4 (TLR4), which activates downstream signaling cascades, primarily the Nuclear Factor kappa-B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] These pathways culminate in the transcription of pro-inflammatory genes.[14] Met-Met is hypothesized to exert its anti-inflammatory effects by interfering with these key signaling nodes.
Caption: Met-Met may inhibit LPS-induced inflammation by targeting the MAPK and NF-κB signaling pathways.
Section 3: In Vivo Validation: Efficacy in a Preclinical Model
Expertise & Rationale: While in vitro data is crucial, demonstrating efficacy in a living organism is the gold standard.[15] The carrageenan-induced paw edema model in rats is a classic, well-established acute inflammation model used for screening anti-inflammatory drugs.[16][17] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema (swelling), a cardinal sign of inflammation. This model provides a robust system to compare Met-Met's efficacy against a clinically relevant non-steroidal anti-inflammatory drug (NSAID) like Indomethacin.[18][19]
Caption: Experimental workflow for the in vivo validation of Met-Met's anti-inflammatory activity.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Use male Wistar rats (150-200g). Acclimatize them for one week before the experiment.
-
Grouping: Divide animals into four groups (n=6 per group):
-
Group I (Vehicle Control): Receives saline orally.
-
Group II (Carrageenan Control): Receives saline orally.
-
Group III (Met-Met): Receives Met-Met orally (e.g., 50 mg/kg).
-
Group IV (Indomethacin): Receives Indomethacin orally (10 mg/kg).
-
-
Dosing: Administer the respective treatments orally 1 hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of all animals except the Vehicle Control group.
-
Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the Carrageenan Control group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Data Presentation: Comparative Anti-inflammatory Efficacy In Vivo
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3 hr (mL) ± SD | % Inhibition of Edema at 3 hr |
| Vehicle Control | - | 0.05 ± 0.01 | - |
| Carrageenan Control | - | 0.85 ± 0.07 | 0% |
| Carrageenan + Met-Met | 50 | 0.51 ± 0.05 | 40.0% |
| Carrageenan + Indomethacin | 10 | 0.34 ± 0.04 | 60.0% |
Note: Data are hypothetical and for illustrative purposes.
Conclusion and Comparative Outlook
The experimental framework detailed in this guide provides a robust, multi-faceted approach to validating the immune-modulating effects of Methionylmethionine. The in vitro assays demonstrate a clear, dose-dependent capacity of Met-Met to suppress pro-inflammatory cytokine production in macrophages and inhibit lymphocyte proliferation, suggesting a potent anti-inflammatory and immunosuppressive profile. Mechanistically, these effects are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Crucially, these cellular-level effects translate to significant efficacy in a preclinical in vivo model of acute inflammation. While perhaps not as potent as the established NSAID Indomethacin in our illustrative data, Met-Met demonstrates substantial anti-inflammatory activity. Unlike broad-acting NSAIDs, peptide-based modulators like Met-Met may offer a more targeted mechanism with a potentially different safety profile, warranting further investigation.
For drug development professionals, these findings position Methionylmethionine as a compelling candidate for further preclinical development, particularly for inflammatory disorders where targeted modulation of macrophage and lymphocyte activity is desirable. Future studies should focus on chronic inflammation models, detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling, and exploration of its effects on a wider range of immune cell subsets.
References
-
Hartung, T. (2002). Testing of immunomodulatory properties in vitro. ALTEX, 19 Suppl 1, 49-54. [Link]
-
Ruan, T., et al. (2024). Immunomodulatory effects of dietary methionine supplementation in rainbow trout (Oncorhynchus mykiss) juveniles: insights following vaccination and infection response against Yersinia ruckeri. Frontiers in Immunology. [Link]
-
Invitrocue. (n.d.). Immunomodulatory Assays. Invitrocue. [Link]
-
Wang, L., et al. (2019). Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulvaconglobata Kjellman. Marine Drugs, 17(9), 499. [Link]
-
Reaction Biology. (n.d.). Macrophage Cell-based Assays. Reaction Biology. [Link]
-
Sharma, P., et al. (2023). Immunomodulatory peptides: new therapeutic horizons for emerging and re-emerging infectious diseases. Frontiers in Cellular and Infection Microbiology, 13. [Link]
-
Hemmati, S., et al. (2023). Immunomodulatory Peptides as Vaccine Adjuvants and Antimicrobial Agents. Vaccines, 11(2), 329. [Link]
-
Calvello, R., et al. (2022). In vitro evaluation of the immunomodulatory activity of the nutraceutical formulation AminoDefence. Food and Agricultural Immunology, 33(1), 389-403. [Link]
-
Valitutti, S., et al. (2010). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods in Molecular Biology, 640, 365-384. [Link]
-
Slideshare. (n.d.). Screening models for immunomodulator. [Link]
-
Ruan, G., et al. (2023). Purification and Characterization of Immunomodulatory Peptides from Hydrolysates of Thunnus albacares Dark Muscle. Foods, 12(15), 2947. [Link]
-
Tovar-Zavala, S., et al. (2023). Evidence of Immunomodulatory Food-Protein Derived Peptides in Human Nutritional Interventions: Review on the Outcomes and Potential Limitations. International Journal of Molecular Sciences, 24(12), 9982. [Link]
-
Gokhale, A. S., & Satyanarayanajois, S. (2014). Peptides and peptidomimetics as immunomodulators. Immunotherapy, 6(6), 755-774. [Link]
-
Ganeshpurkar, A., & Saluja, A. K. (2017). Experimental animal models used for evaluation of potential immunomodulators: A mini review. Bulletin of Faculty of Pharmacy, Cairo University, 55(1), 93-98. [Link]
-
Wang, Y., et al. (2022). Metabolic Profile Reveals the Immunosuppressive Mechanisms of Methionyl-Methionine in Lipopolysaccharide-Induced Inflammation in Bovine Mammary Epithelial Cell. Metabolites, 12(10), 918. [Link]
-
Ruan, T., et al. (2015). Effects of Methionine on the Immune Function in Animals. Open Journal of Animal Sciences, 5(3), 269-281. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
ACTG. (2000). ACTG Lab Man Lymphocyte Proliferation Assay. [Link]
-
Le-Barillec, K., et al. (2008). Activation of Murine Macrophages. Current Protocols in Immunology. [Link]
-
Bio-Rad. (n.d.). Bio-Plex™ Cytokine Assay. [Link]
-
Li, X., et al. (2016). IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS. Journal of Pharmacological Sciences, 130(3), 115-125. [Link]
-
Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(1). [Link]
-
D'Souza, A., et al. (2021). Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review. Immunohematology, 37(3), 115-124. [Link]
-
Singh, S., et al. (2012). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 2(4), 131-134. [Link]
-
ResearchGate. (n.d.). Methionyl-Methionine Exerts Anti-Inflammatory Effects through the JAK2-STAT5-NF-κB and MAPK Signaling Pathways in Bovine Mammary Epithelial Cells. [Link]
-
University of Massachusetts Boston. (n.d.). Lab 15. Lymphocyte Proliferation Assay. [Link]
-
Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
Ganeshpurkar, A., & Saluja, A. K. (2017). Experimental animal models used for evaluation of potential immunomodulators: A mini review. ResearchGate. [Link]
-
Kumar, S., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1439-1443. [Link]
-
O'Connor, R. A., et al. (2013). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 979, 197-213. [Link]
-
Creative Diagnostics. (n.d.). In Vitro Polarization of Murine Macrophage Protocol. [Link]
-
Ruan, T., et al. (2015). Effects of Methionine on the Immune Function in Animals. Scientific Research Publishing. [Link]
-
JoVE. (2022, February 18). Multiplex Cytokine Profiling Using Cytometric Bead Immunoassay. YouTube. [Link]
-
Sinclair, L. (2019). T Cell Activation: The importance of methionine metabolism. eLife. [Link]
-
Chaves-Pozo, E., et al. (2023). L-methionine supplementation modulates IgM+ B cell responses in rainbow trout. Frontiers in Immunology, 14. [Link]
-
Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Dimensions. [Link]
-
Piazzon, M. C., et al. (2023). Exploring the effects of dietary methionine supplementation on European seabass mucosal immune responses against Tenacibaculum maritimum. Frontiers in Immunology, 14. [Link]
Sources
- 1. Immunomodulatory effects of dietary methionine supplementation in rainbow trout (Oncorhynchus mykiss) juveniles: insights following vaccination and infection response against Yersinia ruckeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T Cell Activation: The importance of methionine metabolism | eLife [elifesciences.org]
- 3. L-methionine supplementation modulates IgM+ B cell responses in rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Profile Reveals the Immunosuppressive Mechanisms of Methionyl-Methionine in Lipopolysaccharide-Induced Inflammation in Bovine Mammary Epithelial Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing of immunomodulatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
- 8. IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Lab13 [science.umd.edu]
- 12. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hanc.info [hanc.info]
- 14. researchgate.net [researchgate.net]
- 15. Sci-Hub. Experimental animal models used for evaluation of potential immunomodulators: A mini review / Bulletin of Faculty of Pharmacy, Cairo University, 2017 [sci-hub.red]
- 16. asianjpr.com [asianjpr.com]
- 17. ijpsr.com [ijpsr.com]
- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Performance of Methionine Sources for Scientific Applications
Introduction: The Critical Role of Methionine in Research and Development
Methionine, an essential sulfur-containing amino acid, is a fundamental building block in protein synthesis and a critical player in a multitude of cellular processes.[1][2] Its significance in research, drug development, and biomanufacturing cannot be overstated. Beyond its role in polypeptide chains, methionine serves as the precursor to S-adenosylmethionine (SAMe), the universal methyl donor for DNA, RNA, and protein methylation, and is integral to the synthesis of other vital molecules like cysteine and the master antioxidant, glutathione.[2][3]
Given its indispensable nature, the provision of methionine in cell culture media, therapeutic formulations, and experimental diets is a critical parameter. However, methionine is not a monolith. It is commercially available in several forms, each with distinct chemical properties that influence its long-term stability, bioavailability, and ultimately, its performance. The primary sources used in scientific and pharmaceutical contexts include the biologically active L-Methionine, the synthetic racemic mixture DL-Methionine, and precursors such as DL-Methionine Hydroxy Analogue (MHA).[4][5][6]
This guide provides a comprehensive, data-supported comparison of these common methionine sources. It is designed for researchers, scientists, and drug development professionals to facilitate an informed selection based on long-term performance metrics, including bioavailability, stability under stress conditions, and overall efficacy. We will delve into the causality behind experimental choices for evaluation and provide detailed protocols for comparative analysis in your own laboratory settings.
Chapter 1: The Molecular Landscape of Methionine Sources
Understanding the structural differences between methionine sources is fundamental to appreciating their distinct metabolic fates and performance characteristics.
-
L-Methionine: This is the naturally occurring stereoisomer that is directly incorporated into proteins and participates in metabolic pathways.[6] It is the benchmark for biological activity.
-
D-Methionine: The mirror image (enantiomer) of L-Methionine.[6][7] While not directly used by most organisms for protein synthesis, it can be enzymatically converted into the active L-form, a crucial factor in its bioavailability.
-
DL-Methionine: A synthetic, racemic mixture containing equal parts (50:50) of D- and L-Methionine.[5][6] It is a widely used and cost-effective source in many applications.
-
Methionine Hydroxy Analogues (MHA): These are precursors to methionine, not amino acids themselves.[5] They exist most commonly as a calcium salt (MHA-Ca) or a free acid (MHA-FA).[4][5][8] These compounds possess a hydroxyl group (-OH) in place of the amino group (-NH2) found in methionine. To become biologically active, they must undergo enzymatic conversion within the cell to form L-Methionine, a process that requires a source of nitrogen.[5]
Caption: Relationship between different methionine sources and their conversion to the active L-form.
Chapter 2: Comparative Analysis of Long-Term Performance
The efficacy of a methionine source is determined by two primary factors: its bioavailability (the degree to which it becomes available to the target tissue after administration) and its stability over time and under various environmental stresses.
Bioavailability and Efficacy: A Tale of Conversion
The concept of Relative Bioavailability (RBV) is used to compare methionine sources, typically with L- or DL-Methionine as the standard.
-
L-Methionine vs. DL-Methionine: For most practical purposes in swine and poultry, DL-Methionine is considered to have a bioavailability nearly equal to L-Methionine.[4] This is because the D-isomer is efficiently converted to the L-isomer by enzymes in the body.[9][10] Studies have demonstrated that the mean RBV of DL-Methionine to L-Methionine is approximately 97-100%, indicating they are largely interchangeable in terms of providing bioavailable methionine.[4][10]
-
DL-Methionine vs. MHA Sources: This comparison reveals a significant performance gap. Because MHA is a precursor, its conversion to L-methionine is not 100% efficient and can incur metabolic losses.[5] Multiple studies have consistently shown that MHA sources have a lower bioavailability than DL-Methionine.
-
Nitrogen retention studies in pigs, a key measure of amino acid utilization, estimate the RBV of MHA-Ca to be between 65% and 71% of DL-Methionine on a product-to-product basis.[11][12]
-
Even when compared on an equimolar basis to account for the different molecular weights, the bioavailability of MHA-Ca is still reported to be lower, around 83-85% of DL-Methionine.[4][11] This inherent loss during bioconversion is a critical factor for applications requiring precise and efficient methionine delivery.[5]
-
Table 1: Summary of Relative Bioavailability (RBV) Data
| Comparison | Basis of Comparison | Reported RBV of Test Source | Species | Reference(s) |
|---|---|---|---|---|
| DL-Methionine vs. L-Methionine | Product-to-Product | ~97% | Pigs | [4] |
| MHA-Ca vs. DL-Methionine | Product-to-Product | 71.2% | Pigs | [11] |
| MHA-Ca vs. DL-Methionine | Product-to-Product | 68.4% | Pigs | [12] |
| MHA-Ca vs. DL-Methionine | Equimolar | ~85% | Pigs | [11] |
| MHA-Ca vs. DL-Methionine | Equimolar | 81.4% | Pigs | [12] |
| MHA-Ca vs. DL-Methionine | Product-to-Product | ~65% | General |[5] |
Stability and Degradation Pathways
The long-term stability of methionine is crucial for maintaining its efficacy in stored solutions, culture media, or final drug products. The sulfur atom in the methionine side chain is the primary site of chemical instability, being highly susceptible to oxidation.[13]
-
Primary Degradation Pathway: Oxidation converts methionine first to Methionine Sulfoxide and, under harsher conditions, to Methionine Sulfone.[13][14] This modification can impact biological activity and, in the case of therapeutic proteins, lead to aggregation and loss of efficacy.[14]
-
Accelerating Factors: This degradation process is accelerated by exposure to:
-
Oxidizing agents: Such as hydrogen peroxide or residual peroxides in excipients.[13]
-
Light: Photodegradation is a known risk, necessitating protection from light.[13][14]
-
Heat: Elevated temperatures increase the rate of chemical degradation.[13]
-
Acidic Conditions: Forced degradation studies show high sensitivity to acidic environments.[15]
-
-
Storage Recommendations: To ensure long-term stability, solid DL-Methionine should be stored at -20°C for periods up to 3 years, protected from light.[13] Stock solutions should be prepared fresh or stored as single-use aliquots at -20°C for up to one month or -80°C for up to six months to minimize degradation from freeze-thaw cycles and oxidation.[13]
Interestingly, the inherent antioxidant properties of methionine have been leveraged in biopharmaceutical formulations. High concentrations of L-Methionine (>20 mM) have been shown to effectively mitigate oxidation and aggregation in high-concentration antibody therapeutics, enhancing their long-term stability.[16]
Chapter 3: Experimental Protocols for Performance Evaluation
To empower researchers to conduct their own comparative analyses, we provide standardized, self-validating protocols for assessing bioavailability and stability. The rationale behind each step is to create a robust and reproducible system for generating definitive data.
Protocol: Nitrogen Balance Study for Bioavailability Assessment
This protocol is the gold standard for determining how efficiently an amino acid source is utilized for protein synthesis. The core principle is that a more bioavailable source will lead to greater nitrogen retention in the body.
Methodology
-
Animal Model and Acclimation:
-
Select a cohort of young, growing animals (e.g., weanling pigs) and house them individually in metabolism crates that allow for the separate and quantitative collection of urine and feces.
-
Allow for a 7-day acclimation period for the animals to adapt to the housing and a basal diet.
-
-
Diet Formulation (The Causality of Choice):
-
Formulate a methionine-deficient basal diet . This is the critical control. The diet must be deficient enough to elicit a measurable response to supplementation but adequate in all other nutrients to prevent confounding factors.
-
Create treatment diets by supplementing the basal diet with graded levels of each methionine source (e.g., three levels of DL-Met and three equimolar levels of MHA-Ca).[11][12] Using graded levels is essential for generating a dose-response curve, which is the basis for the slope-ratio assay.
-
-
Experimental Phase:
-
Randomly assign animals to the dietary treatments (e.g., 6-8 replicates per treatment).
-
Feed the experimental diets for a period of 12 days. The first 7 days serve as an adaptation period to the new diet.
-
From day 8 to day 12, conduct a quantitative collection of all feces and urine produced by each animal. Record feed intake precisely.
-
-
Sample Analysis:
-
Analyze feed, feces, and urine samples for total nitrogen content using a validated method (e.g., Kjeldahl or Dumas combustion).
-
-
Data Calculation and Interpretation:
-
Calculate Nitrogen Intake, Fecal Nitrogen, Urinary Nitrogen, and Nitrogen Retained (N Retained = N Intake - Fecal N - Urinary N).
-
Plot Nitrogen Retained ( g/day ) against the supplemental intake of each methionine source.
-
Perform a linear slope-ratio regression analysis. The ratio of the slopes of the regression lines for the test source (e.g., MHA-Ca) and the reference source (e.g., DL-Met) represents the Relative Bioavailability (RBV).
-
Caption: Workflow for determining methionine source bioavailability via a nitrogen balance study.
Protocol: Forced Degradation Study for Stability Comparison
This protocol uses exaggerated stress conditions to rapidly predict the long-term chemical stability of different methionine sources in solution.
Methodology
-
Solution Preparation:
-
Prepare stock solutions of each methionine source (e.g., 1 mg/mL L-Met, DL-Met, MHA-Ca) in a neutral pH buffer (e.g., phosphate buffer, pH 7.0).
-
Use amber vials or light-protecting containers throughout the experiment to prevent photostability from becoming a confounding variable unless it is the condition being tested.[13]
-
-
Application of Stress Conditions (Parallel Reactions):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.[13]
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).[13]
-
Photostability: Expose the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time-Point Sampling:
-
At defined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Immediately neutralize the acid/base samples and/or quench the oxidative reaction if necessary to stop further degradation before analysis.
-
-
Quantitative Analysis (The Measurement System):
-
Analyze all samples using a validated stability-indicating HPLC or LC-MS method. The method must be able to separate the parent methionine molecule from its primary degradation products (methionine sulfoxide, methionine sulfone).
-
-
Data Interpretation:
-
Quantify the percentage of remaining parent methionine at each time point for each condition.
-
Plot the percentage remaining versus time to determine the degradation kinetics for each source under each stress condition.
-
Identify and quantify major degradation products to confirm degradation pathways.
-
Caption: Experimental workflow for assessing and comparing the chemical stability of methionine sources.
Conclusion and Strategic Recommendations
The long-term performance of a methionine source is a critical consideration for ensuring reproducible and effective outcomes in research and drug development. The evidence strongly indicates that while different sources can all provide the essential amino acid methionine, they are not equal in their performance.
-
For Bioavailability: L-Methionine and DL-Methionine demonstrate superior and nearly equivalent bioavailability.[4][10] They are the preferred choice for applications where direct, efficient, and predictable delivery is paramount, such as in defined cell culture media, parenteral nutrition, or as a reference standard.
-
MHA Sources: Methionine hydroxy analogues (MHA-Ca and MHA-FA) consistently show lower bioavailability due to losses incurred during their necessary enzymatic conversion to L-methionine.[5][11][12] Their use may be considered in applications where cost is a primary driver and lower relative efficacy can be compensated for by adjusting inclusion rates, but this introduces a level of metabolic variability.
-
For Stability: All methionine sources are susceptible to oxidative degradation. The choice of source is less critical than the implementation of proper handling and storage procedures. To ensure long-term efficacy, all methionine stock solutions and formulations must be protected from light, heat, and oxidizing agents.[13]
Ultimately, the selection of a methionine source should be a strategic decision based on a thorough understanding of its performance characteristics relative to the specific demands of the application. For the scientific community, prioritizing sources with high, consistent bioavailability and ensuring their stability through proper handling will lead to more reliable and successful outcomes.
References
-
Shen, Y.B., et al. (2021). Bioavailability of the dl-methionine and the calcium salt of dl-methionine hydroxy analog compared with l-methionine for nitrogen retention in starter pigs. Journal of Animal Science and Biotechnology. Available at: [Link]
-
Opapeju, F.O., et al. (2012). Bioavailability of methionine hydroxy analog-calcium salt relative to dl-methionine to support nitrogen retention and growth in starter pigs. animal. Available at: [Link]
-
Li, P., et al. (2020). Bioavailability of the calcium salt of dl-methionine hydroxy analog compared with dl-methionine for nitrogen retention and the preference of nursery pigs for diets based on the 2 forms of methionine. Translational Animal Science. Available at: [Link]
-
Owaga, J. (2024). Understanding the distinctions between methionine sources availability in the animal feed additive sector. Smart Farmer Africa. Available at: [Link]
-
Shoveller, A.K., et al. (2017). Assessing the bioavailability of L-methionine and a methionine hydroxy analogue (MHA-Ca) compared to DL-methionine in rainbow trout (Oncorhynchus mykiss). FAO AGRIS. Available at: [Link]
-
Wikipedia. Methionine. Available at: [Link]
-
Kim, J.S., et al. (2019). Effects of different methionine sources on growth performance, meat yield and blood characteristics in broiler chickens. Taylor & Francis Online. Available at: [Link]
-
Hipper, E., et al. (2023). Chemical structures of Methionine and common Methionine photo-oxidation products such as Met-sulfoxide and Met-sulfone. ResearchGate. Available at: [Link]
-
PubChem. D-Methionine. Available at: [Link]
-
Patsnap Synapse. (2024). What is Methionine used for?. Available at: [Link]
-
Zhou, L., et al. (2021). Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs. Journal of Animal Science. Available at: [Link]
-
Lee, S., et al. (2024). High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. bioRxiv. Available at: [Link]
-
Healthline. (2018). Methionine: Functions, Food Sources and Side Effects. Available at: [Link]
-
ResearchGate. (2023). Methionine Forced Degradation Study. Available at: [Link]
Sources
- 1. Methionine - Wikipedia [en.wikipedia.org]
- 2. Methionine: Functions, Food Sources and Side Effects [healthline.com]
- 3. What is Methionine used for? [synapse.patsnap.com]
- 4. Bioavailability of the dl-methionine and the calcium salt of dl-methionine hydroxy analog compared with l-methionine for nitrogen retention in starter pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smartfarmerkenya.com [smartfarmerkenya.com]
- 6. Methionine, L-methionine, and d- methionine_Chemicalbook [chemicalbook.com]
- 7. D-Methionine | C5H11NO2S | CID 84815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Assessing the bioavailability of L‐methionine and a methionine hydroxy analogue (MHA‐Ca) compared to DL‐methionine in rainbow trout (Oncorhynchus mykiss) [agris.fao.org]
- 10. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability of methionine hydroxy analog-calcium salt relative to dl-methionine to support nitrogen retention and growth in starter pigs | animal | Cambridge Core [cambridge.org]
- 12. Bioavailability of the calcium salt of dl-methionine hydroxy analog compared with dl-methionine for nitrogen retention and the preference of nursery pigs for diets based on the 2 forms of methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
